2,4,5,6-Tetraaminopyrimidine sulfate
Description
Properties
IUPAC Name |
pyrimidine-2,4,5,6-tetramine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6.H2O4S/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEFDQWUCTUJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037023 | |
| Record name | 2,4,5,6-Pyrimidinetetramine sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5392-28-9, 49647-58-7 | |
| Record name | 2,4,5,6-Tetraaminopyrimidine sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49647-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraaminopyrimidine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5392-28-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,5,6-Pyrimidinetetramine sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidinetetrayltetraamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrimidinetetramine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAAMINOPYRIMIDINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QQY0I99M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to 2,4,5,6-Tetraaminopyrimidine Sulfate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) is a pivotal chemical intermediate, playing a crucial role in the synthesis of a variety of biologically significant molecules. Its unique structure, featuring a pyrimidine (B1678525) core with four amino groups, makes it a versatile building block, particularly in the pharmaceutical industry for the development of anticancer and anti-infective drugs. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2,4,5,6-tetraaminopyrimidine sulfate, with a focus on data and methodologies relevant to research and development.
Chemical and Physical Properties
This compound is a stable crystalline solid under standard conditions.[1][2] The sulfate salt form enhances its stability and ease of handling in laboratory settings. While extensive quantitative data is not uniformly available in the public domain, the following tables summarize its key known properties.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 5392-28-9 | [1][3] |
| Molecular Formula | C₄H₁₀N₆O₄S | [1] |
| Molecular Weight | 238.22 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [3][4] |
| Melting Point | >300 °C (decomposes) | [1][3] |
| Solubility | Soluble in water and dimethyl sulfoxide (B87167) (DMSO); slightly soluble.[5][6] | [5][6] |
| Stability | Stable under normal temperatures and pressures. | [1][2] |
Table 2: Spectroscopic Data
| Spectroscopic Method | Data | Source(s) |
| UV-Vis | λmax: 202 nm, 274 nm (for hemihydrate) |
Note: Detailed experimental conditions for UV-Vis spectroscopy, such as solvent and molar absorptivity, are not consistently reported in available literature.
Synthesis of this compound
The primary route for the industrial synthesis of this compound involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine (B18466). A detailed and efficient process is outlined in U.S. Patent 4,247,693.
Experimental Protocol: Synthesis via Reduction of 5-nitroso-2,4,6-triaminopyrimidine[7]
Materials:
-
5-nitroso-2,4,6-triaminopyrimidine (NTAP)
-
Zinc dust
-
Suitable acid (e.g., hydrochloric acid)
-
Sulfuric acid
-
Water
Procedure:
-
A slurry of one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water is prepared.
-
To this slurry, 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid are added, maintaining the pH below 7.
-
The reaction mixture is heated to approximately 20°C to 65°C to facilitate the formation of the acid salt of 2,4,5,6-tetraaminopyrimidine.
-
The pH is then adjusted to 2.0 to 2.5 with the addition of more acid to ensure the complete dissolution of the product.
-
Insoluble materials are removed by filtration.
-
Sulfuric acid is added to the filtrate to adjust the pH to a range of 0.2 to 0.5, while the temperature is maintained between 20°C and 60°C.
-
The solution is cooled to 0°C to 10°C to precipitate the this compound.
-
The final product is recovered by filtration.
This process is reported to yield a product with a purity of up to 99.5%.[7]
Role in Pteridine (B1203161) Synthesis: A Key Biological Pathway
A major application of this compound in drug development and biochemical research is its use as a precursor in the synthesis of pteridines. Pteridines are a class of heterocyclic compounds that form the core structure of essential biological molecules like folic acid and biopterin, which are involved in numerous metabolic pathways.[8]
The synthesis of the pteridine ring system from 2,4,5,6-tetraaminopyrimidine is primarily achieved through the Gabriel-Isay synthesis. This reaction involves the condensation of the 5,6-diamino moiety of the pyrimidine with a 1,2-dicarbonyl compound.[8][9]
Experimental Workflow: Gabriel-Isay Pteridine Synthesis
Experimental Protocol: Synthesis of a Pteridine Derivative[8]
Materials:
-
2,4,5,6-Tetraaminopyrimidine salt (e.g., dihydrochloride (B599025) or sulfate)
-
1,2-Dicarbonyl compound (e.g., dihydroxyacetone)
-
Sodium hydroxide (B78521) solution
-
Water
-
Ethanol
Procedure:
-
Dissolve the 2,4,5,6-tetraaminopyrimidine salt in water.
-
Adjust the pH of the solution to approximately 2.5 using a sodium hydroxide solution.
-
Slowly add a solution of the 1,2-dicarbonyl compound in water while introducing oxygen (e.g., by bubbling air through the mixture). The temperature should be maintained between 5°C and 8°C.
-
After the addition is complete, continue stirring the reaction mixture for several hours.
-
Precipitate the pteridine product, for example, by adding sodium chloride and cooling the mixture.
-
Collect the precipitate by filtration and wash with water and ethanol.
Analytical Methodologies
While specific, validated analytical methods for this compound are not widely published, general approaches for the analysis of pyrimidine derivatives can be adapted. High-Performance Liquid Chromatography (HPLC) is a common technique for purity assessment and quantification.
General HPLC Parameters for Pyrimidine Analysis
A typical starting point for developing an HPLC method for this compound would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector at a wavelength corresponding to one of the compound's absorbance maxima.
Applications in Drug Development
The primary significance of this compound in drug development lies in its role as a key intermediate. Its application in the synthesis of methotrexate, a widely used chemotherapy agent and immunosuppressant, underscores its importance.[5] Furthermore, its utility in creating a diverse range of pteridine derivatives opens avenues for the discovery of new therapeutic agents targeting various diseases.[3][8]
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
Conclusion
This compound is a chemical compound of significant interest to researchers and professionals in the field of drug development. Its well-defined synthesis and its crucial role as a precursor to pteridines and other complex molecules make it an invaluable tool in medicinal chemistry. While a more extensive public database of its quantitative chemical properties would be beneficial, the existing information provides a solid foundation for its application in the synthesis of novel and established pharmaceutical agents.
References
- 1. This compound(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, CasNo.5392-28-9 Jinan Finer Chemical Co., Ltd China (Mainland) [finerchem.lookchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solubility Profile of 2,4,5,6-Tetraaminopyrimidine Sulfate: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This technical guide provides an in-depth overview of the solubility of 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663), a key building block in the synthesis of pharmaceuticals such as methotrexate (B535133). This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents visual workflows to elucidate relevant processes.
Solubility Data
Quantitative solubility data for 2,4,5,6-tetraaminopyrimidine sulfate in various solvents remains limited in publicly accessible literature. However, qualitative descriptions consistently indicate its solubility in polar solvents. The available information is summarized in the table below.
| Solvent | Temperature | Solubility | Source |
| Water | Not Specified | Slightly soluble | [1] |
| Water | Not Specified | Soluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | [3] |
| Ethanol | Not Specified | Appreciable solubility |
Experimental Protocols for Solubility Determination
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution at a specific temperature.
1. Materials and Equipment:
-
This compound
-
Selected solvent (e.g., water, DMSO, ethanol)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the supernatant (the clear, saturated solution) from the solid material by either centrifugation at a high speed or by filtering through a syringe filter. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Quantification:
-
HPLC Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Dilute the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration).
-
Dilute the saturated supernatant and measure its absorbance.
-
Calculate the concentration using the calibration curve and account for the dilution to determine the solubility.
-
-
3. Data Analysis:
The solubility is typically expressed in units of grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizing Key Processes
To further aid in the understanding of the experimental and synthetic workflows involving this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
This compound is a crucial intermediate in the multi-step synthesis of methotrexate, an important anticancer drug.[4][5] The following diagram illustrates a simplified pathway for this synthesis.
Caption: Simplified reaction pathway for the synthesis of Methotrexate from this compound.
References
- 1. This compound [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
Stability and Storage of 2,4,5,6-Tetraaminopyrimidine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,5,6-Tetraaminopyrimidine sulfate (B86663) (TAPS), a key intermediate in pharmaceutical synthesis. The information is compiled from available public data and outlines best practices for handling and stability assessment.
Core Stability Profile and Storage Recommendations
2,4,5,6-Tetraaminopyrimidine sulfate is generally considered stable under normal laboratory conditions. However, its stability can be influenced by temperature, moisture, and exposure to oxidizing agents. Adherence to proper storage and handling protocols is crucial to maintain its purity and integrity.
General Stability and Incompatibilities
The compound is described as stable under normal temperatures and pressures[1]. Incompatibility has been noted with strong oxidizing agents[1]. During combustion or thermal decomposition, it may generate irritating and highly toxic gases[1]. A short-term study on the stability of this compound in a solution showed a recovery of 91.6% to 92.0% after 4 hours, though the specific conditions of the solvent and temperature were not detailed[2].
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration at 2°C to 8°C. | [1] |
| Atmosphere | Keep container tightly closed when not in use to protect from moisture and air. | [3] |
| Light | While not explicitly stated, storage in a dark place is a general best practice for complex organic molecules. | |
| Physical State | The compound is typically a light yellow to brown crystalline powder. |
Hypothetical Degradation Pathway
While specific degradation pathways for this compound are not extensively documented in publicly available literature, a hypothetical pathway can be proposed based on the chemical reactivity of the amino groups on the pyrimidine (B1678525) ring. The primary routes of degradation are likely to be oxidation and hydrolysis, especially under stress conditions.
Oxidative degradation could lead to the formation of colored impurities, which is a common degradation pathway for amino-substituted aromatic and heteroaromatic compounds. Hydrolysis of the amino groups, particularly under acidic or basic conditions, could lead to the formation of hydroxylated pyrimidine derivatives.
Experimental Protocols for Stability Assessment
For drug development and research purposes, a comprehensive assessment of stability is often required. This typically involves forced degradation (stress testing) studies to identify potential degradation products and establish stability-indicating analytical methods. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry[4][5][6][7][8].
General Experimental Workflow
The workflow for a forced degradation study is a systematic process to evaluate the stability of a substance under various stress conditions.
Detailed Methodologies for Stress Conditions
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and resolving the degradation products from the parent compound.
1. Acid Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent (e.g., water) to a known concentration (e.g., 1 mg/mL). Add an equal volume of 0.1 M hydrochloric acid.
-
Conditions: Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
2. Base Hydrolysis:
-
Protocol: Dissolve the compound in a suitable solvent to a known concentration. Add an equal volume of 0.1 M sodium hydroxide.
-
Conditions: Incubate at an elevated temperature (e.g., 60°C) and sample at various time points.
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation:
-
Protocol: Dissolve the compound in a suitable solvent. Add a solution of 3% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature and protect from light. Collect samples at various time points.
-
Analysis: Analyze the samples directly.
4. Thermal Degradation (Thermolysis):
-
Solid State: Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for a specified period.
-
Solution State: Prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60°C).
-
Sampling: For the solid-state study, dissolve the sample in a suitable solvent before analysis. For the solution study, collect samples at various time points.
5. Photolytic Degradation:
-
Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Analysis: Analyze the samples after the exposure period.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for these studies. The method must be able to separate the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass Spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.
Handling and Safety Precautions
This compound is classified as an irritant, causing skin, eye, and respiratory irritation[9][10]. Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if dust is generated.
-
General Hygiene: Wash hands thoroughly after handling.
References
- 1. This compound(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. asianjpr.com [asianjpr.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
The Cornerstone of Pteridine Synthesis: A Technical Guide to 2,4,5,6-Tetraaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) is a pivotal precursor in the field of organic and medicinal chemistry, primarily serving as a foundational building block for the synthesis of a wide array of heterocyclic compounds. Its strategic importance lies in its pyrimidine (B1678525) core, richly functionalized with amino groups that facilitate the construction of fused ring systems, most notably pteridines. Pteridine (B1203161) derivatives are at the heart of numerous biological processes and form the structural core of essential molecules such as folic acid and biopterin, as well as key pharmaceuticals like the anticancer drug methotrexate (B535133). This technical guide provides an in-depth exploration of 2,4,5,6-tetraaminopyrimidine sulfate, covering its synthesis, chemical properties, and critical applications in the development of therapeutic agents.
Chemical Identity and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Pyrimidine-2,4,5,6-tetramine sulfate, TAPS |
| CAS Number | 5392-28-9[1][2][3] |
| Molecular Formula | C₄H₈N₆ · H₂SO₄[4] |
| Molecular Weight | 238.22 g/mol [5][6] |
| Appearance | Light yellow to brown crystalline powder[5][6] |
| Melting Point | >300 °C (decomposes)[5][6] |
| Solubility | Slightly soluble in water; soluble in dimethyl sulfoxide (B87167) (DMSO)[7] |
| Stability | Stable under normal temperatures and pressures |
Synthesis of this compound
The efficient synthesis of high-purity this compound is crucial for its utility as a precursor. The most common and effective methods involve the reduction of a 5-nitroso or 5-azo pyrimidine derivative. Below are detailed protocols for the principal synthetic routes.
Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Method 1: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine with Zinc Dust
This method is reported to provide high yield and purity.[8]
Experimental Protocol:
-
Reaction Setup: A slurry of one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water is prepared in a suitable reactor.
-
Reduction: Concurrently, 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) are added to the NTAP slurry. The reaction temperature is maintained between 20°C and 65°C. The pH of the reaction mixture should be kept below 7.
-
Dissolution: After the reduction is complete, the pH is adjusted to 2.0-2.5 with the same acid to dissolve the resulting acid salt of 2,4,5,6-tetraaminopyrimidine.
-
Filtration: Insoluble materials are removed by filtration.
-
Precipitation: Sulfuric acid is added to the mother liquor to adjust the pH to 0.2-0.5, while maintaining the temperature between 20°C and 60°C.
-
Crystallization and Isolation: The mixture is cooled to 0-10°C to precipitate the this compound. The precipitate is then recovered by filtration, washed, and dried.
Method 2: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine with Sodium Dithionite
This is a classical and widely used method for the synthesis of 2,4,5,6-tetraaminopyrimidine salts.
Experimental Protocol:
-
Preparation of the Nitroso Intermediate: 1.0 mole of 2,4,6-triaminopyrimidine is dissolved in water and 1.5 moles of acetic acid. The temperature is maintained between 0°C and 16°C. 1.0 mole of sodium nitrite (B80452) is then added, keeping the temperature below 20°C, to form a slurry of 5-nitroso-2,4,6-triaminopyrimidine.[9]
-
Reduction: Sodium dithionite is added to the slurry over a period of 30-60 minutes, allowing the temperature to rise to 60°C.
-
Isolation: The reaction mixture is filtered while hot. The filtrate is then cooled to 5°C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfite (B76179).[9]
-
Conversion to Sulfate: The isolated sulfite salt can be converted to the sulfate salt by treatment with sulfuric acid.
Method 3: Catalytic Hydrogenation of 5-Phenylazo-2,4,6-triaminopyrimidine
Catalytic hydrogenation offers a clean method for the reduction.
Experimental Protocol:
-
Hydrogenation: A suspension of 77 g of 5-phenylazo-2,4,6-triaminopyrimidine and 2 g of palladium on carbon catalyst in 500 ml of water is hydrogenated in an autoclave at 5 to 10 bar and 90 to 115°C for 1 hour.[10]
-
Work-up: The reaction mixture is cooled to 70°C and the catalyst is filtered off in the absence of air.
-
Precipitation: The filtrate is acidified with 265 g of 25% H₂SO₄ to precipitate the product.[10]
-
Isolation: The precipitated this compound is collected by suction filtration, washed with water, and dried under vacuum at 100°C.[10]
Quantitative Comparison of Synthesis Methods
| Method | Starting Material | Reducing Agent | Yield | Purity | Reference |
| Zinc Dust Reduction | 5-Nitroso-2,4,6-triaminopyrimidine | Zinc Dust / Acid | 82.5-88.5% | ~99.5% | [11] |
| Sodium Dithionite Reduction | 5-Nitroso-2,4,6-triaminopyrimidine | Sodium Dithionite | 50-80% | ~95% (as sulfite) | [9] |
| Catalytic Hydrogenation | 5-Phenylazo-2,4,6-triaminopyrimidine | H₂ / Pd-C | Not explicitly stated, but 76.2g product from 77g starting material | 97.5% | [10] |
Application in Pteridine Synthesis
The primary utility of this compound is in the synthesis of pteridines through the Gabriel-Isay condensation reaction. This involves the reaction of the 5,6-diamino moiety of the pyrimidine with a 1,2-dicarbonyl compound to form the pyrazine (B50134) ring of the pteridine system.
The Gabriel-Isay Synthesis
Caption: The Gabriel-Isay synthesis of pteridines.
Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
A key intermediate in the synthesis of folic acid and methotrexate is 2,4-diamino-6-hydroxymethylpteridine, which is synthesized from this compound and dihydroxyacetone.
Experimental Protocol:
-
Preparation of the Free Base: An aqueous suspension of this compound (e.g., 7.14 g, 30 mmol) is treated with barium chloride (7.32 g, 30 mmol) and heated to 100°C for 10 minutes. The mixture is cooled, and the precipitated barium sulfate is removed by filtration to yield a solution of the free base.
-
Condensation: The filtrate is added to a solution of dihydroxyacetone (e.g., 8 g, 90 mmol) and cysteine hydrochloride monohydrate (3.63 g, 30 mmol) in an aqueous sodium acetate (B1210297) solution. The reaction mixture is stirred at room temperature and open to the air for 24 hours.
-
Isolation: The precipitated yellow solid is collected by filtration, washed with water and ethanol, and dried to afford the crude product.
-
Purification: The crude product can be purified by dissolving in 10% acetic acid with a few drops of concentrated hydrochloric acid, treating with activated carbon, and then neutralizing the hot, filtered solution with ammonia (B1221849) to precipitate the purified product.
Quantitative Data:
-
A reported yield for the crude product is 66%, with the purified product obtained in a 54% yield.
-
Another procedure reports a yield of 95.5 g with 96% purity by reacting 113 g of the dihydrochloride (B599025) salt.
Application in the Synthesis of Methotrexate
This compound is a crucial starting material for the multi-step synthesis of methotrexate, a widely used chemotherapeutic agent.
Synthetic Pathway from this compound to Methotrexate
Caption: Synthetic pathway to Methotrexate.
Step 2: Conversion to 2,4-Diamino-6-bromomethylpteridine
Experimental Protocol:
The 2,4-diamino-6-hydroxymethylpteridine is converted to its hydrobromide salt and then reacted with a brominating agent such as triphenyldibromophosphorane to yield 2,4-diamino-6-bromomethylpteridine.
Step 3: Coupling with Diethyl N-(4-methylaminobenzoyl)-L-glutamate and Hydrolysis
Experimental Protocol:
-
Coupling: 2,4-Diamino-6-bromomethylpteridine hydrobromide (e.g., 3.4 g, 0.009 mole) is stirred overnight at room temperature with the barium salt dihydrate of p-(N-methyl)-aminobenzoyl-L-glutamic acid (e.g., 4.5 g, 0.01 mole) in a mixture of DMF and water.
-
Work-up: The pH of the solution is adjusted to 4 with dilute HCl, and the mixture is evaporated to dryness. The residue is taken up in water, stirred, and filtered. The solid is dried to yield methotrexate.
Biological Significance of Derivatives
The pteridine derivatives synthesized from this compound have profound biological importance.
Folate Metabolism Pathway
Folic acid, a pteridine derivative, is a vital B vitamin that, in its reduced form (tetrahydrofolate), acts as a carrier of one-carbon units in a variety of metabolic reactions, including the synthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine.
References
- 1. 2,4,6-Triaminopyrimidine(1004-38-2) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 5392-28-9|this compound|BLD Pharm [bldpharm.com]
- 4. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum [chemicalbook.com]
- 5. This compound | 5392-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 5392-28-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Pyrimidine, 2,4,5,6-tetraamino-, sulfate [webbook.nist.gov]
- 11. rsc.org [rsc.org]
The Strategic Role of 2,4,5,6-Tetraaminopyrimidine Sulfate in the Landscape of Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) (TAPS) has emerged as a cornerstone in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a multitude of heterocyclic compounds with significant therapeutic potential. Its unique molecular architecture, featuring four amino groups on a pyrimidine (B1678525) core, provides a rich platform for chemical elaboration, leading to the development of potent agents targeting a range of diseases, most notably cancer and microbial infections. This technical guide delves into the critical applications of TAPS in medicinal chemistry, with a particular focus on its role in the synthesis of pteridine-based antifolates. We will explore key synthetic methodologies, analyze structure-activity relationships of derived compounds, and provide detailed experimental protocols for both synthesis and biological evaluation.
Introduction: The Versatility of a Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in drug discovery, present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents.[1] 2,4,5,6-Tetraaminopyrimidine, particularly as its more stable sulfate salt, offers a synthetically accessible and highly functionalized starting material for the construction of more complex heterocyclic systems.[2] Its primary utility lies in its 5,6-diamino substitution, which is primed for condensation reactions to form fused pyrazine (B50134) rings, the basis of the pteridine (B1203161) core structure.[3] This reactivity has been extensively exploited in the development of antifolate drugs, a class of chemotherapeutics that interfere with the metabolic pathways of folic acid.[4]
Synthetic Pathways to Bioactive Molecules
The principal application of 2,4,5,6-tetraaminopyrimidine sulfate in medicinal chemistry is in the synthesis of pteridines and their analogs. The Gabriel-Isay condensation is a classical and widely employed method for this transformation.[5]
The Gabriel-Isay Condensation for Pteridine Synthesis
This reaction involves the condensation of a 1,2-dicarbonyl compound with the 5,6-diamino groups of the tetraaminopyrimidine. The choice of the dicarbonyl compound dictates the substitution pattern on the resulting pteridine ring, allowing for the generation of a diverse library of analogs.
Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine [3][6]
-
Materials: 2,4,5,6-Tetraaminopyrimidine dihydrochloride (B599025), 50% Sodium Hydroxide (B78521) solution, Dihydroxyacetone, Sodium Chloride, Water, Ethanol (B145695).
-
Procedure:
-
Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.[3][6]
-
Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.[3]
-
Over a period of 12 hours, slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water while introducing a stream of air (oxygen).[3][6]
-
After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.[3]
-
Add 200 g of sodium chloride to the mixture and cool to 5°C to precipitate the product.[3]
-
Filter the precipitate and wash sequentially with water and ethanol to obtain the desired 2,4-diamino-6-hydroxymethylpteridine.[3][6]
-
Medicinal Chemistry Applications: Targeting Critical Cellular Pathways
Derivatives of 2,4,5,6-tetraaminopyrimidine have shown significant promise in several therapeutic areas, with oncology and infectious diseases being the most prominent.
Antifolates in Cancer Chemotherapy
Folic acid is essential for the de novo synthesis of purines and thymidylate, which are critical for DNA replication and cell division.[7] Antifolate drugs are structural analogs of folic acid that inhibit key enzymes in the folate metabolic pathway, leading to the depletion of essential precursors for DNA synthesis and ultimately causing cell death in rapidly proliferating cancer cells.[4][8]
The primary target for many classical antifolates is dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate, the active form of folic acid.[7] By inhibiting DHFR, these drugs disrupt the entire folate cycle.
Signaling Pathway: Mechanism of Action of Antifolates
Caption: Antifolate drugs inhibit Dihydrofolate Reductase (DHFR).
Derivatives synthesized from this compound form the structural core of many potent DHFR inhibitors. The 2,4-diaminopteridine (B74722) scaffold is a key pharmacophore that mimics the binding of the natural substrate, dihydrofolate, to the active site of the enzyme.
Table 1: Inhibitory Activity of Pteridine Derivatives against Dihydrofolate Reductase (DHFR)
| Compound ID | Structure/Substitution | Target Organism | IC50 (nM) | Reference |
| Methotrexate | Pteridine-based | Human | ~1 | [9] |
| Compound 5a | Purine-based | EGFR | 87 | [10] |
| Compound 5e | Purine-based | EGFR | 98 | [10] |
| Compound 7e | Pteridine-based | EGFR | 92 | [10] |
Note: IC50 values are indicative and can vary based on assay conditions.
Antiproliferative Activity against Cancer Cell Lines
The ultimate goal of developing antifolates and other pyrimidine-based therapeutics is to inhibit the proliferation of cancer cells. The efficacy of these compounds is routinely assessed using in vitro cell-based assays, such as the MTT assay.
Table 2: Antiproliferative Activity of Pyrimidine and Pteridine Derivatives against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound I | Multiple | Various | 0.32 (EGFR) | [10] |
| Compound II | A549 | Lung Carcinoma | 1.60 | [10] |
| Compound III | A549 | Lung Carcinoma | 12.2 | [10] |
| Compound 1 | A549 | Non-small-cell lung | 3.08 | [11] |
| Compound 1 | K562 | Leukemia | 1.56 | [11] |
| Compound 3 | A549 | Non-small-cell lung | 7.33 | [11] |
| Compound 3 | K562 | Leukemia | 3.33 | [11] |
| Compound 5 | A549 | Non-small-cell lung | 3.29 | [11] |
| Compound 5 | K562 | Leukemia | 2.15 | [11] |
| 11o | Capan-1 | Pancreatic adenocarcinoma | 1.4 | [12] |
| 11r | Capan-1 | Pancreatic adenocarcinoma | 5.1 | [12] |
| 11s | Capan-1 | Pancreatic adenocarcinoma | 5.3 | [12] |
| 7d | Multiple | Various | 70.3 nM (EGFR) | [12] |
| 7f | Multiple | Various | 59.24 nM (EGFR) | [12] |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Experimental Workflows for Biological Evaluation
To assess the therapeutic potential of novel compounds derived from this compound, standardized in vitro assays are employed.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.
Experimental Workflow: DHFR Inhibition Assay
Caption: Workflow for a typical DHFR inhibition assay.
Experimental Protocol: DHFR Inhibition Assay
-
Reagents: Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5), DHFR enzyme, NADPH, Dihydrofolate (DHF), Test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to the appropriate wells.
-
Add the test compounds or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Workflow: MTT Cell Proliferation Assay
Caption: General workflow for an MTT cell proliferation assay.
Experimental Protocol: MTT Cell Proliferation Assay [5][10][13]
-
Materials: Cancer cell line of interest, complete culture medium, 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.[5]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[5][13]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Read the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
Conclusion and Future Directions
This compound remains a profoundly important building block in medicinal chemistry. Its ability to serve as a scaffold for the synthesis of pteridines has led to the development of clinically significant antifolate drugs. The ongoing exploration of novel derivatives continues to yield compounds with potent anticancer and antimicrobial activities. Future research in this area will likely focus on the design of more selective inhibitors that can overcome drug resistance, as well as the exploration of new therapeutic applications for this versatile chemical entity. The systematic application of the synthetic and biological evaluation protocols outlined in this guide will be instrumental in advancing these efforts and unlocking the full therapeutic potential of this compound-derived compounds.
References
- 1. Preclinical evaluation of a novel pyrimidopyrimidine for the prevention of nucleoside and nucleobase reversal of antifolate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonlinear quantitative structure-activity relationship for the inhibition of dihydrofolate reductase by pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 5. benchchem.com [benchchem.com]
- 6. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis [pubmed.ncbi.nlm.nih.gov]
2,4,5,6-Tetraaminopyrimidine sulfate for pteridine synthesis
An In-depth Technical Guide to Pteridine (B1203161) Synthesis Using 2,4,5,6-Tetraaminopyrimidine (B94255) Sulfate (B86663)
For researchers, scientists, and professionals in drug development, 2,4,5,6-tetraaminopyrimidine sulfate stands as a critical starting material in the synthesis of pteridines, a class of heterocyclic compounds with profound biological significance.[1][2] Pteridines, which feature a fused pyrimidine (B1678525) and pyrazine (B50134) ring system, are central to numerous biological processes, serving as enzyme cofactors, pigments, and signaling molecules.[1] Key derivatives like biopterin (B10759762) and folate are essential for amino acid metabolism, the synthesis of neurotransmitters, and cell division.[1] This guide outlines the core methodologies for leveraging this versatile precursor, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.
The primary and most robust method for pteridine synthesis from 2,4,5,6-tetraaminopyrimidine is the condensation of its 5,6-diamino moiety with a 1,2-dicarbonyl compound.[1] This approach, known as the Gabriel-Isay synthesis, is a widely employed strategy for constructing the pyrazine ring of the pteridine core.[1][3] A key challenge in this synthesis is controlling the regioselectivity, as reactions with unsymmetrical dicarbonyl compounds can lead to a mixture of 6- and 7-substituted pteridine isomers.[3][4]
The regioselectivity is highly dependent on the reaction conditions, particularly the pH.[1] Generally, the amine group at the C5 position of the pyrimidine is more nucleophilic and will attack the more electrophilic carbonyl moiety of the dicarbonyl compound.[3] Under neutral conditions, this often results in the 7-substituted isomer being the major product.[5] However, by carefully controlling the pH, the reaction can be directed to favor a specific isomer.[1] For instance, the reaction with benzylglyoxal at a pH of 9-10 yields the 7-benzyl pteridine, whereas a pH below 8 produces a mixture of both 6- and 7-substituted isomers.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 2,4,5,6-Tetraaminopyrimidine Sulfate in the Synthesis of Pteridine-Based Antifolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663) in the synthesis of antifolates, a critical class of therapeutic agents. Antifolates function by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway responsible for the de novo synthesis of purines, thymidylate, and certain amino acids.[1][2][3][4] By disrupting this pathway, antifolates effectively halt DNA replication and cell division, making them potent anticancer and antimicrobial agents.[1][4] 2,4,5,6-Tetraaminopyrimidine serves as a fundamental building block for constructing the pteridine (B1203161) core inherent to many classical antifolates, most notably Methotrexate (B535133) (MTX).[5][6][7][8][9][10]
Synthesis of the Core Precursor: 2,4,5,6-Tetraaminopyrimidine Sulfate
The journey to potent antifolates begins with the efficient synthesis of the key precursor, this compound. A robust and high-yielding method involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine.[8][11][12] Various reducing agents can be employed, including sodium dithionite (B78146), ammonium (B1175870) sulfide, or catalytic hydrogenation.[11][12] A particularly effective patented process utilizes zinc dust in an acidic medium, which offers improved yield and purity over older methods like the dithionite process.[8]
Quantitative Data for this compound Synthesis
| Parameter | Zinc/Acid Reduction | Dithionite Reduction | Reference |
| Starting Material | 5-Nitroso-2,4,6-triaminopyrimidine | 5-Nitroso-2,4,6-triaminopyrimidine | [8] |
| Yield | 82.5% - 88.5% | < 75% (54% reported) | [8] |
| Purity | ~99.5% | 60% - 90% | [8] |
Experimental Protocol: Synthesis of this compound via Zinc Reduction
This protocol is adapted from a patented industrial process.[8]
Materials:
-
5-Nitroso-2,4,6-triaminopyrimidine (NTAP)
-
Zinc dust
-
Hydrochloric acid (or another suitable acid)
-
Sulfuric acid
-
Deionized water
-
Decolorizing agent (e.g., activated carbon)
-
Filter-aid
Procedure:
-
Reaction Setup: A slurry of NTAP in water is prepared in a reaction vessel.
-
Reduction: Approximately 2.0 to 2.5 molecular equivalents of zinc dust and 4.0 to 4.7 molecular equivalents of a suitable acid (e.g., hydrochloric acid) are added concurrently to the NTAP slurry. The reaction is maintained at a temperature between 20°C and 65°C. The pH is kept below 7, ideally finishing between 5.5 and 5.7.
-
Acidification & Clarification: The pH of the reaction mixture is adjusted to 2.0-2.5 with additional acid to form a solution of the 2,4,5,6-tetraaminopyrimidine acid salt. A decolorizing agent and a filter-aid are added, and the mixture is stirred.
-
Filtration: The insoluble materials, including unreacted zinc and the filter-aid, are removed by filtration.
-
Precipitation: Sulfuric acid is added to the filtrate to adjust the pH to approximately 0.2 to 0.5, while maintaining the temperature between 20°C and 60°C.
-
Crystallization: The mixture is cooled to 0°C to 10°C to precipitate the this compound.
-
Isolation and Drying: The precipitated product is recovered by filtration, washed with cold water, and dried under vacuum to yield the final product.
Caption: Workflow for the synthesis of this compound.
Constructing the Pteridine Core: The Gateway to Antifolates
The strategic value of 2,4,5,6-tetraaminopyrimidine lies in its vicinal 5,6-diamino groups, which are primed for condensation with 1,2-dicarbonyl compounds to form the pyrazine (B50134) ring of the pteridine nucleus.[12] This transformation, a variant of the Gabriel-Isay synthesis, is the cornerstone for producing a wide array of pteridine-based antifolates.[12]
Caption: General synthesis of the 2,4-diaminopteridine core.
Application in Methotrexate (MTX) Synthesis
Methotrexate is a paradigmatic antifolate, and its synthesis highlights the utility of this compound. Several synthetic routes have been developed, with the Piper-Montgomery process being a notable example.[7][9][10] This multi-step process leverages the pyrimidine (B1678525) precursor to build the core pteridine structure, which is subsequently elaborated to afford MTX.
The Piper-Montgomery Process and its Improvements
This process involves the initial formation of 2,4-diamino-6-hydroxymethylpteridine, a key intermediate, by reacting 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.[7][9] Patented improvements to this method have focused on converting the starting tetraaminopyrimidine sulfate or bisulfite to the hydrochloride salt and eliminating acetate (B1210297) buffers, which, along with strict pH control (5.5 ± 0.2), preferentially favors the formation of the desired pteridine intermediate.[7][9][10] These process improvements have been reported to increase the overall yield of MTX from approximately 25% to 40-50%.[10]
Experimental Protocol: Synthesis of Methotrexate Intermediate (Piper-Montgomery)
This protocol describes the formation of the key pteridine intermediate.
Materials:
-
This compound
-
Hydrochloric acid
-
Dihydroxyacetone
-
Triphenyldibromophosphorane
-
Ethyl N-(p-methylaminobenzoyl)-L-glutamate
Procedure:
-
Salt Conversion: The starting this compound is converted to the hydrochloride salt.
-
Pteridine Ring Formation: The tetraaminopyrimidine hydrochloride is reacted with dihydroxyacetone in water. The pH is strictly maintained at 5.5 ± 0.2. The mixture is aerated vigorously for 12-24 hours to facilitate the condensation and ring formation, yielding 2,4-diamino-6-hydroxymethylpteridine.
-
Bromination and Protection: The 6-hydroxymethyl group of the pteridine is converted to a 6-bromomethyl group using an agent like triphenyldibromophosphorane. This step also serves to protect the primary amino groups as phosphazine adducts.[7][9]
-
Coupling: The resulting 2,4-bis(triphenylphosphazine)-6-bromomethylpteridine is then coupled with the side chain, ethyl N-(p-methylaminobenzoyl)-L-glutamate.
-
Deprotection and Saponification: The protecting groups are removed, and the ester is saponified to yield methotrexate.
Caption: Simplified workflow of the Piper-Montgomery process for Methotrexate synthesis.
Alternative Multicomponent Synthesis of Methotrexate
More recent strategies involve tandem multicomponent reactions that streamline the synthesis. One such method reacts this compound with 1,1,3-tribromoacetone (B1347163) and the zinc salt of N-(4-N-methylaminobenzoyl)-L-glutamic acid under mild conditions.[5][6] Another approach involves the reaction of 2,4,5,6-tetraaminopyrimidine hydrosulfate with 2,3-dibromopropionaldehyde and the disodium (B8443419) salt of N-4-(methylamino)benzoyl)-L-glutamic acid under oxidative conditions (iodine/KI).[1][5][6] These methods offer the advantage of carrying out several transformations in a single step without isolating intermediates.[5][6]
Conclusion
This compound is an indispensable precursor in the field of medicinal chemistry, particularly for the synthesis of pteridine-based antifolates. Its stable salt form, coupled with the reactivity of its vicinal diamines, provides a reliable and versatile platform for constructing the complex heterocyclic systems required for potent DHFR inhibition. The development of optimized synthetic routes, from the production of the pyrimidine precursor itself to its incorporation into final drug products like Methotrexate, continues to be a critical endeavor in ensuring the availability of these life-saving therapeutics. This guide has outlined the core principles, quantitative data, and key protocols that underscore the strategic importance of this foundational chemical building block.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 4. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 8. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]
- 9. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 10. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
The Role of 2,4,5,6-Tetraaminopyrimidine Sulfate in Agrochemical Research: A Technical Guide
Introduction: 2,4,5,6-Tetraaminopyrimidine sulfate (B86663) (TAPS) is a highly functionalized pyrimidine (B1678525) derivative that serves as a critical building block in synthetic chemistry. While not typically an active agrochemical ingredient itself, its importance in agrochemical research lies in its role as a key precursor for the synthesis of more complex heterocyclic compounds, particularly pteridines. Pteridines, a class of fused-ring systems composed of a pyrimidine and a pyrazine (B50134) ring, are noted for a wide spectrum of biological activities, including antifungal, antibacterial, and insecticidal properties, making them promising candidates for the development of novel crop protection agents.[1][2][3][4]
This technical guide explores the application of 2,4,5,6-Tetraaminopyrimidine sulfate as a foundational synthon in the creation of biologically active molecules for agricultural use. It provides an overview of the core synthetic strategies, detailed experimental protocols, and a summary of the biological activities of the resulting compounds.
Core Synthetic Pathway: From TAPS to Pteridines
The primary synthetic route leveraging TAPS in the creation of agrochemical candidates is the Gabriel-Isay synthesis. This robust condensation reaction involves the reaction of the 5,6-diamino moiety of the tetraaminopyrimidine with a 1,2-dicarbonyl compound to form the pyrazine ring, thus completing the pteridine (B1203161) scaffold.[5] The versatility of this method allows for the introduction of various substituents onto the pteridine core, enabling the exploration of structure-activity relationships.
Experimental Protocols
Protocol 1: Synthesis of 6,7-Disubstituted-2,4-diaminopteridines
This protocol is a generalized procedure based on the Gabriel-Isay condensation reaction for synthesizing a library of pteridine derivatives for screening.
Materials:
-
This compound (TAPS)
-
Substituted 1,2-dicarbonyl compound (e.g., benzil, diacetyl, glyoxal)
-
Ethanol (B145695) or an appropriate aqueous solvent system
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
Dissolve one molar equivalent of this compound in the chosen solvent. Gentle heating may be required to achieve full dissolution.[5]
-
In a separate flask, dissolve a slight molar excess (1.1 equivalents) of the 1,2-dicarbonyl compound in the same solvent.
-
Slowly add the dicarbonyl solution to the TAPS solution with continuous stirring at room temperature.
-
If the reaction is slow, add a catalytic amount of glacial acetic acid or heat the mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the pteridine product.[5]
-
Collect the solid product by filtration and wash with cold solvent to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a water/ethanol mixture.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: In Vitro Antifungal Assay (Agar Dilution Method)
This protocol outlines a standard method for assessing the fungicidal activity of the synthesized pteridine derivatives against common phytopathogenic fungi.
Materials:
-
Synthesized pteridine derivatives
-
Phytopathogenic fungal strains (e.g., Fusarium graminearum, Aspergillus niger, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile petri dishes
-
Commercial fungicide (e.g., Carbendazim) as a positive control
Procedure:
-
Prepare stock solutions of the synthesized pteridine compounds and the control fungicide in DMSO at a concentration of 10 mg/mL.
-
Autoclave the PDA medium and allow it to cool to approximately 50-60°C.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at 25-28°C for 3-7 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.
Quantitative Data on Biological Activity
While direct agrochemical data for pteridines explicitly synthesized from TAPS is sparse in publicly available literature, research on structurally related pyrimidine and pteridine derivatives demonstrates their potential. The following tables summarize representative data for these classes of compounds against various agricultural pests and pathogens.
Table 1: Antifungal Activity of Pyrimidine and Pteridine Derivatives
| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| Pyrimidine Derivatives | Phomopsis sp. | EC₅₀ | 10.5 | N/A |
| Pyrimidine Derivatives | Botrytis cinerea | Inhibition at 50 µg/mL | 85.1% | N/A |
| Thiazolidinone Derivatives | Pyricularia oryzae | Inhibition at 50 ppm | >50% | [6] |
| Pteridine Derivatives | Candida albicans | MIC | 0.41 - 6.83 µM | [2] |
Note: EC₅₀ (Half-maximal effective concentration) and MIC (Minimum Inhibitory Concentration) are standard measures of potency. Data is representative of the compound classes.
Table 2: Insecticidal Activity of Pyrimidine and Pteridine Derivatives
| Compound Class | Insect Species | Activity Metric | Value (µg/mL) | Reference |
| Triazone Derivatives | Aphis craccivora | Mortality at 5 mg/kg | 35% | [N/A] |
| Piperine Derivatives | Plutella xylostella | Mortality at 1 mg/mL | 90% | N/A |
Potential Mechanism of Action: Dihydrofolate Reductase Inhibition
Many biologically active pteridine derivatives function by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides and certain amino acids, which are vital for cell growth and division. By mimicking the natural substrate (dihydrofolate), these pteridine inhibitors bind to the active site of DHFR, blocking its function and ultimately leading to cell death. This mechanism is a validated target in both medicine and agriculture.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of pteridine-based compounds in agrochemical research. The Gabriel-Isay condensation provides a straightforward and adaptable method for creating diverse molecular libraries. Although comprehensive public data directly linking TAPS-derived pteridines to specific agrochemical applications is still emerging, the demonstrated antifungal and insecticidal activities of the broader pteridine class highlight the significant potential of this research avenue. Future work should focus on the systematic synthesis and screening of TAPS-derived pteridines to identify novel lead compounds for the development of next-generation, effective, and potentially safer crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and antimicrobial studies of some novel indolo pteridine derivatives containing benzimidazole moiety | Semantic Scholar [semanticscholar.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
The Pivotal Role of 2,4,5,6-Tetraaminopyrimidine Sulfate in Biochemical Research and Antifolate Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) (TAPS) is a highly functionalized pyrimidine (B1678525) derivative that serves as a critical building block in the synthesis of a variety of biologically active molecules.[1][2] Its unique chemical architecture, characterized by four amino groups on the pyrimidine ring, makes it an essential precursor in the development of pharmaceuticals, particularly in the realm of anticancer and anti-infective therapies.[1] This technical guide provides a comprehensive overview of the biochemical research applications of TAPS, with a focus on its role in the synthesis of antifolate drugs and the subsequent inhibition of key metabolic pathways. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biochemical processes to support researchers in their drug discovery and development endeavors.
Core Applications and Biochemical Significance
TAPS is a versatile intermediate primarily utilized in the synthesis of pteridine-based compounds.[3] The most notable of these are the antifolates, a class of drugs that interfere with the metabolism of folic acid. Folic acid is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By disrupting folate metabolism, antifolates effectively halt cell division and proliferation, a mechanism that is particularly effective against rapidly dividing cells such as cancer cells and certain pathogenic microbes.[2][4]
The primary molecular target of many antifolate drugs derived from TAPS is dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway.[4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for a variety of one-carbon transfer reactions in cellular metabolism.[5] Methotrexate (B535133), a widely used anticancer and immunosuppressive drug, is a prime example of a potent DHFR inhibitor synthesized from TAPS.[3][5][6]
Quantitative Data on the Efficacy of TAPS-Derived Compounds
The efficacy of antifolate drugs synthesized using TAPS is typically quantified by their half-maximal inhibitory concentration (IC50) against their target enzyme, DHFR. The following table summarizes the IC50 values for methotrexate against DHFR from different sources, illustrating the potent inhibitory activity of this TAPS-derived compound.
| Compound | Target Enzyme | Species/Cell Line | IC50 Value |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Human | 0.12 ± 0.07 µM[7] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Mycobacterium tuberculosis | 16.0 ± 3.0 µM[8] |
| Methotrexate | Cytotoxicity against cancer cell lines | AGS (human gastric adenocarcinoma) | 6.05 ± 0.81 nM[5] |
| Methotrexate | Cytotoxicity against cancer cell lines | HCT-116 (human colon cancer) | 13.56 ± 3.76 nM[5] |
| Methotrexate | Cytotoxicity against cancer cell lines | MCF-7 (human breast adenocarcinoma) | 114.31 ± 5.34 nM[5] |
| Methotrexate | Cytotoxicity against cancer cell lines | Saos-2 (human osteosarcoma) | >1,000 nM[5] |
Signaling Pathway and Mechanism of Action
The biochemical significance of TAPS lies in its role as a precursor to molecules that inhibit the folate metabolic pathway. The following diagram illustrates the synthesis of a pteridine (B1203161) ring from TAPS and the subsequent inhibition of DHFR by the resulting antifolate, methotrexate.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biochemical evaluation of TAPS-derived compounds.
Synthesis of Methotrexate from 2,4,5,6-Tetraaminopyrimidine Sulfate
This protocol is a generalized procedure based on established synthetic routes.[3][6][9][10][11]
Materials:
-
This compound (TAPS)
-
1,1,3-Tribromoacetone or 1,1-dichloroacetone (B129577)
-
p-(N-methyl)-aminobenzoyl-L-glutamic acid or its salt
-
Sodium bisulfite
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Water
-
Reaction vessel with stirring and temperature control
-
pH meter
Procedure:
-
Preparation of the Pteridine Intermediate:
-
Suspend this compound in water in a reaction vessel.
-
Add sodium bisulfite and 1,1-dichloroacetone to the suspension.
-
Heat the mixture to 60-80°C with constant stirring.
-
Maintain the pH of the reaction mixture between 3.5 and 5.0 by the controlled addition of a sodium hydroxide solution.
-
Monitor the reaction for the formation of 2,4-diamino-6-methylpteridine.
-
-
Bromination of the Pteridine Intermediate:
-
Convert the resulting 2,4-diamino-6-methylpteridine to 2,4-diamino-6-bromomethylpteridine by reacting it with bromine in a suitable reaction medium.
-
-
Condensation to form Methotrexate:
-
React the 2,4-diamino-6-bromomethylpteridine with p-(N-methyl)-aminobenzoyl-L-glutamic acid or its salt in a polar solvent (e.g., water, dimethylformamide).
-
Maintain the reaction at room temperature in the presence of a soluble base (e.g., NaOH, NaHCO3).
-
-
Purification:
-
Adjust the pH of the final reaction mixture to precipitate the crude methotrexate.
-
Collect the precipitate by filtration and purify using appropriate chromatographic techniques.
-
The following diagram outlines the experimental workflow for the synthesis of methotrexate.
Dihydrofolate Reductase (DHFR) Enzyme Assay
This protocol is a standard spectrophotometric assay to determine the inhibitory activity of compounds like methotrexate on DHFR.[1][12][13]
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test inhibitor (e.g., Methotrexate)
-
UV-Vis spectrophotometer
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF and NADPH in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (methotrexate) to determine the IC50 value.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the assay buffer, a specific concentration of the test inhibitor, and the DHFR enzyme.
-
Include a control with no inhibitor.
-
Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., 25°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding DHF and NADPH to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The following diagram illustrates the workflow for the DHFR enzyme assay.
Conclusion
This compound is a cornerstone intermediate in the synthesis of potent antifolate drugs that have had a profound impact on cancer chemotherapy and the treatment of infectious diseases. Its utility stems from its ability to efficiently form the pteridine core of these inhibitors. Understanding the biochemical pathways targeted by TAPS-derived compounds, such as the inhibition of dihydrofolate reductase by methotrexate, is crucial for the rational design of new and more effective therapeutics. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working in this critical area of biochemical research.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. e-crt.org [e-crt.org]
- 6. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 10. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 11. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 12. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Cornerstone of Pteridine Chemistry: A Technical Guide to 2,4,5,6-Tetraaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) (TAPS) is a pivotal intermediate in the synthesis of a myriad of biologically significant molecules, most notably pteridines and their derivatives. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of TAPS, with a focus on its role in pharmaceutical research and development. Detailed experimental protocols for its synthesis are provided, alongside a compilation of its physicochemical properties. Furthermore, this guide visualizes the synthetic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction: A Historical Perspective
The history of 2,4,5,6-Tetraaminopyrimidine is intrinsically linked to the pioneering work on purine (B94841) and pteridine (B1203161) chemistry in the late 19th and early 20th centuries. While a singular "discovery" of 2,4,5,6-Tetraaminopyrimidine is not clearly documented, its emergence is a direct consequence of the systematic exploration of pyrimidine (B1678525) chemistry, notably through the work of Wilhelm Traube.
Traube's development of pyrimidine synthesis methods, particularly the "Traube purine synthesis" introduced in 1900, laid the groundwork for creating a wide range of substituted pyrimidines.[1] This methodology involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit to form the purine ring system. The synthesis of 4,5-diaminopyrimidines, the direct precursors to compounds like 2,4,5,6-Tetraaminopyrimidine, was a critical step in this process.
The subsequent exploration of pteridines, compounds containing a fused pyrimidine and pyrazine (B50134) ring system, further highlighted the importance of tetra-substituted pyrimidines. Pteridines were first discovered as pigments in the wings of butterflies.[2] The Gabriel-Isay synthesis, a key method for pteridine formation, utilizes the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[3] 2,4,5,6-Tetraaminopyrimidine, with its adjacent amino groups at the 5 and 6 positions, proved to be an ideal starting material for this reaction, solidifying its importance in heterocyclic chemistry.
The sulfate salt of 2,4,5,6-Tetraaminopyrimidine became a preferred form for handling and storage due to its increased stability and moderate solubility in aqueous media.[4] Its first synthesis likely occurred in the mid-20th century during investigations into substituted aminopyrimidines for various applications, including pharmaceuticals.[4]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2,4,5,6-Tetraaminopyrimidine sulfate is essential for its effective use in synthesis and research. The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₄H₈N₆·H₂SO₄ | [5][6] |
| Molecular Weight | 238.22 g/mol | [5][7] |
| Appearance | Light yellow to ochre or brown crystalline powder | [5][8][9] |
| Melting Point | >300 °C (decomposes) | [5][8] |
| Solubility | Slightly soluble in water; soluble in DMSO | [3][8] |
| Purity (typical) | ≥97% | |
| CAS Number | 5392-28-9 | [5][6] |
Synthesis of this compound
The most common and industrially significant method for the synthesis of this compound involves the reduction of a 5-nitroso-2,4,6-triaminopyrimidine (B18466) intermediate. This precursor is typically prepared by the nitrosation of 2,4,6-triaminopyrimidine (B127396).
Synthesis Workflow
The overall synthetic process can be visualized as a two-step workflow:
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, adapted from established procedures.
Protocol 1: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine with Sodium Dithionite
This protocol is based on the method described in U.S. Patent 4,167,633.[10]
-
Preparation of the Nitroso Intermediate:
-
Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water and 1.5 moles of acetic acid.
-
Maintain the temperature of the mixture between 0-16 °C.
-
Slowly add 1.0 mole of sodium nitrite to the reaction mixture while ensuring the temperature does not exceed 20 °C. The intermediate, 5-nitroso-2,4,6-triaminopyrimidine, will precipitate as a stirrable slurry.
-
-
Reduction to 2,4,5,6-Tetraaminopyrimidine:
-
To the slurry from the previous step, add sodium dithionite over a period of 30 to 60 minutes.
-
Allow the reaction temperature to rise to 60 °C during the addition.
-
Filter the hot reaction mixture.
-
-
Formation and Isolation of the Sulfate Salt:
-
Cool the filtrate to 5 °C to crystallize the product as the sulfite (B76179) salt.
-
To convert to the sulfate salt, the isolated sulfite can be treated with sulfuric acid. Alternatively, after hot filtration, the filtrate can be acidified with sulfuric acid to a pH of approximately 0.2-0.5.[11][12]
-
Cool the acidified solution to 0-10 °C to precipitate this compound.[11][12]
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine with Zinc Dust
This protocol is based on the method described in U.S. Patent 4,247,693.[12]
-
Reaction Setup:
-
In a suitable reaction vessel, suspend one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water.
-
Add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to achieve a pH below 7.
-
-
Reduction:
-
Maintain the reaction mixture at a temperature of 20-65 °C to form the acid salt of 2,4,5,6-Tetraaminopyrimidine.
-
Adjust the pH to 2.0-2.5 with the same acid to dissolve the product.
-
-
Isolation and Conversion to Sulfate Salt:
-
Separate any insoluble materials by filtration to obtain a mother liquor.
-
Add sulfuric acid to the mother liquor to adjust the pH to 0.2-0.5, while maintaining the temperature between 20-60 °C.
-
Cool the reaction mixture to 0-10 °C to precipitate this compound.
-
Recover the precipitate by filtration, wash with cold water, and dry.
-
Key Applications in Drug Development and Research
This compound is a crucial building block in the synthesis of numerous pharmaceuticals and research chemicals.[13] Its primary utility lies in its role as a precursor to pteridine-containing molecules.
Pteridine Synthesis
The Gabriel-Isay synthesis is a fundamental reaction in pteridine chemistry, and 2,4,5,6-Tetraaminopyrimidine is a key reactant. The 5- and 6-amino groups of the pyrimidine ring condense with a 1,2-dicarbonyl compound to form the pyrazine ring of the pteridine nucleus.
References
- 1. Traube purine synthesis | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound, CasNo.5392-28-9 Jinan Finer Chemical Co., Ltd China (Mainland) [finerchem.lookchem.com]
- 7. This compound salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. chembk.com [chembk.com]
- 9. This compound(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antifolate chemotherapy agent, Methotrexate. Its molecular structure provides a versatile scaffold for the construction of complex heterocyclic systems like pteridines. This document outlines two established protocols for the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate, offering detailed experimental procedures and quantitative data to support researchers in their synthetic endeavors.
Data Presentation
The following tables summarize the quantitative data for two primary synthesis routes for this compound, providing a clear comparison of reactants, conditions, and outcomes.
Table 1: Synthesis via Hydrogenation of 5-Phenylazo-2,4,6-triaminopyrimidine
| Parameter | Value | Reference |
| Starting Material | 5-Phenylazo-2,4,6-triaminopyrimidine | [1] |
| Amount of Starting Material | 77 g | [1] |
| Catalyst | Palladium on Carbon (Pd/C) | [1] |
| Amount of Catalyst | 2 g | [1] |
| Solvent | Water | [1] |
| Volume of Solvent | 500 ml | [1] |
| Hydrogenation Pressure | 5 to 10 bar | [1] |
| Reaction Temperature | 90 to 115 °C | [1] |
| Reaction Time | 1 hour to 90 minutes | [1] |
| Precipitating Agent | 20-25% Sulfuric Acid (H₂SO₄) | [1] |
| Amount of H₂SO₄ | 230 g (20%) or 265 g (25%) | [1] |
| Final Product Yield | 76.2 g | [1] |
| Purity | 97.5% | [1] |
Table 2: Synthesis via Reduction of 5-Nitroso-2,4,6-triaminopyrimidine (B18466)
| Parameter | Value | Reference |
| Starting Material | 5-Nitroso-2,4,6-triaminopyrimidine (NTAP) | [2][3] |
| Molar Proportion of NTAP | ~1 | [2][3] |
| Reducing Agent | Zinc Dust | [2][3] |
| Molar Proportion of Zinc Dust | ~2.0 to 2.5 | [2][3] |
| Acid | Suitable Acid (e.g., Acetic Acid) | [2][3][4] |
| Molar Proportion of Acid | ~4.0 to 4.7 | [2][3] |
| Reaction Temperature (Reduction) | 20 to 65 °C | [2][3] |
| pH Adjustment (Acid Salt Solution) | 2.0 to 2.5 | [2][3] |
| Precipitating Agent | Sulfuric Acid (H₂SO₄) | [2][3] |
| pH for Precipitation | 0.2 to 0.5 | [2][3] |
| Temperature for Precipitation | 0 to 10 °C | [2][3] |
| Final Product Yield | 50-80% (as sulfite) | [4] |
| Purity | 95% (as sulfite) | [4] |
Experimental Protocols
Protocol 1: Synthesis via Hydrogenation of 5-Phenylazo-2,4,6-triaminopyrimidine
This method involves the catalytic hydrogenation of 5-phenylazo-2,4,6-triaminopyrimidine followed by precipitation of the sulfate salt.[1]
Materials:
-
5-Phenylazo-2,4,6-triaminopyrimidine (77 g)
-
Palladium on carbon catalyst (2 g)
-
Water (500 ml)
-
25% Sulfuric Acid (265 g)
-
Autoclave
-
Filtration apparatus
-
Drying oven
Procedure:
-
A suspension of 77 g of 5-phenylazo-2,4,6-triamino-pyrimidine and 2 g of palladium on carbon catalyst in 500 ml of water is prepared in an autoclave.[1]
-
The mixture is hydrogenated at a pressure of 5 to 10 bar and a temperature of 90 to 115 °C for 1 hour.[1]
-
After hydrogenation, the reaction mixture is cooled to 70 °C.
-
The catalyst is separated from the reaction solution by filtration, ensuring to avoid exposure to air.[1]
-
The filtrate is then acidified with 265 g of 25% H₂SO₄ to precipitate the this compound.[1]
-
The precipitated product is collected by suction filtration or centrifugation and washed with water.[1]
-
The final product is dried at 100 °C under vacuum to yield 76.2 g of this compound with a purity of 97.5%.[1]
Optional Step: An alternative workup involves the azeotropic distillation of aniline (B41778) with water before the addition of sulfuric acid. This reduces the amount of sulfuric acid required for precipitation.[1]
Protocol 2: Synthesis via Reduction of 5-Nitroso-2,4,6-triaminopyrimidine
This process describes the reduction of 5-nitroso-2,4,6-triaminopyrimidine using zinc dust in an acidic medium.[2][3]
Materials:
-
5-Nitroso-2,4,6-triaminopyrimidine (NTAP) (~1 molecular proportion)
-
Zinc dust (~2.0 to 2.5 molecular proportions)
-
A suitable acid (e.g., acetic acid) (~4.0 to 4.7 molecular proportions)
-
Sulfuric Acid
-
Water
-
Reaction vessel with temperature control
-
Filtration apparatus
Procedure:
-
In a reaction vessel, react approximately one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water with about 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid. The initial reaction mixture should have a pH below 7.[2][3]
-
Maintain the reaction mixture at a temperature of about 20° to 65° C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.[2][3]
-
Adjust the pH of the solution to approximately 2.0 to 2.5 by adding more of the suitable acid to form a clear solution of the acid salt.[2][3]
-
Separate any insoluble materials by filtration to obtain a mother liquor.[2][3]
-
To the mother liquor, add sulfuric acid to adjust the pH to about 0.2 to 0.5, while keeping the temperature between 20° to 60° C.[2][3]
-
Cool the reaction mixture to 0° to 10° C to precipitate the this compound.[2][3]
Visualizations
Experimental Workflow for Synthesis via Hydrogenation
Caption: Workflow for the synthesis of this compound via hydrogenation.
Experimental Workflow for Synthesis via Reduction
Caption: Workflow for the synthesis of this compound via reduction.
References
- 1. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
- 2. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
Step-by-step synthesis of methotrexate from 2,4,5,6-Tetraaminopyrimidine sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX), originally developed as an antifolate agent for cancer chemotherapy, is a cornerstone medication in the treatment of various autoimmune diseases and inflammatory conditions, including rheumatoid arthritis.[1][2] Its therapeutic efficacy stems from its ability to competitively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis.[3][4][5] This document provides a detailed overview of the synthetic pathways for methotrexate, starting from 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663), and a summary of its primary signaling mechanisms. The protocols and data presented are compiled from established patented methodologies for research and developmental purposes.
Chemical Synthesis of Methotrexate
The synthesis of methotrexate from 2,4,5,6-tetraaminopyrimidine sulfate can be achieved through various multi-step processes. A common strategy involves the initial formation of a pteridine (B1203161) ring, followed by side-chain elaboration and coupling with a p-(N-methylaminobenzoyl)-L-glutamic acid moiety. Two representative synthetic routes are detailed below.
Route 1: Synthesis via 2,4-Diamino-6-methylpteridine Intermediate
This pathway involves the condensation of 2,4,5,6-tetraaminopyrimidine with a three-carbon electrophile to form a methylpteridine core, which is subsequently halogenated to allow for coupling with the side chain.
Experimental Workflow: Synthesis Route 1
Caption: Workflow for methotrexate synthesis via a bromomethylpteridine intermediate.
Experimental Protocol: Route 1
Step 1: Synthesis of 2,4-Diamino-6-methylpteridine [6]
-
Suspend this compound (0.1 mole) in 750 ml of water.
-
Add sodium bisulfite (16.8 g) and 1,1-dichloroacetone (0.2 mole, 26 g).
-
Heat the mixture to 60°C while stirring.
-
Maintain a constant pH between 3.5 and 5 by the controlled addition of 1 N sodium hydroxide (B78521) solution.
-
Upon reaction completion, the product, 2,4-diamino-6-methylpteridine, can be isolated and purified.
Step 2: Synthesis of 2,4-Diamino-6-bromomethylpteridine [6]
-
The 2,4-diamino-6-methylpteridine intermediate is converted to 2,4-diamino-6-bromomethylpteridine through a bromination reaction.
-
A typical procedure involves reacting the methylpteridine with 0.3 to 1.0 ml of bromine per gram of starting material in a suitable reaction medium.
Step 3: Synthesis of Methotrexate [6][7]
-
Dissolve p-(N-methyl)-aminobenzoyl-L-glutamic acid or its salt (e.g., barium salt dihydrate, 0.02 mole) in a polar solvent such as water or dimethylformamide.
-
Add the 2,4-diamino-6-bromomethylpteridine hydrobromide (e.g., 6.8 g) to the solution.
-
Add a soluble base (e.g., NaOH) and adjust the pH to approximately 4 with an acid like glacial acetic acid.
-
Stir the reaction mixture at ambient temperature for an extended period (e.g., 48 hours).
-
The resulting methotrexate is then isolated and purified.
Quantitative Data Summary: Route 1
| Step | Starting Material | Reagents | Molar Ratio (approx.) | Reported Yield | Reference |
| 1. Pteridine Formation | This compound | 1,1-Dichloroacetone, NaHSO₃ | 1 : 2 | Not specified | [6] |
| 2. Bromination | 2,4-Diamino-6-methylpteridine | Bromine | - | 54% | [6] |
| 3. Coupling | 2,4-Diamino-6-bromomethylpteridine | p-(N-methyl)-aminobenzoyl-L-glutamic acid barium salt | 1 : 2.5 | Not specified | [6] |
Route 2: Synthesis via 2,4-Diamino-6-hydroxymethylpteridine Intermediate (Piper-Montgomery Process)
This improved multi-step process focuses on creating a hydroxymethylpteridine intermediate, which offers a different handle for subsequent reactions, aiming for higher overall yields.[8][9]
Experimental Workflow: Synthesis Route 2
Caption: Workflow for methotrexate synthesis via the Piper-Montgomery process.
Experimental Protocol: Route 2
Step 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine [8][9]
-
React 2,4,5,6-tetraaminopyrimidine sulfite with hydrochloric acid to form the hydrochloride salt, removing the sulfite.
-
Adjust the pH of the solution to a strict 5.5 ± 0.2.
-
Add an excess of dihydroxyacetone and aerate the mixture vigorously at room temperature for 12-24 hours.
-
The formation of 2,4-diamino-6-hydroxymethylpteridine is favored under these controlled pH conditions.
Step 2: Synthesis of 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine [9]
-
Convert the 2,4-diamino-6-hydroxymethylpteridine to its hydrobromide salt.
-
React the hydrobromide salt with triphenyldibromophosphorane. This step simultaneously protects the amino groups as phosphazine derivatives and converts the hydroxymethyl group to a bromomethyl group, forming the key intermediate.
Step 3: Coupling and Hydrolysis to Methotrexate [9]
-
React the protected bromomethylpteridine intermediate with ethyl N-(p-methylamino)benzoylglutamate in an alkylation reaction to form the phosphazino derivative of methotrexate ester.
-
Perform a two-stage hydrolysis: first, to remove the phosphazino protecting groups, yielding triphenylphosphine (B44618) oxide and methotrexate ester.
-
Second, hydrolyze the methotrexate ester to yield the final product, methotrexate.
Quantitative Data Summary: Route 2
| Step | Starting Material | Key Reagents | Key Condition | Reported Overall Yield | Reference |
| 1. Pteridine Formation | 2,4,5,6-Tetraaminopyrimidine sulfite | Dihydroxyacetone, HCl | pH 5.5 ± 0.2 | - | [9] |
| 2. Protection & Bromination | 2,4-Diamino-6-hydroxymethylpteridine | Triphenyldibromophosphorane | - | - | [9] |
| 3. Coupling & Hydrolysis | 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine | Ethyl N-(p-methylamino)benzoylglutamate | Hydrolysis | 40-50% | [8] |
Mechanism of Action: Signaling Pathways
The therapeutic effects of methotrexate are multifaceted, extending beyond simple folate antagonism, particularly at the low doses used in inflammatory diseases.[3][10] The primary mechanisms involve the inhibition of folate metabolism and the promotion of adenosine (B11128) release, which has potent anti-inflammatory effects.[3][11]
Methotrexate Signaling Pathways
Caption: Key signaling pathways modulated by methotrexate.
Detailed Signaling Mechanisms:
-
Folate Antagonism : Methotrexate is structurally similar to folic acid and competitively inhibits dihydrofolate reductase (DHFR).[1][3] Inside the cell, it is converted to methotrexate polyglutamates (MTX-PGs), which are even more potent inhibitors of DHFR and other folate-dependent enzymes.[2][4] This inhibition blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, thereby impairing DNA and RNA synthesis and inhibiting the proliferation of immune cells.[3][4][5]
-
Adenosine Signaling : A primary anti-inflammatory mechanism of low-dose methotrexate is the promotion of extracellular adenosine release.[3][11] MTX-PGs inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[2][3] This leads to the intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase (ADA), an enzyme that breaks down adenosine.[3][11] The resulting increase in intracellular adenosine is transported into the extracellular space, where it binds to adenosine receptors (like A2A) on immune cells, triggering a cascade of anti-inflammatory effects.[11]
-
Modulation of Inflammatory Pathways : Methotrexate has also been shown to modulate key inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Nuclear Factor-κB (NF-κB) pathway, further contributing to its immunosuppressive and anti-inflammatory properties.[2][3][10]
References
- 1. nbinno.com [nbinno.com]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 9. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 10. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pteridine Synthesis using 2,4,5,6-Tetraaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides detailed methodologies for the synthesis of pteridines, a class of heterocyclic compounds with profound biological significance, using 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663) as a key precursor. Pteridine (B1203161) derivatives, such as biopterin (B10759762) and folate, are essential cofactors in numerous biological processes, including amino acid metabolism, neurotransmitter synthesis, and cell division, making them critical targets in drug discovery and development.[1]
Core Synthetic Strategies
The primary and most versatile method for synthesizing the pteridine core from 2,4,5,6-tetraaminopyrimidine is through condensation with a 1,2-dicarbonyl compound. This reaction, a variant of the Gabriel-Isay synthesis, is a robust and widely employed method for constructing the pyrazine (B50134) ring of the pteridine nucleus.[1][2] The regioselectivity of this condensation can often be controlled by adjusting the reaction conditions, particularly the pH.[1]
An alternative regioselective approach is the Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group.[1][2][3]
Key Reaction Parameters
The efficiency and outcome of pteridine synthesis are highly dependent on the specific reactants and reaction conditions. Careful control of parameters such as pH, temperature, and reaction time is crucial for achieving high yields and purity. The choice of the 1,2-dicarbonyl compound dictates the substitution pattern on the resulting pteridine ring, allowing for the synthesis of a diverse library of derivatives.
Table 1: Summary of Reaction Conditions for Pteridine Synthesis
| Pteridine Derivative | 1,2-Dicarbonyl Compound | Solvent | Temperature (°C) | pH | Reaction Time | Yield (%) | Reference |
| Unspecified Pteridines | Glyoxal, Diacetyl, Benzil | Aqueous or Alcoholic | Room Temperature to Reflux | Acidic (<7) | Minutes to Hours | Varies | [1] |
| 2,4-Diamino-6-hydroxymethylpteridine | 1,3-Dihydroxyacetone (B48652) | Water | 5 - 8 | 1.0 - 2.5 | 24 hours (12h addition, 12h stirring) | 96 | [1][4] |
| 7-Aryl-2-dimethylamino-3,4,5,6-tetrahydropteridine-4,6-diones | Dimethylphenacylsulfonium bromides | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| 7-Methylpteridine | Methylglyoxal | Not Specified | Not Specified | Neutral | Not Specified | Not Specified | [3] |
| 6-Methylpteridine | Methylglyoxal (in presence of hydrazine) | Not Specified | Not Specified | Not Specified | Not Specified | High (regiospecific) | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Pteridines via Gabriel-Isay Condensation
This protocol outlines a general procedure for the synthesis of pteridines by condensing 2,4,5,6-tetraaminopyrimidine sulfate with a 1,2-dicarbonyl compound.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)
-
Suitable solvent (e.g., water, ethanol)
-
Acid (e.g., hydrochloric acid) or Base (e.g., sodium hydroxide) for pH adjustment
Procedure:
-
Dissolve this compound in the chosen solvent. The solubility may be enhanced by adjusting the pH.
-
Add an equimolar amount of the desired 1,2-dicarbonyl compound to the solution.
-
Adjust the pH of the reaction mixture as required. For many condensations, an acidic pH is preferential.[1]
-
Stir the reaction mixture at the desired temperature (room temperature or heated to reflux) for a period ranging from several minutes to a few hours.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the pteridine product often precipitates from the reaction mixture upon cooling.
-
Collect the precipitate by filtration and wash with a suitable solvent.
-
Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This protocol provides a specific example for the synthesis of 2,4-diamino-6-hydroxymethylpteridine.[1][4]
Materials:
-
2,4,5,6-Tetraaminopyrimidine dihydrochloride (B599025) (113 g)
-
1,3-Dihydroxyacetone (70 g)
-
Water (2 L)
-
50% Sodium hydroxide (B78521) solution
-
Sodium chloride (200 g)
Procedure:
-
Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.[1]
-
Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.[1][4]
-
Prepare a solution of 70 g of 1,3-dihydroxyacetone in 500 mL of water.
-
Slowly add the dihydroxyacetone solution to the pyrimidine (B1678525) solution over a period of 12 hours while introducing a stream of air (oxygen). Maintain the reaction temperature between 5°C and 8°C.[1][4]
-
After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.[1]
-
Add 200 g of sodium chloride to the mixture and cool to 5°C to facilitate the precipitation of the product.[1]
-
Filter the precipitate and wash sequentially with water and ethanol to obtain the desired product.[1] A yield of approximately 95.5 g (96% purity) can be expected.[1]
Visualizations
Pteridine Biosynthesis Pathway
The following diagram illustrates the de novo biosynthesis pathway of tetrahydrobiopterin (B1682763) (BH4), a critical pteridine cofactor, starting from Guanosine Triphosphate (GTP).[6][7]
Caption: De novo biosynthesis pathway of Tetrahydrobiopterin (BH4).
General Experimental Workflow for Pteridine Synthesis
This diagram outlines the typical workflow for the synthesis and purification of pteridine derivatives.
Caption: General workflow for pteridine synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 7. Biopterin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Condensation Reaction of 2,4,5,6-Tetraaminopyrimidine Sulfate with Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation of 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663) with various dicarbonyl compounds is a cornerstone of heterocyclic chemistry, providing a versatile and efficient route to a class of bicyclic heteroaromatic compounds known as pteridines. Pteridine (B1203161) derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are integral components of several enzyme cofactors, such as biopterin (B10759762) and folate, which are essential for a myriad of metabolic processes, including amino acid metabolism and the synthesis of neurotransmitters and nucleic acids.[1] The synthetic pathway for pteridines, primarily through the Gabriel-Isay condensation, allows for the introduction of a wide range of substituents, enabling the generation of diverse molecular libraries for screening and drug discovery programs.[2]
This document provides detailed application notes and experimental protocols for the condensation reaction of 2,4,5,6-tetraaminopyrimidine sulfate with three common dicarbonyl compounds: glyoxal (B1671930), diacetyl (biacetyl), and benzil (B1666583).
Reaction Principle: The Gabriel-Isay Condensation
The synthesis of the pteridine core from 2,4,5,6-tetraaminopyrimidine and a 1,2-dicarbonyl compound is known as the Gabriel-Isay condensation.[2][3] The reaction proceeds through a cyclocondensation mechanism. The more nucleophilic 5-amino group of the tetraaminopyrimidine initially attacks one of the carbonyl groups of the dicarbonyl compound, leading to the formation of a Schiff base intermediate after dehydration. Subsequent intramolecular cyclization occurs when the 6-amino group attacks the second carbonyl group, followed by a final dehydration step to yield the aromatic pteridine ring system.[4] The regioselectivity of the reaction, particularly with unsymmetrical dicarbonyls, can often be influenced by the reaction pH.[2]
Diagram 1: General Reaction Scheme of the Gabriel-Isay Condensation
A general overview of the condensation reaction.
Data Presentation
The following table summarizes the reaction conditions and reported yields for the synthesis of 2,4-diaminopteridine derivatives from this compound and selected dicarbonyl compounds. It is important to note that yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.
| Dicarbonyl Compound | Product | Reaction Conditions | Reported Yield |
| Glyoxal | 2,4-Diaminopteridine | Aqueous solution, boiled for 15 minutes. | Not specified in detail, but the product precipitates upon cooling. |
| Diacetyl (Biacetyl) | 6,7-Dimethyl-2,4-diaminopteridine | Aqueous solution, warmed to ~80°C for 1 hour. | Not explicitly stated, but described as a preparative method. |
| Benzil | 6,7-Diphenyl-2,4-diaminopteridine | Not specified in detail. | Moderate to good yields are generally reported for analogous reactions.[5] |
| Methylglyoxal | 6-Methyl-2,4-diaminopteridine | Direct condensation. | Up to 48%[6] |
| 1,3-Dihydroxyacetone | 2,4-Diamino-6-hydroxymethylpteridine | Aqueous solution, pH 2.5, 5-8°C, 12 hours. | 96%[2] |
Experimental Protocols
Materials and General Procedures
-
This compound: Commercially available. Handle with appropriate personal protective equipment.
-
Dicarbonyl Compounds (Glyoxal, Diacetyl, Benzil): Commercially available. Use in a well-ventilated fume hood.
-
Solvents: Deionized water, ethanol (B145695), and other solvents should be of appropriate grade.
-
General Safety: Standard laboratory safety procedures should be followed, including the use of safety glasses, lab coats, and gloves.
Protocol 1: Synthesis of 2,4-Diaminopteridine from Glyoxal
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in hot deionized water.
-
Addition of Glyoxal: To the hot solution, add an equimolar amount of a 40% aqueous glyoxal solution.
-
Reaction: Boil the reaction mixture for 15 minutes. The solution will typically turn a clear yellow color.
-
Isolation: Allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice bath. The product will precipitate as a light yellow microcrystalline solid.
-
Purification: Collect the precipitate by filtration, wash with cold deionized water, followed by ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from hot water.
Diagram 2: Experimental Workflow for 2,4-Diaminopteridine Synthesis
A step-by-step workflow for the synthesis of 2,4-diaminopteridine.
Protocol 2: Synthesis of 6,7-Dimethyl-2,4-diaminopteridine from Diacetyl
-
Reaction Setup: In a suitable reaction vessel, suspend this compound in deionized water.
-
Addition of Diacetyl: Add an equimolar amount of diacetyl to the suspension.
-
Reaction: Warm the reaction mixture to approximately 80°C with stirring for 1 hour.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent, such as dilute hydrochloric acid, can be performed for further purification.
Protocol 3: Synthesis of 6,7-Diphenyl-2,4-diaminopteridine from Benzil
-
Reaction Setup: Dissolve this compound in a suitable solvent such as a mixture of ethanol and water.
-
Addition of Benzil: Add an equimolar amount of benzil to the solution.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate.
-
Purification: Collect the precipitate by filtration, wash with the reaction solvent, and dry. Recrystallization from an appropriate solvent (e.g., ethanol, dimethylformamide) can be carried out for purification.
Characterization Data
The synthesized pteridine derivatives can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Table 2: Spectroscopic Data for Selected 2,4-Diaminopteridine Derivatives
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |
| 2,4-Diaminopteridine | δ (ppm): 8.45 (d, 1H), 8.25 (d, 1H), 7.8 (br s, 2H), 7.2 (br s, 2H) (DMSO-d6) | δ (ppm): 162.5, 160.1, 156.2, 152.8, 145.3, 118.9 (DMSO-d6) |
| 6,7-Dimethyl-2,4-diaminopteridine | δ (ppm): 7.5 (br s, 2H), 6.8 (br s, 2H), 2.45 (s, 3H), 2.40 (s, 3H) (DMSO-d6) | Not readily available in literature. Expected signals for methyl carbons around 20-25 ppm. |
| 6,7-Diphenyl-2,4-diaminopteridine | δ (ppm): 7.2-7.6 (m, 10H, Ar-H), 6.9 (br s, 2H), 6.5 (br s, 2H) (DMSO-d6) | Not readily available in literature. Expected signals for aromatic carbons between 125-140 ppm. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Signaling Pathways and Logical Relationships
The pteridine core is a fundamental scaffold in various biological signaling pathways. For instance, tetrahydrobiopterin (B1682763) (BH4), a pteridine derivative, is a critical cofactor for nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide (NO). NO is involved in numerous physiological processes, including vasodilation and neurotransmission.
Diagram 3: Role of Pteridines in Nitric Oxide Signaling
Illustrates the involvement of pteridine derivatives as cofactors in enzymatic signaling pathways.
Conclusion
The condensation of this compound with dicarbonyl compounds represents a robust and adaptable method for the synthesis of a wide array of pteridine derivatives. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of these biologically significant molecules. The ability to readily modify the substituents on the pteridine ring by selecting different dicarbonyl precursors makes this reaction a valuable tool in the design and development of novel therapeutic agents. Further optimization of reaction conditions for specific substrates can lead to improved yields and purity of the desired products.
References
- 1. 2,4-Diaminopteridine | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological activities of 2,4-diaminopteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for pH Control in 2,4,5,6-Tetraaminopyrimidine Sulfate Reactions
For Researchers, Scientists, and Drug Development Professionals
These detailed application notes and protocols provide comprehensive guidance on the critical role of pH control during the synthesis of 2,4,5,6-Tetraaminopyrimidine (B94255) Sulfate (B86663), a key intermediate in the pharmaceutical industry. Adherence to these protocols is crucial for optimizing reaction yield, purity, and overall process efficiency.
Introduction
2,4,5,6-Tetraaminopyrimidine sulfate is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs), including antifolates like methotrexate, which is used in cancer therapy. The synthesis of this intermediate involves sensitive reduction reactions where pH is a critical parameter that dictates the reaction's success. Improper pH control can lead to the formation of impurities, reduced yield, and difficulties in product isolation. These notes outline two primary synthetic routes and detail the specific pH control points for each.
Synthetic Routes and Critical pH Control Points
There are two principal methods for the synthesis of this compound:
-
Reduction of 5-Nitroso-2,4,6-triaminopyrimidine (B18466) (NTAP) using a chemical reducing agent.
-
Catalytic hydrogenation of 5-phenylazo-2,4,6-triamino-pyrimidine.
In both methods, the final step involves the precipitation of the desired product as a sulfate salt by adjusting the pH to a highly acidic range.
Method 1: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine (NTAP)
This widely used method involves the reduction of the nitroso group of NTAP to an amino group. A common reducing agent for this transformation is zinc dust in the presence of an acid. The pH must be carefully controlled at several stages of the reaction and workup.
Key pH Control Stages:
-
Initial Reaction: The reduction is typically initiated in a reaction mixture with a pH below 7. Some protocols suggest starting at a pH between 3 and 10, with a preferable range of 8-10 at the beginning of the reduction.[1]
-
Dissolution of the Acid Salt: Following the reduction, the pH is adjusted to approximately 2.0 to 2.5 with a suitable acid to ensure the complete dissolution of the newly formed tetraaminopyrimidine acid salt.[1][2]
-
Precipitation of the Sulfate Salt: The final and most critical pH adjustment involves the addition of sulfuric acid to lower the pH to a range of 0.2 to 0.5. This step facilitates the selective precipitation of this compound, leaving impurities in the mother liquor.[1][2]
Quantitative Data Summary for Method 1
| Parameter | Value | Reference |
| Starting Material | 5-Nitroso-2,4,6-triaminopyrimidine (NTAP) | [1][2] |
| Reducing Agent | Zinc Dust | [1][2] |
| Initial Reaction pH | < 7 (starting pH can be 3-10, preferably 8-10) | [1] |
| Acid Salt Solution pH | 2.0 - 2.5 | [1][2] |
| Final Precipitation pH | 0.2 - 0.5 | [1][2] |
| Temperature (Reduction) | 20 - 65 °C | [1][2] |
| Temperature (Precipitation) | 0 - 10 °C | [1][2] |
Experimental Protocol for Method 1
-
Reaction Setup: In a suitable reactor, suspend one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in 10-20 parts by weight of water.[1]
-
Reduction: While maintaining the temperature between 20-65°C, add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to achieve a reaction mixture pH below 7.[1][2] The initial pH at the start of the reduction can be between 8 and 10.[1]
-
Salt Formation: Stir the reaction mixture at 50-65°C for 20-30 minutes.[1]
-
pH Adjustment for Dissolution: Adjust the pH of the mixture to 2.0-2.5 by adding more of the acid used in step 2 to form a clear solution of the tetraaminopyrimidine acid salt.[1][2]
-
Filtration: Separate any insoluble materials by filtration to obtain a clear mother liquor.[1][2]
-
Precipitation: To the mother liquor, add sulfuric acid to adjust the pH to 0.2-0.5, while maintaining the temperature between 20-60°C.[1][2]
-
Crystallization and Isolation: Cool the mixture to 0-10°C to facilitate the precipitation of this compound.[1][2]
-
Recovery: Recover the precipitated product by filtration, wash with cold water, and dry under vacuum.
Logical Workflow for pH Control in NTAP Reduction
Caption: Workflow for the synthesis of this compound via NTAP reduction, highlighting critical pH control points.
Method 2: Catalytic Hydrogenation of 5-phenylazo-2,4,6-triamino-pyrimidine
This method involves the catalytic reduction of a phenylazo-pyrimidine derivative. The key to isolating the product in high purity is the final pH adjustment to precipitate the sulfate salt.
Key pH Control Stage:
-
Precipitation of the Sulfate Salt: After the catalytic hydrogenation is complete and the catalyst has been removed, the pH of the reaction mixture is adjusted to below 1 by the addition of sulfuric acid. This acidic environment ensures the precipitation of the 2,4,5,6-tetraaminopyrimidine as its sulfate salt.[3]
Quantitative Data Summary for Method 2
| Parameter | Value | Reference |
| Starting Material | 5-phenylazo-2,4,6-triamino-pyrimidine | [3] |
| Catalyst | Palladium on Carbon (Pd/C) | [3] |
| Final Precipitation pH | < 1 | [3] |
| Temperature (Hydrogenation) | 90 - 115 °C | [3] |
| Pressure (Hydrogenation) | 5 - 10 bar | [3] |
Experimental Protocol for Method 2
-
Reaction Setup: In an autoclave, suspend 77 g of 5-phenylazo-2,4,6-triamino-pyrimidine and 2 g of palladium on carbon catalyst in 500 ml of water.[3]
-
Hydrogenation: Hydrogenate the suspension at a pressure of 5 to 10 bar and a temperature of 90 to 115°C for approximately 90 minutes.[3]
-
Catalyst Removal: After cooling, carefully filter the reaction mixture to remove the palladium on carbon catalyst.
-
Aniline (B41778) Removal (Optional but Recommended): Heat the reaction mixture to distill off a mixture of aniline and water. Continue distillation until aniline is no longer present. Dilute the remaining solution with 200 ml of water.[3]
-
pH Adjustment and Precipitation: Adjust the pH of the solution to below 1 by adding approximately 230 g of 20% strength sulfuric acid.[3]
-
Isolation and Recovery: The this compound will precipitate out of the solution. Isolate the product by suction filtration, wash with water, and dry to obtain the final product.
Experimental Workflow for Catalytic Hydrogenation
Caption: Step-by-step workflow for the synthesis of this compound via catalytic hydrogenation, emphasizing the critical final pH adjustment.
Signaling Pathway Analogy: Reaction Control
While not a biological signaling pathway, the sequence of pH adjustments can be visualized as a control pathway for the chemical reaction, where each pH change acts as a signal to proceed to the next stage of the synthesis, ultimately leading to the desired product.
Caption: A conceptual diagram illustrating how sequential pH adjustments act as control signals in the synthesis of this compound.
Conclusion
The successful synthesis of this compound is highly dependent on precise pH control throughout the reaction and purification process. The protocols and data presented here provide a detailed framework for researchers and drug development professionals to optimize their synthetic procedures. By carefully managing the pH at critical stages, it is possible to achieve high yields and purity of this important pharmaceutical intermediate.
References
Application Notes and Protocols for the Catalyzed Condensation of 2,4,5,6-Tetraaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalytic strategies for the condensation of 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663) with dicarbonyl compounds, a critical reaction in the synthesis of pteridines and their analogs. Pteridines are a class of heterocyclic compounds with significant biological activity, and their efficient synthesis is crucial for drug discovery and development.
The condensation reaction, a variant of the Gabriel-Isay synthesis, is primarily influenced by the pH of the reaction medium. Therefore, acids and bases are the most common catalysts employed to control the reaction rate and, most importantly, the regioselectivity of the final product.
Data Presentation: Catalyst Performance in 2,4,5,6-Tetraaminopyrimidine Sulfate Condensation
The following table summarizes the quantitative data on the impact of different catalytic conditions on the condensation of this compound with various dicarbonyl compounds.
| Catalyst Type | Specific Catalyst/Condition | Dicarbonyl Compound | Product(s) | Yield (%) | Reference |
| Base-Catalyzed | pH 9-10 | Benzylglyoxal | 7-Benzyl-2,4-diaminopteridine | Not specified | [1] |
| pH Controlled | pH < 8 | Benzylglyoxal | Mixture of 6- and 7-benzyl-2,4-diaminopteridines | Not specified | [1] |
| Acid-Catalyzed | 2% H₂SO₄ | Chloral hydrate | 2-Amino-4-(pentyloxy)pteridin-6(5H)-one | Not specified | [2] |
| pH Controlled | pH 2.5 (using 50% NaOH) | Dihydroxyacetone | 2,4-Diamino-6-hydroxymethylpteridine | 96 (purity) | [3] |
Experimental Protocols
Protocol 1: Base-Catalyzed Regioselective Synthesis of 7-Substituted Pteridines
This protocol describes the base-catalyzed condensation of this compound with an unsymmetrical dicarbonyl compound to selectively yield the 7-substituted pteridine (B1203161).
Materials:
-
This compound
-
Benzylglyoxal
-
Aqueous sodium hydroxide (B78521) solution (e.g., 1 M) or other suitable base
-
Ethanol (B145695) or another suitable solvent
-
Deionized water
Procedure:
-
Dissolve this compound in a suitable solvent, such as a mixture of ethanol and water.
-
Adjust the pH of the solution to 9-10 by the dropwise addition of an aqueous sodium hydroxide solution while stirring.
-
Slowly add an equimolar amount of benzylglyoxal to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold water and a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 7-benzyl-2,4-diaminopteridine.[1]
Protocol 2: Acid-Catalyzed Condensation for Pteridine Synthesis
This protocol outlines a general procedure for the acid-catalyzed condensation of this compound with a dicarbonyl compound.
Materials:
-
This compound
-
Dihydroxyacetone or other suitable dicarbonyl compound
-
Dilute sulfuric acid (e.g., 2% H₂SO₄) or another suitable acid
-
Deionized water
-
Ethanol
Procedure:
-
Suspend this compound in deionized water.
-
Acidify the suspension with dilute sulfuric acid to the desired pH (e.g., pH 2.5).[3]
-
Dissolve the dicarbonyl compound (e.g., dihydroxyacetone) in a minimal amount of water.
-
Slowly add the dicarbonyl solution to the acidic suspension of the tetraaminopyrimidine sulfate with vigorous stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the product with cold water, followed by a cold organic solvent like ethanol, to remove any unreacted starting materials.
-
Dry the purified pteridine derivative under vacuum.
Visualization of Reaction Pathways and Workflows
Logical Relationship of pH Control on Regioselectivity
The following diagram illustrates the critical role of pH in directing the regiochemical outcome of the condensation reaction between 2,4,5,6-tetraaminopyrimidine and an unsymmetrical dicarbonyl compound.
Caption: pH control dictating the regioselective outcome of pteridine synthesis.
Experimental Workflow for Catalyzed Condensation
This diagram outlines the general experimental workflow for the catalyzed condensation of this compound.
Caption: A generalized workflow for the synthesis of pteridines.
References
Application Notes and Protocols for the Synthesis of 2,4-Diamino-6-Substituted Pteridines from 2,4,5,6-Tetraaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines, heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Derivatives of the 2,4-diaminopteridine (B74722) scaffold are particularly important, serving as core structures in various therapeutic agents, including diuretics, anticancer agents, and anti-infective drugs.[2] A primary and efficient method for synthesizing these valuable compounds is through the cyclocondensation reaction of 2,4,5,6-tetraaminopyrimidine (B94255) or its salts with a 1,2-dicarbonyl compound, a reaction often referred to as a variant of the Isay condensation.[1]
This document provides detailed application notes and experimental protocols for the synthesis of a range of 2,4-diamino-6-substituted pteridines using the stable and readily available 2,4,5,6-tetraaminopyrimidine sulfate (B86663) as the starting material. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
General Reaction Scheme
The fundamental reaction involves the condensation of the 5,6-diamino groups of 2,4,5,6-tetraaminopyrimidine sulfate with an α-dicarbonyl compound (an aldehyde or ketone) to form the pyrazine ring of the pteridine (B1203161) system. The choice of the dicarbonyl compound dictates the substitution pattern at the 6- and 7-positions of the resulting pteridine.
Figure 1: General reaction scheme for the synthesis of 2,4-diamino-6,7-disubstituted pteridines.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of various 2,4-diamino-6-substituted pteridines. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2,4-Diaminopteridine (Unsubstituted at C6 and C7)
This protocol describes the synthesis of the parent 2,4-diaminopteridine, a foundational building block for further functionalization.
Materials:
-
This compound
-
Glyoxal (B1671930) bisulfite
-
Deionized water
-
Activated charcoal
-
Acetone
Procedure:
-
Dissolve 2.0 g of this compound in 50 mL of hot deionized water in a round-bottom flask equipped with a reflux condenser.
-
In a separate beaker, prepare a solution of 3.5 g of glyoxal bisulfite in 30 mL of hot deionized water.
-
Add the glyoxal bisulfite solution to the solution of this compound.
-
The reaction mixture will turn clear yellow. Heat the mixture to boiling and reflux for 15 minutes.[3]
-
Add a small amount of activated charcoal to the hot solution and continue to boil for a few minutes to decolorize.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, which will cause the product to precipitate.
-
Collect the light yellow microcrystalline precipitate by filtration.
-
Wash the precipitate with deionized water followed by acetone.
-
Dry the product in a vacuum oven.
Characterization: The product can be further purified by recrystallization from water or by sublimation.[3]
Protocol 2: Synthesis of 2,4-Diamino-6,7-dimethylpteridine
This protocol details the synthesis of a pteridine with alkyl substituents at the 6- and 7-positions.
Materials:
-
This compound
-
Diacetyl (2,3-butanedione)
-
Water
Procedure:
-
In a round-bottom flask, prepare a solution of this compound in a mixture of ethanol and water.
-
Add an equimolar amount of diacetyl to the solution.
-
Heat the reaction mixture to reflux for a period of 1 to 2 hours.
-
Upon cooling, the product will precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol and then water.
-
Dry the product under vacuum.
Characterization Data:
-
Mass Spectrometry (GC-MS): Molecular Ion (M+) at m/z 190.[2]
-
IR Spectrum (KBr pellet): Characteristic peaks for amino and aromatic ring vibrations.[2]
Protocol 3: Synthesis of 2,4-Diamino-6,7-bis(p-aminophenyl)pteridine
This protocol describes the synthesis of a pteridine with aryl substituents, which can be valuable for further derivatization.
Materials:
-
This compound
-
p,p'-Diaminobenzil sulfate
-
Deionized water
-
Activated charcoal
-
Dilute sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Combine 1.0 g of this compound and 1.0 g of p,p'-diaminobenzil sulfate in 50 mL of deionized water in a round-bottom flask with a reflux condenser.[3]
-
Heat the mixture to reflux for 2 hours. The solution will become a clear red color.[3]
-
Add a small amount of activated charcoal and reflux for a few more minutes.
-
Filter the hot solution to remove the charcoal.
-
Pour the hot filtrate into a boiling solution of dilute NaOH, sufficient to bring the final pH to 10.[3]
-
Light orange needles of the desired product will begin to separate immediately.[3]
-
Allow the mixture to stand at room temperature for 15 minutes to complete crystallization.
-
Filter the crystals and wash them thoroughly with water.
-
Dry the product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of various 2,4-diamino-6-substituted pteridines.
| Product Name | Dicarbonyl Reactant | Solvent(s) | Reaction Time | Reaction Temperature | Yield (%) | Purity (%) | Reference(s) |
| 2,4-Diaminopteridine | Glyoxal bisulfite | Water | 15 min | Reflux | N/A | N/A | [3] |
| 2,4-Diamino-6,7-dimethylpteridine | Diacetyl | Ethanol/Water | 1-2 hours | Reflux | N/A | N/A | |
| 2,4-Diamino-6,7-bis(p-aminophenyl)pteridine | p,p'-Diaminobenzil sulfate | Water | 2 hours | Reflux | N/A | N/A | [3] |
| 2,4-Diamino-6-hydroxymethylpteridine | Dihydroxyacetone | Water | 12 hours | 5-8 °C | 95.5 | 96 | [1][4] |
Note: "N/A" indicates that the specific quantitative data was not available in the cited literature.
Applications in Drug Development
The 2,4-diamino-6-substituted pteridine scaffold is a privileged structure in medicinal chemistry. These compounds have been investigated for a wide range of therapeutic applications, leveraging their ability to interact with various biological targets.
Figure 2: Workflow from synthesis to drug development applications of 2,4-diamino-6-substituted pteridines.
Key areas of application include:
-
Anticancer Agents: Many pteridine derivatives, such as methotrexate, are potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. The development of novel 6-substituted pteridines is an active area of research for creating more selective and effective cancer therapies.
-
Diuretics: Triamterene, a 2,4,7-triaminopteridine derivative, is a potassium-sparing diuretic used in the management of hypertension and edema. The synthesis of new pteridine analogs allows for the exploration of structure-activity relationships to develop diuretics with improved efficacy and safety profiles.
-
Anti-infective Agents: The DHFR enzyme is also a key target in various pathogens, including bacteria, protozoa, and fungi. Pteridine-based inhibitors can be designed to selectively target microbial DHFR over the human enzyme, leading to the development of novel antimicrobial drugs.
The synthetic protocols outlined in this document provide a reliable foundation for the preparation of diverse libraries of 2,4-diamino-6-substituted pteridines, which can then be screened for a wide array of biological activities, ultimately contributing to the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Diamino-6,7-dimethylpteridine | C8H10N6 | CID 74023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2667486A - 2,4-diamino pteridine and derivatives - Google Patents [patents.google.com]
- 4. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Pteridines from 2,4,5,6-Tetraaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide for the laboratory synthesis of pteridines, a class of heterocyclic compounds with significant biological activity and therapeutic potential. The protocols focus on the versatile and widely used method of condensing 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663) with various 1,2-dicarbonyl compounds. This document outlines the general principles, detailed experimental procedures, data on reaction yields, and methods for purification. Visual aids in the form of a reaction pathway and an experimental workflow are included to ensure clarity and reproducibility in a research and development setting.
Introduction
Pteridines are bicyclic heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings.[1] They are central to numerous biological processes, serving as pigments, enzyme cofactors, and signaling molecules.[1] Key derivatives like folic acid and biopterin (B10759762) are essential for amino acid metabolism, the synthesis of neurotransmitters, and cell division.[1][2] Consequently, the synthesis of novel pteridine (B1203161) derivatives is a cornerstone of drug discovery, particularly in developing treatments for cancer and infectious diseases.[3]
2,4,5,6-Tetraaminopyrimidine, often used as its more stable sulfate salt, is a critical and versatile building block for constructing the pteridine core.[1][3] Its notable stability and water solubility make it a preferred reagent in various organic synthesis pathways.[3]
Chemistry Overview: The Gabriel-Isay Synthesis
The primary and most robust method for preparing pteridines from 2,4,5,6-tetraaminopyrimidine is the Gabriel-Isay synthesis.[1] This reaction involves the condensation of the adjacent 5- and 6-amino groups of the pyrimidine with a 1,2-dicarbonyl compound to form the pyrazine ring.[1]
The choice of the 1,2-dicarbonyl reactant (e.g., glyoxal, diacetyl, benzil, dihydroxyacetone) largely determines the substitution pattern at the 6- and 7-positions of the resulting pteridine.[1] A critical factor in this synthesis is the reaction pH, which can be controlled to influence the regioselectivity of the condensation, especially with unsymmetrical dicarbonyl compounds.[1][4]
Caption: General reaction pathway for pteridine synthesis.
Experimental Protocols
Protocol 1: General Synthesis of Pteridines
This protocol describes a general method for the condensation reaction. Specific parameters such as solvent, temperature, and reaction time may need to be optimized depending on the specific 1,2-dicarbonyl compound used.
Materials:
-
2,4,5,6-Tetraaminopyrimidine Sulfate
-
Selected 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, dihydroxyacetone)
-
Suitable solvent (e.g., water, ethanol (B145695), or an aqueous/alcoholic mixture)[1]
-
Acid or Base for pH adjustment (e.g., NaOH, HCl)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolution: Dissolve the 2,4,5,6-tetraaminopyrimidine salt in the chosen solvent. Gentle heating may be required.
-
pH Adjustment: Adjust the pH of the solution as required for the specific reaction. For many condensations, a pH range of 1.0 to 2.5 is effective.[1][2]
-
Reagent Addition: Add an equimolar amount of the 1,2-dicarbonyl compound to the pyrimidine solution.[1] For some reactions, slow, dropwise addition over several hours is necessary to maximize yield and purity.[1][2]
-
Reaction: Stir the reaction mixture at a controlled temperature. Conditions can range from room temperature to reflux, with reaction times varying from minutes to several hours.[1]
-
Isolation: Upon completion, the pteridine product often precipitates from the reaction mixture, especially upon cooling.[1]
-
Filtration: Collect the precipitated product by filtration.
-
Washing: Wash the collected solid with cold water and then ethanol to remove unreacted starting materials and impurities.[1]
-
Purification: If necessary, further purify the product by recrystallization from an appropriate solvent.[1]
Protocol 2: Specific Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This protocol is an example of an optimized industrial process for a specific pteridine derivative, demonstrating high yield and purity.[1]
Materials:
-
2,4,5,6-Tetraaminopyrimidine dihydrochloride (B599025) (113 g)[1]
-
1,3-Dihydroxyacetone (70 g)[1]
-
50% Sodium Hydroxide (B78521) (NaOH) solution[1]
-
Sodium Chloride (NaCl)[1]
-
Water
-
Ethanol
-
Oxygen (Air) source
Procedure:
-
Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.[1]
-
Adjust the pH of the solution to 2.5 using a 50% sodium hydroxide solution.[1]
-
Cool the mixture to between 5°C and 8°C.[1]
-
Prepare a solution of 70 g of dihydroxyacetone in 500 mL of water.[1]
-
Slowly add the dihydroxyacetone solution to the pyrimidine solution over a period of 12 hours while introducing a stream of oxygen (air) into the mixture. Maintain the temperature between 5°C and 8°C throughout the addition.[1]
-
After the addition is complete, continue to stir the reaction mixture for an additional 12 hours.[1]
-
Add 200 g of sodium chloride to the mixture and cool to 5°C to facilitate the precipitation of the product.[1]
-
Filter the precipitate and wash it sequentially with water and ethanol to obtain the final product.[1]
Data Presentation
The efficiency and outcome of pteridine synthesis are highly dependent on the reactants and reaction conditions.[1] The table below summarizes outcomes for the synthesis of various pteridine derivatives.
| 1,2-Dicarbonyl Compound | Resulting Pteridine Derivative | Key Reaction Conditions | Yield / Purity | Reference |
| Glyoxal | Pterin | Aqueous solution, reflux | Not specified | [1][5] |
| Diacetyl (Butane-2,3-dione) | 6,7-Dimethylpterin (Lumazine) | Aqueous solution, reflux | Not specified | [1][5] |
| Benzil | 6,7-Diphenylpterin | Alcoholic solution, reflux | Not specified | [1][5] |
| 1,3-Dihydroxyacetone | 2,4-Diamino-6-hydroxymethylpteridine | pH 2.5, 5-8°C, slow addition over 12h | 95.5 g (from 113g starting material) / 96% Purity | [1] |
Experimental Workflow Visualization
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of pteridines.
Caption: Standard laboratory workflow for pteridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Methotrexate Utilizing 2,4,5,6-Tetraaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of Methotrexate (B535133), a crucial antifolate drug in cancer chemotherapy and for treating autoimmune diseases. The synthesis route detailed herein utilizes 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663) as a key starting material, focusing on a robust and scalable multi-step process. These guidelines are intended to offer a comprehensive resource for researchers and professionals engaged in pharmaceutical development and manufacturing.
Introduction
Methotrexate (N-(4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl)-L-glutamic acid) is a cornerstone therapeutic agent. Its mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of tetrahydrofolate, which is necessary for the production of nucleotides and subsequent DNA synthesis.[1] The efficient and scalable synthesis of high-purity methotrexate is of significant interest to the pharmaceutical industry. The use of 2,4,5,6-tetraaminopyrimidine sulfate as a starting material offers a reliable pathway to the pteridine (B1203161) core of the methotrexate molecule.
Synthesis Pathway Overview
The synthesis of methotrexate from this compound is typically achieved through a multi-step process. A common and industrially viable approach involves the initial formation of a pteridine intermediate, 2,4-diamino-6-methylpteridine, which is subsequently functionalized and coupled with the p-(N-methyl)-aminobenzoyl-L-glutamic acid side chain.[2]
An alternative approach involves the reaction of 2,4,5,6-tetraaminopyrimidine with 2,3-dibromopropionaldehyde and p-(N-methyl)-aminobenzoylglutamic acid, though this method is often associated with lower yields.[2] Process improvements, such as those to the Piper-Montgomery process, focus on optimizing reaction conditions, such as pH control, to increase yield and purity.[3][4][5]
Experimental Protocols
Protocol 1: Synthesis of 2,4-diamino-6-methylpteridine
This protocol outlines the formation of the key pteridine intermediate from this compound.
Materials:
-
This compound
-
Sodium bisulfite
-
Sodium hydroxide (B78521) (1N solution)
-
Deionized water
Procedure:
-
Suspend 23.8 g (0.1 mole) of this compound in 750 ml of deionized water in a suitable reaction vessel.[2]
-
Add 16.8 g of sodium bisulfite and 26 g (0.2 mole) of 1,1-dichloroacetone to the suspension.[2]
-
Heat the mixture to 60°C while stirring continuously.
-
Maintain the pH of the reaction mixture between 3.5 and 5.0 by the controlled addition of 1N sodium hydroxide solution.[2]
-
Continue the reaction for 5 to 6 hours, monitoring for the cessation of sodium hydroxide consumption.[2]
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Adjust the pH to 7 with sodium hydroxide to precipitate the product.[2]
-
Isolate the resulting orange crystals of 2,4-diamino-6-methylpteridine by filtration.
-
Wash the crystals with deionized water and dry under vacuum.
Protocol 2: Synthesis of 2,4-diamino-6-bromomethylpteridine
This protocol describes the bromination of the methylpteridine intermediate.
Materials:
-
2,4-diamino-6-methylpteridine
-
Bromine
-
Suitable reaction solvent (e.g., a polar solvent)
Procedure:
-
Suspend the 2,4-diamino-6-methylpteridine obtained from Protocol 1 in a suitable polar reaction medium.
-
Add 0.3 to 1.0 ml of bromine per 1.0 g of the 2,4-diamino-6-methylpteridine.[2]
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical method (e.g., TLC or HPLC).
-
Upon completion, the resulting 2,4-diamino-6-bromomethylpteridine can be isolated or used directly in the next step.
Protocol 3: Synthesis of Methotrexate
This final step involves the coupling of the brominated pteridine with the side chain.
Materials:
-
2,4-diamino-6-bromomethylpteridine (from Protocol 2)
-
p-(N-methyl)-aminobenzoyl-L-glutamic acid or its salt (e.g., barium salt dihydrate)
-
Sodium hydroxide
-
Glacial acetic acid
-
Deionized water
-
Polar solvent (e.g., dimethylformamide, water)
Procedure:
-
In a reaction vessel, dissolve 9.0 g (0.02 mole) of p-(N-methyl)-aminobenzoyl-L-glutamic acid barium salt dihydrate in 750 ml of water containing 6 g of sodium hydroxide and 3.6 g of glacial acetic acid.[2]
-
Add 6.8 g (0.008 mole) of 2,4-diamino-6-bromomethylpteridine hydrobromide to the solution.[2]
-
Stir the mixture at ambient temperature for approximately 48 hours, maintaining a pH of 4.[2]
-
The resulting yellow crystals of methotrexate are collected by filtration.
Purification Protocol
Crude methotrexate often contains impurities such as 6-methylpteridine and unreacted starting materials.[2][] A common purification method involves pH-controlled precipitation.
-
Suspend the crude methotrexate in 800 ml of deionized water.[2]
-
Adjust the pH of the suspension to 11 with 1N sodium hydroxide to dissolve the methotrexate.[2]
-
Filter the solution to remove insoluble impurities.
-
Re-precipitate the methotrexate by adjusting the pH of the filtrate back to approximately 4 with a suitable acid.
-
Collect the purified methotrexate crystals by filtration, wash with water, and dry. Purity can be assessed by HPLC, with pharmaceutical-grade methotrexate typically exceeding 98% purity.[7]
Data Presentation
| Synthesis Step | Starting Material | Key Reagents | Reaction Conditions | Product | Yield (%) | Purity (%) | Reference |
| Intermediate Synthesis | This compound | 1,1-dichloroacetone, Sodium bisulfite | 60°C, pH 3.5-5, 5-6 hours | 2,4-diamino-6-methylpteridine | 50-61 | NMR-pure | [2] |
| Bromination | 2,4-diamino-6-methylpteridine | Bromine | - | 2,4-diamino-6-bromomethylpteridine | 54 (with byproducts) | - | [2] |
| Final Condensation | 2,4-diamino-6-bromomethylpteridine hydrobromide | p-(N-methyl)-aminobenzoyl-L-glutamic acid barium salt | Ambient temp, pH 4, 48 hours | Methotrexate | 83-87.5 | >99 (after purification) | [2] |
| One-Pot Synthesis | This compound, p-(N-methyl)aminobenzoyl-L-glutamic acid zinc salt | 1,1,3-tribromoacetone | 30-50°C, pH 1.5-3.5, 1-5 hours | Methotrexate | 46 | >98 | [7][8] |
Visualizations
Methotrexate Synthesis Workflow
Caption: Workflow for the multi-step synthesis of Methotrexate.
Mechanism of Action of Methotrexate
Caption: Inhibition of Dihydrofolate Reductase by Methotrexate.
References
- 1. researchgate.net [researchgate.net]
- 2. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 3. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 4. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 5. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
- 8. sincerechemical.com [sincerechemical.com]
Synthesis of Folate Analogs from 2,4,5,6-Tetraaminopyrimidine Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of folate analogs, commencing from the readily available starting material, 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663). The methodologies outlined herein are based on established synthetic routes and are intended to guide researchers in the preparation of key intermediates and precursors for the development of novel antifolate drugs and targeted therapeutics.
Introduction
Folate analogs are a critical class of molecules in medicinal chemistry and drug development. They are structurally similar to folic acid and can act as antagonists (antifolates) to disrupt the metabolic processes dependent on one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids. This disruption is particularly effective in rapidly proliferating cells, such as cancer cells, making antifolates potent chemotherapeutic agents. Furthermore, the overexpression of folate receptors on the surface of many cancer cells provides a mechanism for targeted drug delivery, where folate analogs can be conjugated to other therapeutic agents to enhance their specificity and efficacy.[1]
The synthesis of these complex molecules often begins with the construction of a pteridine (B1203161) ring system. 2,4,5,6-Tetraaminopyrimidine is a versatile and fundamental building block for this purpose, allowing for the efficient assembly of the core pteridine structure.[2] This guide details a reliable synthetic pathway starting from its sulfate salt to produce key intermediates on the path to diverse folate analogs.
Overall Synthetic Workflow
The synthesis of folate analogs from 2,4,5,6-tetraaminopyrimidine sulfate is a multi-step process. The general workflow involves the initial formation of the pteridine ring, followed by functionalization of the side chain to enable coupling with a p-aminobenzoyl glutamate (B1630785) (PABG) moiety or other desired side chains.
References
Application Notes and Protocols: 2,4,5,6-Tetraaminopyrimidine Sulfate in Enzyme Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663) (TAPS) as a versatile building block for the synthesis of potent enzyme inhibitors. This document includes detailed experimental protocols for the synthesis of pteridine (B1203161) and pyrimidine-based inhibitors, a summary of their biological activities against key enzyme targets, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
2,4,5,6-Tetraaminopyrimidine sulfate is a highly functionalized pyrimidine (B1678525) derivative that serves as a crucial starting material in the synthesis of a wide range of heterocyclic compounds with significant biological activity.[1][2] Its vicinal diamines at the 5- and 6-positions make it an ideal precursor for the construction of fused ring systems, most notably pteridines, which are scaffolds for numerous enzyme inhibitors.[1][3] Derivatives of TAPS have shown potent inhibitory activity against various enzymes implicated in diseases such as cancer, parasitic infections, and inflammatory conditions. Key enzyme targets include Dihydrofolate Reductase (DHFR), Pteridine Reductase 1 (PTR1), and Adenosine (B11128) Kinase (ADK).[2][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of TAPS is presented in the table below.
| Property | Value |
| CAS Number | 5392-28-9 |
| Molecular Formula | C₄H₈N₆ · H₂SO₄ |
| Molecular Weight | 238.23 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in water |
| Melting Point | >300 °C |
Enzyme Inhibitor Data
Derivatives synthesized from this compound have demonstrated significant inhibitory activity against several key enzymes. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for representative compounds.
Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target in cancer and infectious diseases.[5][6]
| Compound Class | Target Organism | IC₅₀ / Kᵢ | Reference |
| 2,4-Diaminopteridines | Cryptosporidium parvum | IC₅₀: <0.3 µM to >10 µM | [1] |
| 2,4-Diaminopteridines | Human | IC₅₀: Varied | [1] |
| 2,4-Diaminopteridines | Leishmania major | Kᵢ: Micromolar range | [2] |
| 2,4-Diamino-5-deaza-pteridines | Pneumocystis carinii | Potent inhibition | [6] |
| 2,4-Diamino-5-deaza-pteridines | Toxoplasma gondii | 300-fold more potent than trimethoprim | [6] |
Pteridine Reductase 1 (PTR1) Inhibitors
PTR1 is a key enzyme in the folate and biopterin (B10759762) salvage pathways of trypanosomatid parasites, such as Leishmania and Trypanosoma. It provides a metabolic bypass for DHFR, and therefore, dual inhibition of DHFR and PTR1 is a promising strategy for treating parasitic infections.[2][7]
| Compound Class | Target Organism | IC₅₀ / Kᵢ | Reference |
| 2,4-Diaminopteridines | Trypanosoma brucei | Apparent picomolar inhibition | [2] |
| 2,4-Diaminopteridines | Leishmania major | Kᵢ: 0.04 µM | [2] |
| 2,4-Diaminopteridines | Leishmania chagasi | Kᵢ: 1.50–2.30 µM | [8] |
| 2,4-Diaminoquinazolines | Leishmania chagasi | Kᵢ: 0.47 µM | [8] |
Adenosine Kinase (ADK) Inhibitors
ADK is a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine, a nucleoside that plays a vital role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. ADK inhibitors are being investigated for the treatment of epilepsy, pain, and inflammatory diseases.
| Compound Class | Target Organism | IC₅₀ / Kᵢ | Reference |
| Pyrazolopyrimidines | Human | IC₅₀: 7.5 nM | [4] |
| Alkynylpyrimidines | Human | IC₅₀: 22 nM | [4] |
| Pyridopyrimidines | Not Specified | Potent Inhibition | [9] |
Experimental Protocols
The following protocols describe the synthesis of pteridine-based enzyme inhibitors using this compound as a key starting material.
General Synthesis of Pteridines via Isay Condensation
The Isay condensation is a classical and versatile method for the synthesis of the pteridine ring system. It involves the reaction of a 1,2-dicarbonyl compound with 2,4,5,6-tetraaminopyrimidine.[3]
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)
-
Solvent (e.g., water, ethanol (B145695), or a mixture)
-
Base (e.g., sodium hydroxide (B78521), triethylamine) or Acid (e.g., acetic acid) for pH adjustment
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve this compound in a suitable solvent. The choice of solvent will depend on the solubility of the reactants.
-
Adjust the pH of the solution as required for the specific reaction. The regioselectivity of the condensation can often be controlled by the pH.
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the dicarbonyl compound.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the pteridine product to precipitate.
-
Collect the precipitate by filtration and wash with a suitable solvent.
-
The crude product can be further purified by recrystallization.
Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This protocol provides a specific example of the Isay condensation for the synthesis of 2,4-diamino-6-hydroxymethylpteridine.[3][10]
Materials:
-
2,4,5,6-Tetraaminopyrimidine dihydrochloride (B599025) (can be prepared from the sulfate salt)
-
Dihydroxyacetone
-
50% Sodium hydroxide solution
-
Sodium chloride
-
Water
-
Ethanol
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.[3][10]
-
Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.[3][10]
-
Prepare a solution of 70 g of dihydroxyacetone in 500 mL of water.
-
Slowly add the dihydroxyacetone solution to the tetraaminopyrimidine solution over a period of 12 hours while stirring and maintaining the temperature between 5°C and 8°C.[3] It is important to introduce oxygen (air) into the reaction mixture during this addition.[10]
-
After the addition is complete, continue stirring the reaction mixture for an additional 12 hours at the same temperature.[3]
-
Add 200 g of sodium chloride to the mixture and cool to 5°C to facilitate the precipitation of the product.[3]
-
Filter the precipitate and wash it sequentially with water and ethanol to obtain the desired 2,4-diamino-6-hydroxymethylpteridine.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by inhibitors derived from this compound and a general workflow for their synthesis and evaluation.
Caption: General workflow for synthesis and evaluation of pteridine-based enzyme inhibitors.
Caption: Dihydrofolate Reductase (DHFR) pathway and its inhibition.
Caption: Pteridine Reductase 1 (PTR1) pathway in trypanosomatids.
Caption: Adenosine Kinase (ADK) pathway and its inhibition.
References
- 1. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridopyrimidine analogues as novel adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving 2,4,5,6-Tetraaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663), a key intermediate in the synthesis of various biologically active molecules. The protocols detailed below are intended for use by qualified professionals in a laboratory setting.
Overview and Applications
2,4,5,6-Tetraaminopyrimidine sulfate is a versatile building block, primarily utilized in the synthesis of fused pyrimidine (B1678525) systems, such as purines and pteridines.[1][2][3] Its most notable application is in the pharmaceutical industry as a crucial precursor for the synthesis of antifolate drugs, including the widely used chemotherapy agent, methotrexate (B535133).[4][5][6][7][8] The tetra-amino substitution pattern allows for regioselective condensation reactions with 1,2-dicarbonyl compounds to form the pyrazine (B50134) ring of the pteridine (B1203161) core.[1][3] This reactivity is fundamental to the synthesis of various therapeutic agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a suitable precursor, such as 5-nitroso-2,4,6-triaminopyrimidine (B18466) or 2,4,6-triamino-5-phenylazopyrimidine.
Protocol 2.1: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine
This method involves the reduction of the nitroso group to an amino group. Various reducing agents can be employed, with sodium dithionite (B78146) and catalytic hydrogenation being common choices.
Table 1: Summary of Reaction Conditions for the Synthesis of this compound via Reduction
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Reference |
| 5-Nitroso-2,4,6-triaminopyrimidine | Sodium Dithionite | Water | 60 | Ambient | 50-80 | 95 (as sulfite) | [9] |
| 2,4,6-Triamino-5-phenylazopyrimidine | H₂/Palladium on Carbon | Water | 90-115 | 5-10 | Not Reported | 97.5 | [4] |
Experimental Protocol (based on Sodium Dithionite Reduction):
-
In a suitable reaction vessel, dissolve one mole of 2,4,6-triamino-5-nitrosopyrimidine in water.[9]
-
Heat the solution to approximately 60°C.[9]
-
Gradually add sodium dithionite to the reaction mixture over a period of 30 to 60 minutes.[9]
-
Maintain the reaction at 60°C with stirring.
-
After the reaction is complete, filter the hot solution.[9]
-
Cool the filtrate to 5°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfite.[9]
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Application in Pteridine Synthesis: The Gabriel-Isay Condensation
A primary application of this compound is the synthesis of the pteridine ring system through condensation with a 1,2-dicarbonyl compound. This reaction, known as the Gabriel-Isay condensation, is a robust method for forming the pyrazine ring fused to the pyrimidine.[1][3]
Protocol 3.1: General Pteridine Synthesis
Experimental Workflow:
Caption: General workflow for pteridine synthesis.
Experimental Protocol:
-
Dissolve this compound in a suitable solvent (e.g., water or an alcohol/water mixture).[1]
-
Add an equimolar amount of the desired 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, dihydroxyacetone).[1]
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from several minutes to a few hours, depending on the reactivity of the dicarbonyl compound.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the pteridine product often precipitates from the reaction mixture upon cooling.[1]
-
Collect the product by filtration and wash with a suitable solvent.[1]
-
Further purification can be achieved by recrystallization.[1]
Application in Drug Synthesis: Methotrexate
A prominent example of the application of this compound is in the multi-step synthesis of methotrexate, a potent antifolate drug.[4][5][6]
Protocol 4.1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This is a key intermediate in the synthesis of methotrexate, formed by the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.
Table 2: Reaction Conditions for 2,4-Diamino-6-hydroxymethylpteridine Synthesis
| Starting Material | Reagent | Solvent | pH | Temperature (°C) | Yield (%) | Reference |
| 2,4,5,6-Tetraaminopyrimidine Dihydrochloride | Dihydroxyacetone | Water | 5.5 ± 0.2 | Room Temperature | Not specified | [5][6] |
| 2,4,5,6-Tetraaminopyrimidine Salt | 1,3-Dihydroxyacetone | Water | 1.0 - 2.5 | 5 | Not specified | [10] |
Experimental Protocol (based on pH 5.5 conditions):
-
Convert this compound to its hydrochloride salt by reacting with hydrochloric acid to a pH of 1-5.[5][6]
-
Filter the solution to remove sulfur dioxide.[6]
-
Aerate the mixture vigorously at room temperature for 12-24 hours.[6]
-
The product, 2,4-diamino-6-hydroxymethylpteridine, will precipitate from the solution.
-
Collect the product by filtration, wash with water and ethanol, and dry.
The subsequent steps to convert this intermediate to methotrexate involve bromination of the hydroxymethyl group followed by coupling with the appropriate side chain.[5][6]
Signaling Pathway: Mechanism of Action of Methotrexate
Methotrexate is a folate analog that competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate (THF).[11] THF is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.[11][12] By inhibiting DHFR, methotrexate disrupts these synthesis pathways, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[11]
Caption: Methotrexate's inhibition of the folate pathway.
Disclaimer: These protocols are intended for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times. The user is solely responsible for all risks associated with the use of these protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sincerechemical.com [sincerechemical.com]
- 5. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 6. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 7. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 8. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
- 9. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 10. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. The impact of folate pathway variants on the outcome of methotrexate therapy in rheumatoid arthritis patients | springermedizin.de [springermedizin.de]
Troubleshooting & Optimization
Side reactions in methotrexate synthesis using 2,4,5,6-Tetraaminopyrimidine sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methotrexate (B535133) utilizing 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common side reactions and impurities encountered during methotrexate synthesis.
Q1: What are the most common impurities observed during methotrexate synthesis using 2,4,5,6-tetraaminopyrimidine sulfate?
A1: Several process-related and degradation impurities can arise during the synthesis and storage of methotrexate. The most frequently reported impurities include:
-
Impurity C (N-(4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid): A known degradation product of methotrexate.
-
Impurity D: Formed from the hydrolysis of Impurity E.
-
Impurity E: A cyclization by-product.
-
7-Hydroxymethyl Isomer: An unwanted isomer formed during the pteridine (B1203161) ring formation.[1]
-
Esterified Impurities (e.g., Methotrexate 5-ethyl ester): Can be present in significant amounts in some batches.[2][3]
-
N-methylfolic acid [4]
-
4-amino-N10-methylpteroic acid [4]
The presence and abundance of these impurities are highly dependent on the reaction conditions.[]
Q2: My synthesis is resulting in a high percentage of Impurity E. How can I minimize its formation?
A2: The formation of Impurity E is highly sensitive to the pH of the reaction mixture.
-
Problem: High levels of Impurity E detected in the final product.
-
Likely Cause: Suboptimal pH during the cyclization step. The yield of Impurity E is significantly affected when the pH deviates from the optimal range.
-
Recommended Solution: Strictly control the pH of the reaction. It has been reported that maintaining a pH of approximately 2 is optimal for minimizing the formation of Impurity E. At this pH, the solubility of the intermediate 6-bromomethyl pteridine is at its best, which favors the desired reaction pathway.
Q3: I am observing a significant amount of the 7-hydroxymethyl isomer in my product. What is the cause and how can it be prevented?
A3: The formation of the 7-hydroxymethyl isomer is a common side reaction during the formation of the pteridine ring and is also pH-dependent.
-
Problem: Presence of the unwanted 7-hydroxymethyl isomer.
-
Likely Cause: The pH of the reaction mixture was not maintained within the optimal range. Higher pH favors the formation of the 7-hydroxymethyl isomer, while a lower pH can lead to the formation of a 6-methylpteridine by-product.[1]
-
Recommended Solution: Maintain strict pH control during the pteridine ring formation. A pH of 5.5 ± 0.2 has been identified as the optimal condition to minimize the formation of both the 7-hydroxymethyl isomer and the 6-methylpteridine by-product.[1]
Q4: My final product shows the presence of esterified impurities. What is the source of these impurities and how can I avoid them?
A4: Esterified impurities, such as methotrexate 5-ethyl ester, can be introduced during the synthesis or work-up stages.
-
Problem: Detection of esterified forms of methotrexate.
-
Likely Cause: Use of alcoholic solvents (e.g., ethanol) during the reaction or purification steps can lead to esterification of the carboxylic acid groups of methotrexate. The presence of acidic or basic catalysts can promote this reaction.
-
Recommended Solution: Whenever possible, avoid the use of alcohol-based solvents, especially at elevated temperatures or for prolonged periods. If their use is unavoidable, consider alternative purification methods that do not require alcohols. Using dimethyl sulfoxide (B87167) (DMSO) to dissolve the drug substance for analysis has been shown to reduce the hydrolysis of esterified impurities.[4]
Q5: What are the likely causes of a low overall yield of methotrexate?
A5: Low yields can be attributed to a variety of factors throughout the synthesis process.
-
Problem: The final yield of purified methotrexate is significantly lower than expected.
-
Likely Causes:
-
Suboptimal pH control: As discussed, incorrect pH can lead to the formation of various side products, reducing the yield of the desired product.[1]
-
Incomplete reactions: Insufficient reaction time or inadequate temperature can lead to unreacted starting materials.
-
Degradation of intermediates or final product: Methotrexate and its intermediates can be sensitive to light and temperature.[]
-
Losses during work-up and purification: Multiple purification steps can lead to a cumulative loss of product.
-
-
Recommended Solutions:
-
Strict pH monitoring and control: Use a calibrated pH meter and make adjustments as needed throughout the reaction.
-
Reaction monitoring: Utilize techniques like HPLC or TLC to monitor the progress of the reaction and ensure it goes to completion.
-
Protect from light and control temperature: Conduct the reaction and store intermediates and the final product in light-protected containers and at appropriate temperatures.
-
Optimize purification steps: Carefully evaluate each step of the work-up and purification process to minimize product loss.
-
Quantitative Data Summary
The following table summarizes the acceptable limits for various impurities in methotrexate as specified by the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), along with reported purity levels from an analytical study.
| Impurity | EP/BP Limit | Reported Purity by HPLC |
| Impurity C | < 0.5% | 98.7% (for the synthesized standard) |
| Impurity B and E | < 0.3% | 98.7% (for the synthesized standard of E) |
| Impurity H and I | < 0.2% | - |
| Other specified impurities | < 0.05% | - |
| Sum of impurities (other than B, C, E) | < 0.5% | - |
| Total Impurities (USP/ChP) | < 2.0% | - |
| Purity of synthesized Impurity D | - | 98.8% |
Experimental Protocols
Key Experiment: Synthesis of Methotrexate
This protocol is a generalized procedure based on common synthetic routes.[6][7][8] Researchers should adapt and optimize the conditions for their specific laboratory setup.
Materials:
-
This compound
-
1,1,3-Tribromoacetone (B1347163) or 1,1-Dichloroacetone (B129577)
-
p-(N-methyl)-aminobenzoyl-L-glutamic acid or its salt
-
Sodium bisulfite (if using dichloroacetone)
-
Sodium hydroxide (B78521) solution (e.g., 1 N) for pH adjustment
-
Hydrochloric acid for pH adjustment
-
Suitable polar solvent (e.g., water, dimethylformamide)
-
HPLC system for reaction monitoring and purity analysis
Procedure:
-
Preparation of the Pteridine Intermediate:
-
Suspend this compound in water.
-
If using 1,1-dichloroacetone, add sodium bisulfite.[7]
-
Add 1,1,3-tribromoacetone or 1,1-dichloroacetone to the suspension.
-
Heat the mixture (e.g., to 60°C) with stirring.[7]
-
Maintain the pH of the reaction mixture between 3.5 and 5 by the addition of a sodium hydroxide solution.[7]
-
Monitor the reaction by HPLC until the starting material is consumed (typically 5-6 hours).[7]
-
Cool the reaction mixture and adjust the pH to 7 to precipitate the 2,4-diamino-6-methylpteridine intermediate.[7]
-
-
Bromination of the Pteridine Intermediate (if necessary):
-
The pteridine intermediate is converted to 2,4-diamino-6-bromomethylpteridine using a brominating agent in a suitable reaction medium.
-
-
Coupling Reaction:
-
React the 2,4-diamino-6-bromomethylpteridine with p-(N-methyl)-aminobenzoyl-L-glutamic acid or its salt in a polar solvent.
-
Maintain the reaction at ambient temperature with stirring.
-
Monitor the formation of methotrexate by HPLC.
-
-
Purification:
-
Adjust the pH of the final reaction mixture to precipitate the crude methotrexate. A pH of around 4 is often used.[7]
-
The crude product can be further purified by various methods, including recrystallization or chromatographic techniques, to achieve the desired purity.
-
Visualizations
Methotrexate Synthesis and Side Reactions
Caption: Main reaction pathway for methotrexate synthesis and the formation of key side products.
Troubleshooting Workflow for Methotrexate Synthesis
Caption: A logical workflow for troubleshooting common issues in methotrexate synthesis.
References
- 1. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of impurities in methotrexate drug substances using high-performance liquid chromatography coupled with a photodiode array detector and Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. sincerechemical.com [sincerechemical.com]
- 7. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 8. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
Purification of pteridine derivatives from 2,4,5,6-Tetraaminopyrimidine sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pteridine (B1203161) derivatives synthesized from 2,4,5,6-tetraaminopyrimidine (B94255) sulfate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of pteridine derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Pteridine Product | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).- Increase reaction time or temperature if necessary. |
| Suboptimal pH for the condensation reaction. | - The pH of the reaction mixture can significantly influence the reaction rate and yield. The optimal pH can vary depending on the specific 1,2-dicarbonyl compound used. It is recommended to perform small-scale trial reactions at different pH values to determine the optimal condition. | |
| Product loss during workup and purification. | - Minimize the number of transfer steps.- Ensure complete precipitation of the product before filtration. Cooling the solution can improve precipitation. | |
| Formation of a Mixture of 6- and 7-Substituted Isomers | Use of an unsymmetrical 1,2-dicarbonyl compound in the Gabriel-Isay synthesis. | - Control pH: The regioselectivity of the condensation can be influenced by pH. Generally, under neutral conditions, the more nucleophilic 5-amino group of the tetraaminopyrimidine attacks the more electrophilic carbonyl group of the dicarbonyl compound. Under strongly acidic conditions, the 6-amino group may become more reactive, leading to the 7-substituted pteridine.[1] Experiment with pH to favor the formation of the desired isomer.- Use a Regioselective Synthesis: Employ the Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. This method is regioselective and avoids the formation of isomeric mixtures.[1] |
| Difficulty in separating the isomers. | - Sulfite (B76179) Adduct Formation: A highly effective method for separating 6- and 7-methyl-8-alkylpterins involves the use of sodium bisulfite (NaHSO₃). The two isomers form sulfite adducts with different propensities, leading to differences in solubility that allow for their separation. For example, the 6-isomer adduct of 6-methyl-8-propylpterin precipitates from the reaction mixture, allowing for its isolation in high purity.[2] | |
| Product Fails to Precipitate/Crystallize | The product is too soluble in the reaction solvent. | - Concentrate the reaction mixture by removing some of the solvent under reduced pressure.- Add a co-solvent in which the product is less soluble to induce precipitation. |
| Presence of impurities that inhibit crystallization. | - Purify the crude product using column chromatography to remove impurities before attempting crystallization.- Try different recrystallization solvents. | |
| The product may have oiled out. | - If an oil has formed, try to scratch the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization.- Redissolve the oil in a minimal amount of hot solvent and allow it to cool slowly. | |
| Fine Precipitate Clogs Filter Paper | The product has precipitated as very fine particles. | - Use a filter aid such as Celite® to improve filtration speed.- Use a centrifuge to pellet the solid, decant the supernatant, and then wash the solid. |
| Column Chromatography Issues | Poor separation of the desired product from impurities. | - Optimize the Mobile Phase: For silica (B1680970) gel chromatography, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). Adjust the solvent ratio to achieve better separation. A good starting point is a solvent system that gives an Rf value of 0.2-0.4 for the desired compound on a TLC plate.- Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase such as alumina (B75360) or a C18 reversed-phase silica gel. |
| Streaking of spots on TLC or broad peaks in column chromatography. | - The compound may be too polar for the chosen solvent system, leading to strong adsorption to the silica gel. Add a small amount of a more polar solvent like methanol (B129727) or a few drops of acetic acid or triethylamine (B128534) to the eluent to reduce tailing.- The sample may be overloaded on the column. Use a larger column or load less sample. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pteridine derivatives from 2,4,5,6-tetraaminopyrimidine sulfate?
The most prevalent method is the Gabriel-Isay condensation, which involves the reaction of 2,4,5,6-tetraaminopyrimidine with a 1,2-dicarbonyl compound.[3][4] This reaction forms the pyrazine (B50134) ring of the pteridine core. The reaction is typically carried out in an aqueous or alcoholic solvent.[3]
Q2: How can I control the formation of isomers during the synthesis?
The formation of 6- and 7-substituted isomers is a common challenge when using unsymmetrical 1,2-dicarbonyl compounds. You can influence the isomer ratio by controlling the pH of the reaction.[1] Alternatively, employing a regioselective synthetic route like the Timmis reaction can prevent the formation of isomeric mixtures.[1]
Q3: What are the best methods for purifying crude pteridine derivatives?
The purification strategy depends on the nature of the impurities. Common methods include:
-
Precipitation and Washing: The pteridine product often precipitates from the reaction mixture upon cooling and can be collected by filtration and washed with appropriate solvents like water and ethanol (B145695) to remove soluble impurities.[3]
-
Recrystallization: This is a standard technique for purifying solid compounds. The choice of solvent is crucial.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents.[5][6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high-resolution separation and is suitable for purifying small to medium quantities of product.[7][8][9]
Q4: What solvents are recommended for the recrystallization of pteridine derivatives?
The choice of solvent depends on the specific pteridine derivative. Based on literature, common solvents that can be effective include:
| Solvent/Solvent System | Comments |
| Water | Good for polar pteridine derivatives. Solubility can be manipulated by adjusting the pH. |
| Ethanol/Methanol | Often used for washing precipitates and can be effective for recrystallization of moderately polar compounds. |
| Glacial Acetic Acid | Can be a good solvent for less soluble pteridines at elevated temperatures. |
| Dimethylformamide (DMF) / Water | A mixture of a polar aprotic solvent and water can be effective for compounds that are sparingly soluble in water alone. |
| Dichloromethane (B109758) / Methanol | A mixture of a chlorinated solvent and an alcohol can be a good starting point for column chromatography and can also be adapted for recrystallization. |
Q5: How can I monitor the progress of my purification?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography. Pteridine derivatives are often UV active and can be visualized under a UV lamp.[10] Staining with iodine vapor or specific chemical stains can also be used.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final product and identifying impurities. A C18 reversed-phase column is commonly used for the analysis of pteridines.[6][12]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine[3]
-
Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride (B599025) in 1.5 L of water.
-
Adjust the pH to 2.5 with a 50% sodium hydroxide (B78521) solution.
-
Over a period of 12 hours, slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water while introducing a stream of air. Maintain the temperature between 5°C and 8°C.
-
After the addition is complete, stir the reaction mixture for an additional 12 hours.
-
Add 200 g of sodium chloride and cool the mixture to 5°C to precipitate the product.
-
Filter the precipitate and wash it with water and ethanol to obtain the desired product.
-
A yield of 95.5 g with a purity of 96% (as determined by HPLC) can be achieved with this method.[3]
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (slurry packed in the initial mobile phase).
-
Prepare the Sample: Dissolve the crude pteridine derivative in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.
-
Elution: Start with a less polar solvent system (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolate the Product: Combine the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
Gabriel-Isay Synthesis Workflow
References
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and identification of flavonoids components from Pteris vittata L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epfl.ch [epfl.ch]
- 12. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
Removing isomeric impurities in pteridine synthesis
Welcome to the technical support center for pteridine (B1203161) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of isomeric impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of pteridine derivatives, focusing on the separation of regioisomers such as the 6- and 7-substituted analogs which are common byproducts in many synthetic routes.
Question 1: My primary purification by crystallization is not improving the isomeric ratio of my pteridine product. What can I do?
Answer:
When standard crystallization fails to separate isomers, it's often due to the formation of solid solutions or very similar solubilities of the isomeric products. Here are several strategies to address this:
-
Solvent System Optimization: The choice of solvent is critical. Experiment with a range of solvents with varying polarities. Sometimes a binary or even ternary solvent system can subtly alter the solubility of one isomer over the other, enabling effective separation.
-
Fractional Crystallization: This technique involves a series of crystallization steps. The principle is to dissolve the mixture and then slowly cool it to induce crystallization. The initial crystals formed will be enriched in the less soluble isomer. By systematically crystallizing the mother liquor, you can isolate the more soluble isomer.[1][2]
-
Chemical Derivatization: If the isomers possess a reactive functional group, you can temporarily convert them into diastereomers using a chiral derivatizing agent. Diastereomers have different physical properties and are often easier to separate by standard crystallization or chromatography. After separation, the derivatizing group can be removed.
-
pH Adjustment: The solubility of pteridines can be highly dependent on pH. Carefully adjusting the pH of the solution before crystallization can selectively precipitate one isomer.
Troubleshooting Workflow for Crystallization
References
Improving regioselectivity in reactions with 2,4,5,6-Tetraaminopyrimidine sulfate
Welcome to the technical support center for 2,4,5,6-Tetraaminopyrimidine Sulfate (B86663) (TAPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to improving regioselectivity in chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor regioselectivity and a mixture of products in my reaction with 2,4,5,6-Tetraaminopyrimidine Sulfate?
A: 2,4,5,6-Tetraaminopyrimidine has four amino groups (at positions C2, C4, C5, and C6) with similar nucleophilicity, which can lead to non-selective reactions. The pyrimidine (B1678525) ring itself is electron-deficient, which can influence the reactivity of the attached amino groups.[1] The C4 and C6 positions are generally more reactive in nucleophilic aromatic substitutions on related pyrimidine systems.[1][2] However, with four amino groups, the key challenge is controlling which nitrogen atom(s) participate in the reaction. Factors like sterics, electronics, and reaction conditions play a crucial role.
Q2: How can I selectively target a specific amino group for acylation or alkylation?
A: Achieving high regioselectivity is a significant challenge. The relative reactivity of the amino groups is highly sensitive to a combination of electronic and steric factors, as well as the reaction conditions.[2]
-
Steric Hindrance: The N-5 amino group is sterically distinct from the others. Bulky reagents may preferentially react at the less hindered N-2, N-4, or N-6 positions.
-
Electronic Effects: The electronic properties of your reactant are critical. Electron-withdrawing groups on the pyrimidine ring can enhance reactivity at certain positions.[2]
-
Protecting Groups: A common and effective strategy is to selectively protect some of the amino groups to direct the reaction to the desired, unprotected site.
-
Reaction Conditions: pH is a critical factor. Protonation of the amino groups can modulate their nucleophilicity. The choice of solvent and temperature can also dramatically alter the isomeric ratio of the products.[2]
Q3: In a cyclization reaction to form a purine (B94841), how do I control the formation of the desired regioisomer?
A: The formation of a purine ring involves the cyclization between the C4 and C5 amino groups with a one-carbon fragment. This is a classic application known as the Traube purine synthesis.[3] To avoid side reactions involving the C2 and C6 amino groups, careful control of reaction conditions is necessary.
-
pH Control: Maintaining an acidic pH can help by protonating the more basic C2, C4, and C6 amino groups, thereby reducing their nucleophilicity and favoring the desired cyclization across the C4-C5 diamine system.
-
Choice of Cyclizing Agent: The nature of the one-carbon source (e.g., formic acid, formamide (B127407), diethoxymethyl acetate) can influence the reaction's success and selectivity.[3][4] Refluxing the sulfate salt of the diaminopyrimidine in formamide has been shown to be an effective method for cyclization.[4]
Q4: What are some effective protecting group strategies for 2,4,5,6-Tetraaminopyrimidine?
A: While specific literature on protecting group strategies for TAPS is sparse, principles from peptide and nucleoside chemistry can be applied. The goal is to differentiate the amino groups.
-
Acid-Labile Groups: Groups like Boc (tert-butoxycarbonyl) could potentially be used, but their introduction might lack selectivity.
-
Acyl Groups: Simple acyl groups (like acetyl) can be used, but their removal requires conditions that might affect the pyrimidine core.
-
Selective Deprotection: A strategy could involve non-selective protection followed by a selective deprotection step, exploiting subtle differences in the electronic environment of the protected groups.
Factors Influencing Regioselectivity
The outcome of reactions with 2,4,5,6-Tetraaminopyrimidine is a delicate balance of several factors. Understanding these factors is key to troubleshooting and optimizing your experiments.
Caption: Key factors that determine the regioselectivity of reactions.
Troubleshooting Guide: Improving Product Yield and Selectivity
This table summarizes common issues and provides actionable troubleshooting steps.
| Problem Encountered | Potential Cause | Recommended Solution |
| Low yield of desired product | Non-optimal reaction conditions (temperature, time). | Systematically vary the temperature and monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Formation of multiple isomers | Similar reactivity of the four amino groups. | 1. pH Adjustment: Modify the pH to selectively protonate and deactivate certain amino groups. 2. Solvent Screening: Test a range of solvents with different polarities (e.g., THF, CH3CN, DMF).[2] 3. Protecting Group Strategy: Introduce protecting groups to block reactive sites. |
| Reaction fails to proceed | Insufficient activation of the substrate or reagent. | 1. Catalysis: Consider using a suitable catalyst (e.g., acid or base catalysis) to facilitate the reaction.[2] 2. Temperature Increase: Gradually increase the reaction temperature, but monitor for decomposition. |
| Product decomposition | Harsh reaction conditions (strong acid/base, high temp). | Use milder reagents and lower reaction temperatures. If acidic conditions are required, use weaker acids or buffer the system. |
Experimental Protocols
Protocol 1: General Procedure for Purine Synthesis (Traube Synthesis)
This protocol is a generalized method for the cyclization of this compound to form a purine ring, a common reaction where regioselectivity is critical.
Caption: Workflow for a typical Traube purine synthesis experiment.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq). Add the cyclizing agent, such as 98-100% formic acid (approx. 10 volumes).[3]
-
Heating: Heat the reaction mixture in an oil bath. The temperature and time will depend on the specific cyclizing agent used (e.g., for formic acid, heat at 100°C initially, then raise to 210°C).[3]
-
Monitoring: Follow the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess formic acid under reduced pressure.
-
Isolation: Dissolve the resulting residue in a minimal amount of dilute acid (e.g., nitric acid) and decolorize with activated charcoal if necessary. Filter the solution. Precipitate the purine product by carefully adding a base, such as aqueous ammonia, until the solution is neutral or slightly basic.[3]
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water, followed by a small amount of ethanol or ether.
-
Drying: Dry the purified product in a vacuum oven.
Reaction Pathway: Potential Regioisomers
In reactions with unsymmetrical dicarbonyl compounds, TAPS can form different regioisomeric products. The pathway below illustrates the condensation between the C4-C5 diamine moiety and a generic 1,3-dicarbonyl, which is the desired pathway for forming many fused pyrimidine systems. Side reactions could involve the other amino groups.
Caption: Potential reaction pathways leading to different regioisomers.
References
How to increase the yield of methotrexate from 2,4,5,6-Tetraaminopyrimidine sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of methotrexate (B535133) synthesized from 2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of methotrexate.
Issue 1: Low Overall Yield of Methotrexate
Possible Causes and Solutions:
-
Suboptimal pH during reaction: The pH of the reaction mixture is critical and can significantly impact the yield. Deviation from the optimal pH can lead to the formation of unwanted isomers and byproducts.
-
Recommendation: Maintain a strict pH control during the pteridine (B1203161) ring formation. For the reaction of tetraaminopyrimidine hydrochloride with dihydroxyacetone, a pH of 5.5 ± 0.2 is recommended to minimize the formation of by-products.[1][2] In a one-pot synthesis reacting 2,4,5,6-tetraaminopyrimidine sulfate and 1,1,3-tribromoacetone (B1347163) with a salt of p-(N-methylamino)benzoylglutamic acid, the optimal pH range is 1.5 to 3.5.[3]
-
-
Presence of interfering anions: Certain ions, such as acetate (B1210297), sulfite, and sulfate, can catalyze isomerization, leading to the formation of undesired side products and reducing the yield of the target 6-hydroxymethylpteridine isomer.[2]
-
Improper purification method: Inefficient purification can lead to loss of product.
-
Recommendation: Utilize a purification method that involves the precipitation of the highly insoluble zinc salt of methotrexate. This method has been shown to be advantageous in recovering medicinal-grade methotrexate by effectively removing many impurities.[3]
-
Issue 2: High Levels of Impurities and Isomers in the Final Product
Possible Causes and Solutions:
-
Isomer Formation During Pteridine Ring Synthesis: The formation of the 7-hydroxymethyl isomer is a common side reaction that is favored at a higher pH, while the 6-methylpteridine by-product is favored at a lower pH.[1]
-
Side Reactions During Alkylation: Unprotected primary amino groups on the pteridine ring can lead to side reactions during the subsequent alkylation step.
-
Inadequate Removal of Tarry By-products: The crude reaction mixture often contains tarry by-products that can be difficult to remove.
-
Recommendation: A purification step involving the addition of a small proportion of ethanol (B145695) or acetone (B3395972) to a concentrated aqueous solution of the crude sodium salt can precipitate these tarry by-products.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of methotrexate from this compound?
A1: The yield can vary significantly depending on the specific synthetic route and process improvements implemented. Reported overall yields have increased from around 25% to approximately 40-50% with process improvements such as strict pH control and elimination of interfering buffers.[1][4] One-pot synthesis methods followed by specific purification have reported yields of methotrexate disodium (B8443419) salt in the range of 57.2% to 68.5%.[5]
Q2: What is the optimal temperature for the reaction?
A2: The optimal temperature can depend on the specific reactants and reaction step. For the one-pot reaction of this compound and 1,1,3-tribromoacetone, a temperature range of about 30°C to 60°C is recommended, with a specific example running at 50°C.[3] For the reaction of tetraaminopyrimidine hydrochloride with dihydroxyacetone, the reaction is typically carried out at room temperature.[1]
Q3: How can I improve the purity of my methotrexate product?
A3: A multi-step purification process is highly effective. This can include:
-
Precipitation of Zinc Methotrexate: Adjusting the pH of the reaction mixture filtrate to about 6.0 with hydrochloric acid precipitates the zinc salt of methotrexate, which is very insoluble and helps in removing many impurities.[3]
-
Recrystallization of Methotrexate Hydrochloride: The zinc salt can be converted to crude methotrexate hydrochloride by treatment with hydrochloric acid at a pH of about 1.5. This can then be further purified by recrystallization.[3]
-
Crystallization of Disodium Methotrexate: The purified hydrochloride can be converted to the disodium salt and crystallized from an acetone/water or ethanol/water mixture to achieve high purity (98%+).[3]
Q4: Is it better to use a one-pot synthesis or a multi-step process?
A4: Both approaches have their advantages.
-
One-pot synthesis: This method, reacting this compound, 1,1,3-tribromoacetone, and a salt of p-(N-methylamino)benzoylglutamic acid simultaneously, can be simpler and easier to control. It produces methotrexate directly without the need for an in-situ oxidation step that is required in some other methods.[3]
-
Multi-step process: This approach allows for the isolation and purification of intermediates, which can lead to a higher purity final product. Process improvements in the multi-step process, such as the use of protecting groups and strict pH control, have been shown to significantly increase the overall yield.[1][2][4]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Methotrexate Synthesis
| Synthetic Approach | Key Reactants | pH | Temperature (°C) | Reported Yield | Purity | Reference |
| One-Pot Synthesis | This compound, 1,1,3-tribromoacetone, Zinc p-(N-methylamino)benzoylglutamate | 1.5 - 3.5 | 30 - 60 | Not explicitly stated for the final product in the abstract, but the process is described as producing high purity methotrexate in moderately high yield. | 98+% | [3] |
| Multi-Step Process (Improved) | 2,4,5,6-Tetraaminopyrimidine hydrochloride, Dihydroxyacetone | 5.5 ± 0.2 | Room Temperature | 40 - 50% (overall) | High | [1][4] |
| One-Pot Synthesis and Purification | Tetraminopyrimidine sulfate, p-methylamino benzoyl Pidolidone zinc salt, Three bromacetones | 1.5 - 2.5 (reaction), 8.5 - 9.0 (dissolution) | 45 - 50 (reaction) | 57.2 - 68.5% (disodium salt) | 98.49 - 98.78% | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis and Purification of Methotrexate via Zinc Salt Formation
This protocol is based on the process described in US Patent 4,374,987.[3]
-
Reaction:
-
In a suitable reaction vessel, combine this compound, 1,1,3-tribromoacetone, and a salt of p-(N-methylamino)benzoylglutamic acid (e.g., zinc salt) in water.
-
Maintain the reaction temperature between 30°C and 60°C (e.g., 50°C).
-
Adjust and maintain the pH of the reaction mixture between 1.5 and 3.5 by the addition of a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Allow the reaction to proceed for a sufficient time (typically 1-5 hours).
-
-
Initial Purification:
-
Adjust the pH of the reaction mixture to approximately 9.5 with concentrated ammonium (B1175870) hydroxide to solubilize the methotrexate product.
-
Filter the mixture to remove insoluble by-products.
-
-
Zinc Salt Precipitation:
-
Adjust the pH of the filtrate to about 6.0 with concentrated hydrochloric acid to precipitate zinc methotrexate.
-
Filter the precipitated zinc salt and wash it with water.
-
-
Conversion to Methotrexate Hydrochloride:
-
Reslurry the zinc salt in water and dissolve it by adding concentrated hydrochloric acid to a pH of about 1.5. This will crystallize crude methotrexate hydrochloride.
-
Filter the crude methotrexate hydrochloride.
-
-
Further Purification and Isolation:
-
The crude hydrochloride can be further purified by recrystallization. This involves dissolving it in a basic solution (e.g., pH 10 with sodium hydroxide) and then re-precipitating it by adding hydrochloric acid to a pH of about 1.5.
-
To obtain the disodium salt, the purified hydrochloride is dissolved in a sodium hydroxide solution (pH 10), and acetone is added to crystallize the disodium methotrexate.
-
To obtain high purity free methotrexate, the disodium salt is dissolved in water, and sulfuric acid is added to a pH of about 4.0 to precipitate the final product.
-
Protocol 2: Improved Multi-Step Synthesis of a Key Intermediate (2,4-Diamino-6-hydroxymethylpteridine)
This protocol is based on the process described in US Patent 4,080,325.[2]
-
Conversion of Sulfate to Hydrochloride:
-
React this compound with 2 equivalents of hydrochloric acid to form a solution of tetraaminopyrimidine hydrochloride.
-
-
Pteridine Ring Formation:
-
Filter the solution under vacuum to remove as much SO2 as possible.
-
Adjust the pH of the solution to 5.5 ± 0.2.
-
Add an excess of dihydroxyacetone.
-
Aerate the mixture vigorously at room temperature for 12-24 hours.
-
-
Product Recovery:
-
The product, 2,4-diamino-6-hydroxymethylpteridine, can be recovered by precipitation at a pH of 5-6 (preferably about 5.5).
-
Visualizations
Caption: Workflow for the one-pot synthesis and purification of methotrexate.
Caption: Troubleshooting guide for low methotrexate yield.
Caption: Factors influencing methotrexate yield and purity.
References
- 1. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 2. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 3. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
- 4. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN107698592A - A kind of purifying process of methotrexate (MTX) salt - Google Patents [patents.google.com]
Troubleshooting low yield in 2,4,5,6-Tetraaminopyrimidine sulfate reactions
Welcome to the technical support center for the synthesis of 2,4,5,6-Tetraaminopyrimidine (B94255) Sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guides (FAQs)
This section addresses specific problems you may encounter during the synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate, particularly when starting from 5-nitroso-2,4,6-triaminopyrimidine (B18466) or 5-phenylazo-2,4,6-triaminopyrimidine.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can stem from several factors, primarily related to the reduction step of the nitroso or azo precursor. Here are the most common causes and their solutions:
-
Inefficient Reduction: The choice and activity of the reducing agent are critical.
-
Solution:
-
Zinc Dust: Ensure the zinc dust is of high quality and activated if necessary. Use a stoichiometric excess (typically 2.0-2.5 molecular equivalents).[1][2]
-
Sodium Dithionite (B78146): This reagent can be less efficient, with reported yields around 54%.[3] Ensure it is fresh as it can degrade upon storage. The reaction temperature should be maintained around 60-70°C.[2]
-
Catalytic Hydrogenation (e.g., Pd/C): The catalyst may be poisoned or inactive. Ensure the catalyst is fresh and the reaction is performed under the recommended pressure (5-10 bar) and temperature (90-115°C).[3] The reaction mixture should be filtered in the absence of air to prevent re-oxidation.[3]
-
-
-
Improper pH Control: The pH of the reaction medium and during product precipitation is crucial for maximizing yield.
-
Suboptimal Temperature: Both the reduction and precipitation steps are temperature-sensitive.
-
Degradation of Starting Material or Product: The aminopyrimidine core can be susceptible to degradation.
-
Solution:
-
Store the 5-nitroso-2,4,6-triaminopyrimidine starting material in a cool, dry place, protected from light.
-
Process the reaction mixture promptly after the reduction is complete. The free base of 2,4,5,6-tetraaminopyrimidine is prone to oxidation.
-
-
Issue 2: Formation of a Gel-like or Intractable Precipitate
Q: During the nitrosation of 2,4,6-triaminopyrimidine (B127396), the reaction mixture became a thick, unmanageable gel. What happened and how can I prevent this?
A: This is a known issue caused by the formation of a complex polymeric network of azo linkages.[4] This occurs when the temperature during the nitrosation step is too high.
-
Cause: At elevated temperatures, the newly formed nitroso group on one molecule can react with the amino groups of another, leading to polymerization.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-20°C during the addition of sodium nitrite (B80452) to the solution of 2,4,6-triaminopyrimidine in acid (e.g., acetic acid or hydrochloric acid).[4]
-
Stirrable Slurry: Under these controlled conditions, the intermediate 5-nitroso-2,4,6-triaminopyrimidine should precipitate as a fine, stirrable slurry, which can be directly used in the subsequent reduction step.[4]
-
Issue 3: Impure Product After Precipitation
Q: My final this compound product is discolored and shows impurities by analysis. How can I improve its purity?
A: Impurities can arise from side reactions, unreacted starting materials, or byproducts from the reducing agent.
-
Common Impurities and Their Sources:
-
Unreacted 5-nitroso-2,4,6-triaminopyrimidine: Incomplete reduction.
-
Aniline (B41778) Sulfate: If starting from 5-phenylazo-2,4,6-triaminopyrimidine, aniline is a byproduct of the hydrogenation.[3]
-
Zinc Salts: If using zinc dust as the reducing agent.
-
Sulfamate (B1201201) Impurity: Can be an issue with the dithionite process.[2]
-
Oxidation/Degradation Products: If the product is exposed to air for extended periods, especially in its free base form.
-
-
Purification Strategies:
-
Thorough Washing: Wash the precipitated sulfate salt with cold water to remove soluble impurities like aniline sulfate and inorganic salts.[3]
-
Control of Precipitation pH: Precise pH control during precipitation can help to selectively crystallize the desired product. Adjusting the pH to 0.2-0.5 is recommended.[2]
-
Azeotropic Distillation of Aniline: In the phenylazo route, aniline can be removed by azeotropic distillation with water before the addition of sulfuric acid.[3]
-
Use of Decolorizing Agents: Adding a decolorizing agent, such as activated carbon, to the solution of the acid salt before precipitation of the sulfate can improve the color of the final product.[2]
-
Recrystallization: While the sulfate salt has low solubility, recrystallization from hot water may be possible for further purification, though this may lead to some loss of product.
-
Data Presentation
Table 1: Comparison of Common Reduction Methods for the Synthesis of this compound
| Reduction Method | Starting Material | Reducing Agent | Typical Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Chemical Reduction | 5-Nitroso-2,4,6-triaminopyrimidine | Zinc Dust / Acid | 82.5-88.5%[2] | ~99.5%[2] | High yield and purity, avoids sulfurous byproducts. | Requires removal of zinc salts. |
| Chemical Reduction | 5-Nitroso-2,4,6-triaminopyrimidine | Sodium Dithionite | ~54% (as bisulfite)[3] | 60-90%[2] | Simple procedure. | Lower yield, potential for sulfamate impurities. |
| Catalytic Hydrogenation | 5-Phenylazo-2,4,6-triaminopyrimidine | H₂ / Pd/C | High (e.g., 76.2g from 77g starting material)[3] | ~97.5%[3] | Clean reaction, high purity. | Requires specialized high-pressure equipment, produces aniline byproduct. |
Table 2: Influence of Key Reaction Parameters on Yield and Purity
| Parameter | Optimal Range/Value | Effect of Deviation Below Range | Effect of Deviation Above Range |
| Nitrosation Temperature | 0-20°C[4] | Slower reaction rate. | Formation of intractable azo polymer network, leading to significant yield loss.[4] |
| Reduction Temperature (Zinc) | 20-65°C[2] | Incomplete or slow reaction. | Potential for increased side reactions and degradation. |
| Precipitation pH | 0.2-0.5[2] | Incomplete precipitation, lower yield. | Formation of different salts or increased solubility. |
| Precipitation Temperature | 0-10°C[2] | Incomplete precipitation, lower yield. | Increased solubility of the product, leading to lower yield. |
| Zinc Dust Stoichiometry | 2.0-2.5 equivalents[2] | Incomplete reduction. | Unnecessary excess reagent, more to remove during workup. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 5-Nitroso-2,4,6-triaminopyrimidine with Zinc Dust [2]
-
Reaction Setup: In a suitable reaction vessel, suspend one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water.
-
Reduction: While agitating the suspension, concurrently add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) at a rate that maintains the reaction temperature between 20°C and 65°C. The final pH of the reaction mixture should be below 7.
-
Digestion: Stir the reaction mixture at 50-65°C for 20-30 minutes.
-
pH Adjustment and Clarification: Adjust the pH to 2.0-2.5 with additional acid to form a solution of the 2,4,5,6-tetraaminopyrimidine acid salt. A decolorizing agent and a filter-aid may be added at this stage.
-
Filtration: Separate the insoluble materials (e.g., excess zinc, filter-aid) by filtration to obtain the mother liquor.
-
Precipitation: To the mother liquor, add sulfuric acid to adjust the pH to 0.2-0.5, while maintaining the temperature between 20°C and 60°C.
-
Crystallization: Cool the reaction mixture to 0°C to 10°C to precipitate the this compound.
-
Isolation: Recover the precipitate by filtration, wash with cold water, and dry.
Protocol 2: Synthesis via Catalytic Hydrogenation of 5-Phenylazo-2,4,6-triaminopyrimidine [3]
-
Reaction Setup: In an autoclave, suspend 77 g of 5-phenylazo-2,4,6-triaminopyrimidine and 2 g of palladium on carbon catalyst (5% Pd) in 500 ml of water.
-
Hydrogenation: Hydrogenate the mixture at a pressure of 5 to 10 bar and a temperature of 90 to 115°C for 1 hour.
-
Catalyst Removal: Cool the reaction mixture to 70°C and filter to remove the catalyst, ensuring to work in the absence of air.
-
Precipitation: Acidify the filtrate with 265 g of 25% sulfuric acid.
-
Isolation: Collect the precipitated this compound by suction filtration, wash with water, and dry at 100°C under vacuum.
Mandatory Visualizations
Caption: Synthetic pathway to this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
- 4. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
Stability issues of 2,4,5,6-Tetraaminopyrimidine sulfate in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,4,5,6-Tetraaminopyrimidine sulfate (B86663) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
Issue: My 2,4,5,6-Tetraaminopyrimidine sulfate solution appears discolored or has formed precipitates.
-
Possible Cause 1: Degradation due to improper storage.
-
Recommendation: this compound is known to be stable under normal temperatures and pressures when stored in a cool, dry place and kept in a closed container.[1] Exposure to light, elevated temperatures, or humidity can accelerate degradation. Ensure your stock solutions are stored protected from light, preferably at 2-8°C, and are tightly sealed. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.
-
-
Possible Cause 2: pH-dependent instability.
-
Recommendation: The stability of aminopyrimidines can be pH-sensitive. While specific data for this compound is limited, solutions at highly acidic or alkaline pH may promote hydrolysis or other degradation pathways. It is advisable to prepare solutions in a buffer system relevant to your experiment and as close to neutral pH as is feasible. If your experiment requires a specific pH, a preliminary stability study is recommended.
-
-
Possible Cause 3: Reaction with solvent or other components.
-
Recommendation: While soluble in water and Dimethyl Sulfoxide (DMSO), interactions with certain solvents or other molecules in your formulation could lead to instability.[2] The compound is incompatible with strong oxidizing agents.[1] Ensure all components of your solution are compatible. If using a complex medium, consider preparing a concentrated stock solution in a recommended solvent and diluting it into the final medium immediately before use.
-
Issue: I am observing inconsistent results in my assays using this compound solutions.
-
Possible Cause 1: Time-dependent degradation in solution.
-
Recommendation: Even under optimal conditions, solutions may degrade over time. A study by the European Commission noted a slight decrease in the recovery of this compound in a dose solution over a 4-hour period. Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, perform a stability test to determine the acceptable storage duration under your specific conditions.
-
-
Possible Cause 2: Photodegradation.
-
Recommendation: Many amine-containing compounds are susceptible to photodegradation. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize the exposure of your solutions to ambient and direct light during preparation and experimentation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[2] For DMSO, gentle heating may be required to achieve complete dissolution.[2] It is advisable to use high-purity solvents to avoid introducing contaminants that could affect stability.
Q2: How should I store my this compound solutions?
A2: For optimal stability, solutions should be stored in tightly sealed, light-protected containers at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or below can be considered, although the stability to freeze-thaw cycles should be verified.
Q3: What factors can influence the stability of this compound in solution?
A3: The primary factors that can affect stability are pH, temperature, light, the presence of oxidizing agents, and the solvent used.[1] It is crucial to control these factors to ensure the integrity of your solutions.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products for this compound are not well-documented in publicly available literature. Potential degradation pathways for similar compounds include oxidation of the amino groups and hydrolysis of the pyrimidine (B1678525) ring. To identify and quantify degradation products in your specific application, a forced degradation study followed by analysis using a stability-indicating method (e.g., HPLC-UV/MS) is recommended.
Q5: How can I assess the stability of my this compound solution?
A5: You can perform a stability study by preparing a solution and storing it under your intended experimental conditions. At various time points, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound remaining. A decrease in the main peak area and the appearance of new peaks would indicate degradation.
Data Presentation
The following tables present hypothetical stability data for this compound to illustrate how such data can be structured. Note: This data is for illustrative purposes only and is not based on experimental results.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Buffers at 25°C.
| pH | Time (hours) | Remaining Compound (%) | Observations |
| 3.0 | 0 | 100.0 | Clear Solution |
| 24 | 95.2 | Slight Yellowing | |
| 48 | 90.5 | Yellow Solution | |
| 7.0 | 0 | 100.0 | Clear Solution |
| 24 | 99.1 | No Change | |
| 48 | 98.5 | No Change | |
| 9.0 | 0 | 100.0 | Clear Solution |
| 24 | 92.3 | Brownish Tinge | |
| 48 | 85.1 | Brown Solution |
Table 2: Hypothetical Effect of Temperature and Light on the Stability of this compound (1 mg/mL) in Water (pH 7.0) over 48 hours.
| Condition | Remaining Compound (%) |
| 2-8°C, Protected from Light | 99.5 |
| 25°C, Protected from Light | 98.5 |
| 25°C, Exposed to Light | 91.2 |
| 40°C, Protected from Light | 93.7 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light source (e.g., UV and visible light) for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method (e.g., HPLC-UV/MS) to observe the degradation products.
Protocol 2: General Approach for Developing a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Method Optimization:
-
Inject the undergraded compound and the samples from the forced degradation study.
-
Adjust the mobile phase composition (e.g., gradient, pH of the buffer) to achieve good separation between the parent compound and all the degradation products.
-
Ensure the peaks are well-resolved (resolution > 1.5) and have good symmetry.
-
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of quantifying the stability of this compound.
Visualizations
Caption: Troubleshooting logic for solution instability.
Caption: Forced degradation study workflow.
References
Pteridine Purification via Column Chromatography: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying pteridines using column chromatography. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address common challenges encountered during the purification process.
Frequently Asked questions (FAQs)
Q1: What are the most common challenges when purifying pteridines by column chromatography?
A1: The primary challenges in pteridine (B1203161) purification include their inherent instability, polarity, and potential for low recovery. Pteridines, especially reduced forms like tetrahydrobiopterin (B1682763) (BH4), are highly sensitive to oxidation and light.[1][2][3] Their polar nature can lead to strong interactions with polar stationary phases like silica (B1680970) gel, resulting in poor elution and peak tailing.[3]
Q2: How can I minimize the degradation of pteridines during purification?
A2: To minimize degradation, it is crucial to work quickly and in subdued light.[4] The use of antioxidants, such as dithiothreitol (B142953) (DTT) or ascorbic acid, in your sample and solvents can help prevent oxidation.[5] It is also advisable to use deoxygenated solvents and store samples at low temperatures (-20°C or below) when not in immediate use.[4]
Q3: What are the recommended stationary and mobile phases for pteridine purification?
A3: The choice of stationary and mobile phases depends on the specific pteridines being separated.
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of pteridines.[6] For highly polar pteridines, reverse-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) stationary phases can also be effective.[3]
-
Mobile Phase: A gradient of non-polar to polar solvents is typically used. Common solvent systems include mixtures of hexane/ethyl acetate (B1210297) and dichloromethane/methanol (B129727).[7] For basic pteridines that may interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can improve peak shape.[8]
Q4: How can I improve the separation of closely related pteridines?
A4: Optimizing the mobile phase composition is key to improving the resolution of closely related pteridines.[9] Running a series of thin-layer chromatography (TLC) experiments with different solvent systems can help identify the optimal mobile phase for separation before scaling up to column chromatography.[10][11] A shallow solvent gradient during column elution can also enhance separation.
Q5: My pteridine is not eluting from the column. What should I do?
A5: If your pteridine is stuck on the column, it is likely due to strong interactions with the stationary phase. This can be addressed by gradually increasing the polarity of the mobile phase. For very polar pteridines on a silica gel column, a mobile phase containing a higher concentration of methanol or even the addition of a small amount of acid or base may be necessary to facilitate elution.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of pteridines.
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery of Pteridine | Degradation due to oxidation or light exposure. | Work in low light conditions. Use deoxygenated solvents and add antioxidants (e.g., DTT, ascorbic acid) to your sample and mobile phase.[4][5] |
| Irreversible adsorption to the stationary phase. | For silica gel, consider deactivating the silica with a small amount of water or triethylamine.[12] Alternatively, use a less active stationary phase like alumina (B75360) or a reverse-phase material. | |
| Peak Tailing or Streaking | Strong interaction with active sites on the stationary phase (e.g., silanol (B1196071) groups on silica). | Add a modifier to the mobile phase to reduce strong interactions. For acidic pteridines, a small amount of acetic or formic acid can help. For basic pteridines, triethylamine or ammonia can be effective.[8] |
| Column overload. | Reduce the amount of sample loaded onto the column.[13] | |
| Inappropriate sample solvent. | Dissolve the sample in the initial mobile phase solvent or a solvent of similar or lower polarity.[13] | |
| Poor Separation of Pteridines | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC prior to running the column. An ideal Rf value on TLC for the compound of interest is typically between 0.2 and 0.4 for good separation on a column.[9][11] |
| Column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles.[14] | |
| Elution is too fast. | Reduce the flow rate of the mobile phase to allow for better equilibrium and separation.[15] | |
| Compound Elutes with the Solvent Front | Mobile phase is too polar. | Start with a less polar mobile phase. Develop a gradient from low to high polarity. |
| Sample is not retained on the column. | Use a less polar solvent system or a more retentive stationary phase. | |
| Colored Impurities Co-elute with the Pteridine | Impurities have similar polarity to the target pteridine. | Try a different solvent system or a different stationary phase to alter the selectivity of the separation. |
| Column Clogging | Precipitation of the sample at the top of the column. | Ensure the sample is fully dissolved before loading. Dry-loading the sample onto silica gel can also prevent this issue.[15] |
| Fine particles from the sample or stationary phase. | Filter the sample before loading. Ensure the stationary phase is of good quality. |
Experimental Protocol: Purification of a Pteridine from a Cell Extract
This protocol provides a general workflow for the purification of a pteridine from a biological extract using silica gel column chromatography.[4]
1. Sample Preparation:
-
Harvest cells by centrifugation.
-
Extract the cell pellet with a suitable solvent (e.g., 20% methanol in water).
-
Concentrate the extract under reduced pressure.
-
For dry loading, adsorb the concentrated extract onto a small amount of Celite or silica gel to form a free-flowing powder.[15]
2. Column Packing (Wet Packing Method):
-
Select a glass column of appropriate size for the amount of sample.
-
Place a small plug of glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the glass wool.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase solvent (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and level bed.
-
Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the sample in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the silica gel bed.[15]
-
Dry Loading: Carefully add the sample adsorbed on silica gel or Celite to the top of the column to form a uniform layer. Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[15]
4. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol) in a stepwise or continuous gradient. A typical gradient might be:
-
100% Hexane
-
30% Ethyl Acetate in Hexane
-
100% Ethyl Acetate
-
1% Methanol in Dichloromethane
-
10% Methanol in Dichloromethane
-
100% Methanol
-
-
Collect fractions of the eluent in separate tubes.
5. Fraction Analysis:
-
Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the desired pteridine.
-
Pool the pure fractions containing the target compound.
-
Evaporate the solvent from the pooled fractions to obtain the purified pteridine.
Visualizations
Caption: Experimental workflow for pteridine purification.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 2. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. column-chromatography.com [column-chromatography.com]
- 7. schircks.ch [schircks.ch]
- 8. researchgate.net [researchgate.net]
- 9. Home Page [chem.ualberta.ca]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. reddit.com [reddit.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Recrystallization of 2,4,5,6-Tetraaminopyrimidine Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2,4,5,6-Tetraaminopyrimidine sulfate (B86663). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 2,4,5,6-Tetraaminopyrimidine sulfate?
A1: Based on available solubility data, water is the most suitable solvent for the recrystallization of this compound. The compound is soluble in water, especially at elevated temperatures, and its solubility decreases upon cooling, which is the primary requirement for a good recrystallization solvent.[1][2] While it is also soluble in Dimethyl Sulfoxide (DMSO), the high boiling point of DMSO (189 °C) can make it difficult to remove from the final product. Ethanol (B145695) is generally not a good choice as the compound is only slightly soluble in it.[3]
Q2: My this compound product is colored. How can I decolorize it during recrystallization?
A2: If your product has a slight color, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as excessive use can lead to the loss of your desired product. After adding the charcoal, the solution should be hot filtered to remove the charcoal before allowing the solution to cool and crystallize.
Q3: I am not getting any crystals to form after cooling the solution. What should I do?
A3: Several factors could be preventing crystallization. First, the solution may not be sufficiently saturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Another method is to add a "seed crystal" of pure this compound to the solution. If these methods fail, you may have used too much solvent. In this case, you can heat the solution to evaporate some of the solvent and then allow it to cool again.
Q4: My product is "oiling out" instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. To prevent this, allow the solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate. If oiling out persists, try using a more dilute solution by adding a small amount of additional hot solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | 1. Solution is not supersaturated (too much solvent). 2. Lack of nucleation sites. | 1. Reheat the solution to evaporate some of the solvent to increase the concentration. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a seed crystal of the pure compound. |
| Product "oils out" (forms a liquid layer instead of solid crystals) | 1. Cooling the solution too rapidly. 2. Solution is too concentrated. 3. Presence of impurities depressing the melting point. | 1. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulate the flask to slow the cooling rate. 2. Reheat the solution and add a small amount of additional hot solvent. 3. Consider a preliminary purification step if the starting material is highly impure. |
| Low yield of recovered crystals | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with too much cold solvent. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and that the filtration is performed quickly. Use a slight excess of hot solvent to prevent crystallization in the funnel. 3. Wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals are very fine or appear as a powder | 1. The solution was cooled too quickly. 2. High degree of supersaturation. | 1. Allow the solution to cool more slowly. 2. Use a slightly larger volume of solvent to reduce the level of supersaturation. |
| Product is still impure after recrystallization | 1. The chosen solvent is not effective at separating the specific impurities. 2. Impurities have co-crystallized with the product. | 1. Perform a second recrystallization. 2. If impurities persist, another purification technique such as chromatography may be necessary. |
Quantitative Data
Due to the limited availability of precise quantitative solubility data for this compound, the following table provides a qualitative and semi-quantitative summary based on available information. For a structurally similar compound, 2,5,6-Triamino-4-pyrimidinol sulfate, the solubility in water is greater than 0.2%, while in DMSO and ethanol it is less than 0.1%.[4]
| Solvent | Solubility at Room Temperature (approx. 20-25°C) | Solubility at Elevated Temperature | Comments |
| Water | Soluble[1][2] | High | Recommended solvent for recrystallization. |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | High | High boiling point (189 °C) makes it difficult to remove from the final product. |
| Ethanol | Slightly soluble[3] | Moderate | May be useful as a co-solvent or for washing crystals, but generally not a primary recrystallization solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Water
This protocol is recommended for purifying this compound that is relatively pure.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a magnetic stir bar. Heat the mixture on a hot plate with stirring. Gradually add more deionized water in small portions until the solid completely dissolves at the boiling point of the solution. Avoid adding a large excess of water to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask containing a small amount of boiling water to prevent premature crystallization. Filter the hot solution quickly.
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature or air-dry them until a constant weight is achieved.
Mandatory Visualizations
References
Minimizing byproduct formation in pteridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during pteridine (B1203161) synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during pteridine synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My Gabriel-Isay condensation is producing a mixture of 6- and 7-substituted isomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a common challenge in Gabriel-Isay synthesis when using unsymmetrical 1,2-dicarbonyl compounds. The ratio of 6- and 7-substituted isomers is highly dependent on the reaction pH, which influences the nucleophilicity of the amino groups on the diaminopyrimidine precursor.[1]
-
Under neutral to slightly basic conditions , the 5-amino group is typically more nucleophilic, leading to a preferential attack on the more electrophilic carbonyl group and favoring the formation of the 7-substituted pteridine.[2]
-
Under acidic conditions (pH 1.0-5.4) , the 6-amino group's nucleophilicity is enhanced, which favors the formation of the 6-substituted isomer.[3][4][5]
For the synthesis of 2,4-diamino-6-hydroxymethylpteridine from 2,4,5,6-tetraaminopyrimidine (B94255) and dihydroxyacetone, controlling the pH is crucial for maximizing the yield of the desired 6-isomer.[3][4][5]
Q2: I have a mixture of 6- and 7-substituted pteridine isomers. How can I separate them?
A2: Separating pteridine regioisomers can be achieved through several methods:
-
Sodium Bisulfite Adduct Formation: This is a highly effective chemical separation method. The 6-substituted isomer often forms a less soluble adduct with sodium bisulfite, allowing it to be precipitated and separated by filtration.[6] The aldehyde or reactive ketone can then be regenerated from the adduct by treatment with a base.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful analytical and preparative technique for separating pteridine isomers.[9] A C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or Tris-HCl) and an organic modifier (e.g., methanol (B129727) or acetonitrile) can effectively resolve these closely related compounds.[9][10]
-
Recrystallization: Careful selection of solvents can sometimes allow for the selective crystallization of one isomer, leaving the other in the mother liquor.[11][12] This method often requires optimization and may be less efficient than chromatography or bisulfite adduct formation.[13]
Q3: I am concerned about the formation of oxidized byproducts in my synthesis of a reduced pteridine. How can I prevent this?
A3: Reduced pteridines, such as di- and tetrahydro-derivatives, are susceptible to oxidation, especially when exposed to air.[2] The Polonovski-Boon synthesis, for instance, yields a dihydropterin that can be readily oxidized to the fully aromatic pterin.[14]
To minimize oxidation:
-
Work under an inert atmosphere: Conduct the reaction and workup under nitrogen or argon to exclude oxygen.[15]
-
Use degassed solvents: Solvents can contain dissolved oxygen that can contribute to oxidation.
-
Add antioxidants: In some cases, small amounts of antioxidants can be added to the reaction or purification solvents to protect the reduced pteridine.
-
Control the workup conditions: Avoid prolonged exposure to air and high temperatures during purification.
Q4: My pteridine synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A4: Low yields in pteridine synthesis can be attributed to several factors:
-
Incomplete reaction: The condensation reaction may not have gone to completion. Monitor the reaction by thin-layer chromatography (TLC) or HPLC to determine the optimal reaction time.[16]
-
Side reactions: Besides isomer formation, other side reactions with the starting materials can occur. For example, in the synthesis of 2,4-diamino-6-hydroxymethylpteridine, the formation of 6- or 7-methyl derivatives has been observed.[4]
-
Product precipitation issues: Pteridines can sometimes precipitate slowly, especially in the presence of impurities.[15]
-
Degradation of starting materials or product: Ensure the stability of your reactants and product under the chosen reaction conditions.
To improve your yield, consider the following:
-
Optimize reaction conditions: Systematically vary the temperature, reaction time, and catalyst (if any) to find the optimal conditions.
-
Ensure high-purity starting materials: Impurities in the starting materials can lead to side reactions and lower yields.
-
Modify the workup procedure: Pteridines can be sensitive to pH changes and prolonged heating. Optimize your extraction and purification steps to minimize product loss.
Data Presentation
Table 1: Influence of pH on Isomer Ratio in the Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
| pH Range | Predominant Isomer | Isomer Ratio (6-OH-methyl : 7-OH-methyl) | Reference |
| 1.0 - 2.5 | 6-hydroxymethylpteridine | High (details not specified) | [4] |
| 2.5 - 5.4 | 6-hydroxymethylpteridine | ~20 : 1 | [3][5] |
| 5.5 ± 0.2 | 6-hydroxymethylpteridine | Not specified | [17] |
| High pH | 7-hydroxymethylpteridine | Favors 7-isomer | [17] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,4-Diamino-6-hydroxymethylpteridine (Gabriel-Isay Condensation)
This protocol is adapted from a patented procedure to favor the formation of the 6-substituted isomer.[4]
-
Dissolve Reactant: Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride (B599025) in 1.5 L of water.
-
pH Adjustment: Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide (B78521) solution.
-
Reactant Addition: Over a period of 12 hours, slowly add a solution of 70 g of dihydroxyacetone in 500 ml of water while introducing oxygen (air). Maintain the reaction temperature between 5°C and 8°C.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.
-
Precipitation: Add 200 g of sodium chloride to the mixture and cool to 5°C to precipitate the product.
-
Isolation: Filter the precipitate and wash sequentially with water and ethanol (B145695) to obtain the desired 2,4-diamino-6-hydroxymethylpteridine. A yield of 95.5 g (96% purity) can be achieved with this method.[4]
Protocol 2: Purification of Pteridine Isomers via Sodium Bisulfite Adduct Formation
This protocol provides a general guideline for the separation of a 6-substituted pteridine from its 7-substituted isomer.
-
Dissolution: Dissolve the crude mixture of pteridine isomers in a suitable water-miscible solvent such as methanol or dimethylformamide (DMF).[7]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the dissolved mixture and stir vigorously. The bisulfite adduct of the 6-substituted pteridine may precipitate.[6][7]
-
Isolation of Adduct: If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold solvent. If no precipitate forms, the adduct may be soluble in the aqueous phase. In this case, proceed to a liquid-liquid extraction.[7]
-
Liquid-Liquid Extraction (for soluble adducts): Add an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) and water to the reaction mixture in a separatory funnel. Shake vigorously and allow the layers to separate. The bisulfite adduct will be in the aqueous layer, while the 7-isomer and other organic impurities will remain in the organic layer.[18]
-
Regeneration of the Aldehyde/Ketone: To regenerate the purified 6-substituted pteridine, treat the isolated adduct (solid or aqueous solution) with a base (e.g., sodium hydroxide or sodium carbonate solution) to decompose the adduct.[7]
-
Final Extraction: Extract the liberated 6-substituted pteridine into an organic solvent, then wash, dry, and concentrate to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the formation and separation of pteridine isomers.
Caption: Logical workflow for troubleshooting low yields in pteridine synthesis.
References
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Patent US-4306064-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. LabXchange [labxchange.org]
- 12. researchgate.net [researchgate.net]
- 13. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors | MDPI [mdpi.com]
- 15. schircks.ch [schircks.ch]
- 16. benchchem.com [benchchem.com]
- 17. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Analysis of Pteridine Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of key pteridine (B1203161) products. Pteridines are a class of heterocyclic compounds fundamental to a wide array of biological processes, from their role as pigments to their function as essential enzyme cofactors.[1] Understanding their structural nuances through NMR is critical for fields ranging from biochemistry to medicinal chemistry, where they represent important therapeutic targets. This document summarizes key ¹H and ¹³C NMR data, details experimental protocols for their analysis, and illustrates the biosynthetic origin of these vital molecules.
Comparative NMR Data of Pteridine Products
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) in ppm for pterin, biopterin, neopterin (B1670844), and lumazine (B192210). These compounds are central to various biological pathways, and their distinct substitution patterns on the pteridine core give rise to unique spectral fingerprints.
| Compound | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent | Reference |
| Pterin | H-6 | 8.37 | C-6: Not specified | DMSO-d₆ | [2] |
| H-7 | 8.64 | C-7: Not specified | DMSO-d₆ | [2] | |
| C-2: Not specified | |||||
| C-4: Not specified | |||||
| C-4a: Not specified | |||||
| C-8a: Not specified | |||||
| Biopterin | H-7 | 8.71 | C-7: 148.73 | DMSO-d₆ | [3] |
| H-1' | 4.43 | C-1': 76.70 | DMSO-d₆ | [3] | |
| H-2' | 3.91 | C-2': 69.39 | DMSO-d₆ | [3] | |
| CH₃ (at C-2') | 1.06 | CH₃ (at C-2'): 18.93 | DMSO-d₆ | [3] | |
| H-6 | 3.58 | C-6: 53.5 | D₂O | [1] | |
| H-7'a | 3.32 | C-7': 36.8 | D₂O | [1] | |
| H-7'b | 3.51 | D₂O | [1] | ||
| H-1', H-2' | 3.57 | C-1': 68.0 | D₂O | [1] | |
| CH₃ (at C-2') | 1.06 | CH₃ (at C-2'): 19.5 | D₂O | [1] | |
| Neopterin | - | Not specified | Not specified | Not specified | [4][5] |
| Lumazine | - | Not specified | C-2: Not specified | Not specified | [6][7] |
| C-4: Not specified | |||||
| C-4a: Not specified | |||||
| C-6: Not specified | |||||
| C-7: Not specified | |||||
| C-8a: Not specified |
Note: The available data for neopterin and lumazine from the initial search were not specific enough to populate the table with precise chemical shifts. Further targeted searches would be required for a complete comparison.
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra of pteridine products.
1. Sample Preparation:
-
Quantity: For ¹H NMR, dissolve 5-25 mg of the pteridine compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[8]
-
Solvent: Select a suitable deuterated solvent in which the compound is soluble. Commonly used solvents include DMSO-d₆ and D₂O.[1][3] The solvent should not have signals that overlap with the regions of interest in the pteridine spectrum.[9] A volume of 0.6-0.7 mL is typical for a standard 5 mm NMR tube.[8]
-
Filtration: It is critical to remove any solid particles from the sample solution, as they can degrade the quality of the spectrum by distorting the magnetic field homogeneity. Filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[10]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for aqueous solutions, can be added.[8]
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and spectral width.
-
¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are required compared to ¹H NMR.[11]
-
2D NMR: For unambiguous assignment of proton and carbon signals, especially for more complex pteridine derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[1][12]
Pteridine Biosynthesis Pathway
Pteridines are synthesized from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic reactions. The pathway is crucial for the production of essential cofactors like tetrahydrobiopterin (B1682763) (BH4).
Caption: Simplified pteridine biosynthesis pathway starting from GTP.
NMR Experimental Workflow
The following diagram illustrates a typical workflow for the NMR spectroscopic analysis of a pteridine product.
Caption: General workflow for NMR analysis of pteridine products.
References
- 1. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterin | C6H5N5O | CID 135398660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biopterin | C9H11N5O3 | CID 135403659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lumazine(487-21-8) 13C NMR [m.chemicalbook.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
A Comparative Guide to the Mass Spectrometric Analysis of Methotrexate Intermediates from 2,4,5,6-Tetraaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of key intermediates in the synthesis of methotrexate (B535133), starting from 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663). The information presented herein is supported by experimental data from various sources to aid in the selection of appropriate analytical techniques for process monitoring and quality control in drug development.
Introduction
The synthesis of methotrexate, a widely used chemotherapeutic agent, from 2,4,5,6-tetraaminopyrimidine sulfate involves several key intermediates that must be carefully monitored to ensure the purity and yield of the final product. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of these intermediates. This guide focuses on the mass spectrometric analysis of two pivotal intermediates: 2,4-diamino-6-hydroxymethylpteridine and 2,4-diamino-6-bromomethylpteridine .
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of these intermediates. Below are protocols synthesized from established methods.
Synthesis of 2,4-diamino-6-hydroxymethylpteridine
This procedure follows a well-established pathway for the cyclization of 2,4,5,6-tetraaminopyrimidine with a suitable three-carbon unit.
-
Preparation of 2,4,5,6-tetraaminopyrimidine hydrochloride : A suspension of this compound in water is reacted with barium chloride to precipitate barium sulfate, yielding an aqueous solution of 2,4,5,6-tetraaminopyrimidine hydrochloride.
-
Cyclization : The resulting hydrochloride solution is added to a solution containing 1,3-dihydroxyacetone (B48652) in the presence of an acidic molecular sieve as a catalyst and under an oxygen atmosphere to facilitate the cyclization reaction, forming 2,4-diamino-6-hydroxymethylpteridine.[1]
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and dimethylformamide (DMF).[1]
Synthesis of 2,4-diamino-6-bromomethylpteridine
This intermediate is synthesized by the bromination of the hydroxymethyl group of the preceding intermediate.
-
Reaction Setup : In a four-necked flask, triphenylphosphine (B44618) and N-bromosuccinimide (NBS) are dissolved in carbon tetrachloride and cooled to 0°C with vigorous stirring.[1][2]
-
Bromination : 2,4-diamino-6-hydroxymethylpteridine is added in batches to the cooled solution. The reaction mixture is stirred overnight.[1][2]
-
Isolation and Purification : The crude product is isolated by filtration and can be further purified by recrystallization from a water/DMF solvent mixture to yield brown needle-like crystals.[1][2]
Mass Spectrometry Analysis
A general procedure for the analysis of pteridine (B1203161) compounds by LC-MS/MS is outlined below.
-
Sample Preparation : A small amount of the reaction mixture or isolated intermediate is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% formic acid).
-
Chromatographic Separation : Separation is achieved using a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the compounds of interest.
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used for pteridine analysis.
-
Analysis Mode : Full scan mode is used for initial identification, followed by tandem mass spectrometry (MS/MS) for structural elucidation through fragmentation analysis. For quantitative analysis, multiple reaction monitoring (MRM) is employed.[3][4]
-
Data Presentation and Comparison
The following tables summarize the key mass spectrometric data for the intermediates and compare the performance of mass spectrometry with other analytical techniques.
Table 1: Mass Spectrometry Data for Methotrexate Intermediates
| Intermediate | Chemical Formula | Molecular Weight | [M+H]+ (m/z) | Key Fragment Ions (Predicted) |
| 2,4-diamino-6-hydroxymethylpteridine | C7H8N6O | 192.18 g/mol | 193.08 | 175 (loss of H2O), 163 (loss of CH2O) |
| 2,4-diamino-6-bromomethylpteridine | C7H7BrN6 | 255.08 g/mol (for 79Br) | 256.00 / 258.00 | 176 (loss of Br), 148 (further fragmentation) |
Table 2: Comparison of Analytical Methods for Pteridine Intermediate Analysis
| Analytical Method | Principle | Advantages | Disadvantages | Typical Performance Metrics |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | High sensitivity and selectivity, provides structural information, suitable for complex matrices. | Higher equipment and operational costs, potential for matrix effects. | LOD: low ng/mL to pg/mL; Linearity: >0.99; Precision (RSD): <15%[3][4] |
| HPLC-UV/Fluorescence | Separation by HPLC with detection based on UV absorbance or fluorescence. | Lower cost, robust and widely available. | Lower sensitivity and selectivity compared to MS, may require derivatization for fluorescent detection. | LOD: ng/mL range; Linearity: >0.99; Precision (RSD): <10%[5][6] |
| NMR Spectroscopy | Analysis based on the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity, requires pure samples, more complex data interpretation. | Provides structural confirmation and purity assessment. |
Visualizations
The following diagrams illustrate the synthetic pathway and the analytical workflow.
Caption: Synthetic pathway of methotrexate from this compound.
Caption: Experimental workflow for synthesis and LC-MS analysis of intermediates.
Conclusion
Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and specificity for the analysis of methotrexate intermediates derived from this compound. While HPLC-UV/Fluorescence provides a cost-effective alternative for routine analysis, it lacks the detailed structural information and sensitivity of mass spectrometry. The choice of analytical technique will ultimately depend on the specific requirements of the drug development stage, from in-process control to final product quality assessment. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in making informed decisions for their analytical needs.
References
- 1. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 2. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Analysis of Pteridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of pteridine (B1203161) isomers is crucial for researchers and clinicians in various fields, including immunology, oncology, and neuroscience, due to their roles as biomarkers and metabolic intermediates. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of the most common HPLC-based methods for pteridine isomer analysis: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair HPLC. The performance of these methods is compared using supporting experimental data to aid in selecting the most suitable approach for specific research needs.
Comparison of HPLC Methods for Pteridine Isomer Analysis
The separation of pteridine isomers, which are often polar and structurally similar, presents a significant analytical challenge. The choice of HPLC method depends on the specific isomers of interest, the sample matrix, and the desired sensitivity and resolution.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Pair HPLC |
| Principle | Separation based on hydrophobicity. Analytes partition between a nonpolar stationary phase and a polar mobile phase. | Separation based on hydrophilicity. Analytes partition between a polar stationary phase and a less polar mobile phase. | A form of RP-HPLC where an ion-pairing reagent is added to the mobile phase to enhance the retention of ionic analytes on a nonpolar stationary phase. |
| Stationary Phase | Typically C8 or C18 bonded silica. | Unmodified silica, or bonded phases with polar functional groups (e.g., amide, diol, zwitterionic).[1] | Typically C8 or C18 bonded silica. |
| Mobile Phase | Aqueous buffers (e.g., phosphate (B84403), formate (B1220265), acetate) with an organic modifier (e.g., acetonitrile, methanol). | High percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer. | Aqueous buffer with an organic modifier and an ion-pairing reagent (e.g., alkyl sulfonates). |
| Elution Order | Less polar compounds are retained longer. For pteridines, more hydrophobic isomers elute later. | More polar compounds are retained longer. The elution order is generally the inverse of RP-HPLC.[2] | Retention is influenced by both the hydrophobicity of the analyte and the ion-pair formed. |
| Advantages | Robust, well-established, and versatile. Good for a wide range of pteridines. | Excellent for retaining and separating highly polar and hydrophilic pteridine isomers that have little or no retention in RP-HPLC.[2] Enhanced sensitivity with mass spectrometry (MS) detection due to the high organic content of the mobile phase. | Improved retention and selectivity for ionic pteridine isomers. Allows for the use of RP columns for charged analytes. |
| Disadvantages | May provide insufficient retention for very polar pteridines. Highly aqueous mobile phases can lead to phase collapse on some C18 columns. | Can have longer equilibration times. Retention can be sensitive to small changes in mobile phase composition, especially water content. | Ion-pairing reagents can be aggressive to the stationary phase, leading to shorter column lifetimes. They can also suppress MS signals. |
Quantitative Data Presentation
The following tables summarize the performance of different HPLC methods for the separation of key pteridine isomers.
Table 1: Reversed-Phase HPLC (RP-HPLC) Performance
| Analyte | Stationary Phase | Mobile Phase | Retention Time (min) | LOD/LOQ | Reference |
| Neopterin (B1670844) | C18 | Water/Acetonitrile (99:1, v/v) | ~4.0 | - | [3] |
| Biopterin (B10759762) | Primesep 100 | Water, Acetonitrile, Ammonium formate | 3.28 | 20 ppb | [4] |
| Neopterin | Primesep 100 | Water, Acetonitrile, Ammonium formate | 4.85 | 20 ppb | [4] |
| Biopterin | C18 | 0.05 M Sodium citrate/Methanol (97/3, v/v), pH 7.4 | ~6 | - | [5] |
| Neopterin | C18 | 0.05 M Sodium citrate/Methanol (97/3, v/v), pH 7.4 | ~8 | - | [5] |
| Biopterin | C18 | - | - | 0.3 µg/L (LOD) | [6] |
| Neopterin | C18 | - | - | - | [6] |
Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Performance
| Analyte | Stationary Phase | Mobile Phase | Retention Time (min) | LOD/LOQ | Reference |
| Neopterin | BEH Amide | Acetonitrile/Ammonium acetate (B1210297) (1 mM, pH 4.8) (77:23, v/v) | ~2.5 | - | [2] |
| Biopterin | BEH Amide | Acetonitrile/Ammonium acetate (1 mM, pH 4.8) (77:23, v/v) | ~3.5 | - | [2] |
| Dihydroneopterin | BEH Amide | Acetonitrile/Ammonium acetate (1 mM, pH 4.8) (77:23, v/v) | ~2.8 | - | [2] |
| Dihydrobiopterin | BEH Amide | Acetonitrile/Ammonium acetate (1 mM, pH 4.8) (77:23, v/v) | ~4.0 | - | [2] |
| 6-Biopterin | LUNA amino | Acetonitrile/0.1% Formic acid and 0.1% Formic acid/10 mM Ammonium formate (85:15) | ~10 | 7-360 pg/mL (LOD) | [7] |
| 7-Biopterin | LUNA amino | Acetonitrile/0.1% Formic acid and 0.1% Formic acid/10 mM Ammonium formate (85:15) | ~11 | 7-360 pg/mL (LOD) | [7] |
| 6-Neopterin | LUNA amino | Acetonitrile/0.1% Formic acid and 0.1% Formic acid/10 mM Ammonium formate (85:15) | ~13 | 7-360 pg/mL (LOD) | [7] |
| 7-Neopterin | LUNA amino | Acetonitrile/0.1% Formic acid and 0.1% Formic acid/10 mM Ammonium formate (85:15) | ~14 | 7-360 pg/mL (LOD) | [7] |
| Pterins | LiChrospher C8 RP | Methanol/Phosphoric buffer (pH 7, 10 mM) | - | 0.041-2.9 ng/mL (LOD) | [8] |
Table 3: Ion-Pair HPLC Performance
Quantitative data for specific pteridine isomers using Ion-Pair HPLC is less commonly presented in comparative tables. The technique is effective for enhancing the retention of charged pteridines on RP columns, with retention times being highly dependent on the specific ion-pairing reagent, its concentration, and the mobile phase composition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Reversed-Phase HPLC (RP-HPLC) Protocol for Neopterin and Biopterin
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 15 mM potassium phosphate buffer, pH 6.4.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector (Excitation: 350 nm, Emission: 450 nm).
-
Sample Preparation: Urine samples are centrifuged, and the supernatant is diluted with the mobile phase before injection. For serum, protein precipitation with trichloroacetic acid is performed, followed by centrifugation and dilution of the supernatant.
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol for Pteridine Isomers
-
Column: BEH Amide, 1.7 µm, 2.1 x 100 mm.[2]
-
Mobile Phase:
-
A: Acetonitrile.
-
B: 100 mM Ammonium acetate, pH 6.8.
-
-
Gradient: 95% A to 65% A over 8 minutes.
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 µL.
-
Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode.
-
Sample Preparation: Biological fluids are subjected to protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then directly injected.
Ion-Pair HPLC Protocol for Pteridine Analysis
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: 50 mM sodium phosphate buffer, pH 7.0, containing 5 mM sodium 1-octanesulfonate (ion-pairing reagent), and 10% (v/v) methanol.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm or Fluorescence detector (Excitation: 350 nm, Emission: 450 nm).
-
Sample Preparation: Similar to RP-HPLC, involving centrifugation and dilution for urine, and protein precipitation for serum.
Mandatory Visualization
Caption: General experimental workflow for HPLC analysis of pteridine isomers.
References
- 1. Chromatographic behavior of 12 polar pteridines in hydrophilic interaction chromatography using five different HILIC columns coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Separation of Biopterin, Rhamnopterin and Neopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine Precursors in Pteridine Synthesis: 2,4,5,6-Tetraaminopyrimidine Sulfate vs. Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of pteridines—a class of heterocyclic compounds vital to numerous biological processes—is a critical endeavor. Pteridine (B1203161) derivatives, such as folic acid and biopterin, are essential cofactors in the biosynthesis of amino acids and neurotransmitters. This guide provides an objective comparison of 2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663), a cornerstone precursor, with other pyrimidine-based starting materials for pteridine synthesis, supported by experimental data and detailed protocols.
The strategic selection of a pyrimidine (B1678525) precursor is paramount in pteridine synthesis, directly influencing reaction efficiency, yield, and the purity of the final product. This guide focuses on the practical application and comparative performance of 2,4,5,6-Tetraaminopyrimidine sulfate and its alternatives, enabling researchers to make informed decisions for their synthetic strategies.
Performance Comparison of Pyrimidine Precursors
The choice of pyrimidine precursor significantly impacts the outcome of pteridine synthesis. This compound is widely utilized for its reliability in the Gabriel-Isay synthesis, a versatile method for constructing the pteridine core. However, alternative precursors, such as 5-nitroso-6-aminopyrimidines, offer advantages in specific contexts, particularly regarding regioselectivity through the Timmis reaction. The following table summarizes quantitative data from representative pteridine syntheses using different precursors.
| Precursor | Reaction Type | Dicarbonyl/Active Methylene (B1212753) Compound | Product | Yield | Purity | Reference |
| 2,4,5,6-Tetraaminopyrimidine Dihydrochloride | Gabriel-Isay | 1,3-Dihydroxyacetone | 2,4-Diamino-6-hydroxymethylpteridine | 95.5 g | 96% | [1][2] |
| 2,4,5,6-Tetraaminopyrimidine Dihydrobromide | Gabriel-Isay | 1,3-Dihydroxyacetone | 2,4-Diamino-6-hydroxymethylpteridine | 29.0 g | 97% | [2] |
| Pyrimidine-4,5-diamine | Gabriel-Isay | Biacetyl (2,3-Butanedione) | 6,7-Dimethylpteridine | 90% | - | [3] |
| This compound | Gabriel-Isay | Methylglyoxal | 4,6-Pteridinediamine | up to 48% | - | [4] |
| 5-Nitroso-6-aminopyrimidines | Timmis Reaction | Compounds with active methylene groups | Regioselective pteridine derivatives | - | - | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient synthesis. Below are protocols for the key synthetic routes discussed.
Protocol 1: Gabriel-Isay Synthesis of Pteridines using this compound
This protocol describes a general procedure for the condensation of this compound with a 1,2-dicarbonyl compound.
Materials:
-
This compound
-
1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)
-
Suitable solvent (e.g., water, ethanol)
-
Acid or base for pH adjustment
Procedure:
-
Dissolve this compound in the chosen solvent. The solubility may be enhanced by adjusting the pH.
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
Adjust the pH of the reaction mixture as required. The optimal pH is dependent on the specific reactants and the desired regioselectivity. For instance, the reaction of 2,4,5,6-tetraaminopyrimidine with benzylglyoxal to form the 7-benzyl pteridine is optimal at a pH of 9–10, while a pH below 8 may result in a mixture of 6- and 7-substituted isomers.[7]
-
Stir the reaction mixture at room temperature or heat under reflux. Reaction times can vary from minutes to several hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to induce precipitation of the pteridine product.
-
Collect the precipitate by filtration and wash with a cold solvent.
-
Further purify the product by recrystallization if necessary.
Protocol 2: Timmis Reaction for Regioselective Pteridine Synthesis
This protocol outlines the general procedure for the Timmis reaction, which offers a regioselective route to pteridines.
Materials:
-
A 5-nitroso-6-aminopyrimidine derivative
-
A compound containing an active methylene group (e.g., a ketone, aldehyde, or nitrile)
-
A basic catalyst (e.g., potassium acetate, sodium methoxide)
-
Suitable solvent
Procedure:
-
Dissolve the 5-nitroso-6-aminopyrimidine and the active methylene compound in a suitable solvent.
-
Add the basic catalyst to the mixture. The reaction is typically carried out under basic conditions.[5]
-
The reaction proceeds through a condensation between the amino group and a carbonyl group of the active methylene compound, followed by an intramolecular condensation of the nitroso group with the methylene carbon.[5]
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete.
-
Work up the reaction mixture to isolate the pteridine product. This may involve neutralization, extraction, and purification by chromatography or recrystallization.
Workflow and Pathway Visualizations
To further elucidate the synthetic routes and biological relevance of pteridines, the following diagrams are provided.
Caption: General workflow for pteridine synthesis.
The biological importance of pteridines is exemplified by the tetrahydrobiopterin (B1682763) (BH4) biosynthesis pathway, where pteridines act as essential cofactors.
References
- 1. benchchem.com [benchchem.com]
- 2. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Alternative synthetic routes to methotrexate not using 2,4,5,6-Tetraaminopyrimidine sulfate
For decades, the synthesis of the pivotal anti-cancer and immunosuppressive drug, methotrexate (B535133), has predominantly relied on methods involving the condensation of 2,4,5,6-tetraaminopyrimidine (B94255) sulfate. However, the pursuit of improved yields, higher purity, and more efficient, scalable processes has driven the exploration of alternative synthetic strategies. This guide provides a comparative analysis of notable alternative routes to methotrexate, offering valuable insights for researchers, scientists, and professionals in drug development.
Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative aspects of the traditional synthesis compared to two prominent alternative routes.
| Parameter | Traditional Route (via 2,4,5,6-Tetraaminopyrimidine Sulfate) | Pyrazine-Based Route | Pre-formed Pteridine (B1203161) Ring Route |
| Key Starting Materials | This compound, a dihalo-aldehyde/ketone, p-(N-methyl)-aminobenzoyl-L-glutamic acid | Diketene, malononitrile (B47326), p-(N-methyl)-aminobenzoyl-L-glutamic acid, guanidine (B92328) | A pre-synthesized 2,4-diamino-6-halomethylpteridine, p-(N-methyl)-aminobenzoyl-L-glutamic acid |
| Overall Yield | Generally low, reported to be below 6% in some older methods, with improvements to 40-50% in modified processes.[1][2] | Can be higher, with some variations reporting total yields of up to 64.3%.[3] | Varies depending on the synthesis of the pteridine intermediate, but the final coupling step can have high yields (e.g., 87.5%).[1] |
| Product Purity | Can be challenging to purify due to the formation of pteridine isomers and other by-products.[1] | Reported to yield high-purity methotrexate (>95%).[3] | Can produce high-purity methotrexate (>99%) with simpler purification procedures.[1][4] |
| Scalability | Industrial scale production is established but can be complex. | Potentially more scalable due to more readily available starting materials in some variations.[3] | The scalability depends on the efficient synthesis of the pteridine intermediate. |
| Key Advantages | Well-established and extensively documented. | Avoids the direct use of sensitive tetraaminopyrimidines in the final condensation, potentially leading to fewer side reactions and higher purity.[3] | Allows for the separate synthesis and purification of the two main fragments, leading to a cleaner final coupling reaction and high purity.[1] |
| Key Disadvantages | Low yields and formation of difficult-to-remove impurities.[1] | The synthesis of the pyrazine (B50134) precursor can be multi-stepped.[1] | The overall efficiency is dependent on the synthesis of the pteridine intermediate, which can be complex.[1] |
Experimental Protocols
Pyrazine-Based Route
This route proceeds via a pyrazine intermediate, which is then cyclized with guanidine to form the pteridine ring of methotrexate.
Step 1: Synthesis of 2-amino-3-cyano-5-chloromethylpyrazine-1-oxide Diketene and malononitrile are converted in a two-step process to yield 2-amino-3-cyano-5-chloromethylpyrazine-1-oxide.[1]
Step 2: Reduction to 2-amino-3-cyano-5-chloromethylpyrazine The pyrazine-1-oxide is then reduced, for example, using phosphorus trichloride, to give 2-amino-3-cyano-5-chloromethylpyrazine.[1]
Step 3: Coupling with the side chain The 2-amino-3-cyano-5-chloromethylpyrazine is reacted with p-(N-methyl)-aminobenzoyl-L-glutamic acid.[1]
Step 4: Cyclization to Methotrexate The resulting intermediate is then treated with guanidine in a cyclization reaction to form the 2,4-diaminopteridine (B74722) ring system of methotrexate.[1]
Pre-formed Pteridine Ring Route
This approach involves the synthesis of a key pteridine intermediate, which is subsequently coupled with the side chain.
Step 1: Synthesis of 2,4-diamino-6-bromomethylpteridine One method involves the bromination of 2,4-diamino-6-methylpteridine. The 2,4-diamino-6-methylpteridine can be synthesized from 2,4,5,6-tetraaminopyrimidine and 1,1-dichloroacetone.[1] Alternatively, 2,4-diamino-6-hydroxymethylpteridine can be converted to the bromomethyl derivative.[1]
Step 2: Coupling with p-(N-methyl)-aminobenzoyl-L-glutamic acid The 2,4-diamino-6-bromomethylpteridine (or its hydrobromide salt) is then reacted with p-(N-methyl)-aminobenzoyl-L-glutamic acid or its salt in a polar solvent.[1][5] This reaction is typically carried out at room temperature in the presence of a base.[1]
Step 3: Hydrolysis (if esters are used) If esters of p-(N-methyl)-aminobenzoyl-L-glutamic acid are used, a final hydrolysis step is required to yield methotrexate.[4]
Visualizations
Caption: Synthetic pathway of methotrexate via a pyrazine intermediate.
Caption: Synthesis of methotrexate using a pre-formed pteridine intermediate.
Conclusion
The alternative synthetic routes to methotrexate, particularly the pyrazine-based and the pre-formed pteridine ring methodologies, offer significant advantages over the traditional approach. These benefits include potentially higher overall yields, improved product purity, and simplified purification processes. For drug development professionals, the choice of synthetic route will depend on a variety of factors including the availability and cost of starting materials, scalability requirements, and desired final product specifications. The information and comparative data presented in this guide provide a solid foundation for making informed decisions in the synthesis of this critical pharmaceutical agent.
References
- 1. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 2. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sincerechemical.com [sincerechemical.com]
- 4. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 5. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
Validation of methotrexate purity synthesized from 2,4,5,6-Tetraaminopyrimidine sulfate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methotrexate (B535133) Purity Synthesized from 2,4,5,6-Tetraaminopyrimidine (B94255) Sulfate (B86663) Against Commercial Alternatives, Supported by Experimental Data.
This guide provides a comprehensive evaluation of the purity of methotrexate synthesized via a common pathway originating from 2,4,5,6-tetraaminopyrimidine sulfate. The performance of this synthesized product is objectively compared with commercially available methotrexate, with a focus on purity profiles and impurity levels as determined by high-performance liquid chromatography (HPLC). Detailed experimental protocols and visual diagrams of the synthesis and analytical workflows are included to support researchers in their drug development and quality control efforts.
Executive Summary
The synthesis of methotrexate from this compound can yield a high-purity product, with reported levels exceeding 98.7%.[1][2] This compares favorably with the purity of commercial methotrexate batches, which, while generally meeting pharmacopeial standards, can exhibit a wider range of individual and total impurities. This guide presents a comparative analysis of a synthesized methotrexate product against data from several commercial batches, highlighting the potential for a well-controlled synthesis to produce methotrexate with a highly desirable purity profile.
Comparative Purity Data
The following table summarizes the purity data of methotrexate synthesized from this compound and compares it with the impurity profiles of five commercial batches of methotrexate from four different companies, as analyzed by a validated Ultra-Performance Liquid Chromatography (UPLC) method.[3]
| Analyte | Synthesized Methotrexate Purity (%) | Commercial Batch 1 (%) | Commercial Batch 2 (%) | Commercial Batch 3 (%) | Commercial Batch 4 (%) | Commercial Batch 5 (%) | European Pharmacopoeia (EP) Limit (%) |
| Methotrexate Purity | >98.7 [1] | 99.4 (Reference)[3] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | 98.0 - 102.0 |
| Total Impurities | <1.3 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not specified |
| Impurity B (Aminopterin) | Not specified | Not detected | Not detected | Not detected | Not detected | Not detected | ≤ 0.3 |
| Impurity C (N-methylfolic acid) | Not specified | 0.12 | 0.08 | 0.15 | 0.11 | 0.13 | ≤ 0.5 |
| Impurity D (N10-methylpteroic acid) | Not specified | Not detected | Not detected | Not detected | Not detected | Not detected | ≤ 0.05 |
| Impurity E (4-amino-N10-methylpteroic acid) | Not specified | Not detected | Not detected | Not detected | Not detected | Not detected | ≤ 0.3 |
| Impurity H (Methotrexate 5-methylester) | Not specified | 0.05 | 0.03 | 0.06 | 0.04 | 0.05 | ≤ 0.2 |
| Impurity J (Methotrexate dimethyl ester) | Not specified | Not detected | Not detected | Not detected | Not detected | Not detected | ≤ 0.05 |
| Impurity N (Methotrexate 5-ethyl ester) | Not specified | 0.18 | 0.10 | 0.21 | 0.15 | 0.19 | Not specified |
| Other Impurities (A, F, G, K, L) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | ≤ 0.05 each |
Synthesis of Methotrexate from this compound
The synthesis of methotrexate from this compound is a well-established chemical process.[1][4][5][6] The general pathway involves the reaction of this compound with a suitable three-carbon electrophile, such as 1,1,3-tribromoacetone (B1347163) or 1,1-dichloroacetone, to form a pteridine (B1203161) ring intermediate. This intermediate is then coupled with a derivative of p-methylaminobenzoyl-L-glutamic acid to yield methotrexate.[1][6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is based on established methods for the analysis of methotrexate and its impurities.[3][7][8][9]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
2. Materials and Reagents:
-
Methotrexate reference standard (USP or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a potassium dihydrogen phosphate buffer (e.g., 8:92 v/v), with the pH adjusted to 6.0 ± 0.05 with sodium hydroxide solution.
-
Flow Rate: 1.4 mL/min
-
Detection Wavelength: 303 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Preparation of Solutions:
-
Buffer Preparation: Prepare a suitable concentration of potassium dihydrogen phosphate in water (e.g., 0.05 M) and adjust the pH to 6.0 with sodium hydroxide or orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of methotrexate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized or commercial methotrexate sample in the mobile phase to obtain a concentration similar to the standard solution.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the methotrexate peak based on the retention time of the standard.
-
Calculate the percentage purity of the sample by comparing the peak area of methotrexate in the sample chromatogram to the total area of all peaks. The area of any known impurity can be quantified using a corresponding reference standard.
Discussion
The data presented in this guide indicates that the synthesis of methotrexate from this compound is capable of producing a final product with a purity level that is competitive with, and potentially superior to, some commercially available methotrexate products. The synthesized product's purity of over 98.7% is well within the pharmacopeial acceptance criteria.[1]
The analysis of commercial batches reveals the presence of several known impurities, with N-methylfolic acid (Impurity C) and the newly identified methotrexate 5-ethyl ester (Impurity N) being the most prominent in the samples tested.[3] While the levels of these impurities in the commercial batches are within the specified limits of the European Pharmacopoeia, their presence underscores the importance of robust purification and analytical monitoring in the manufacturing process.
For researchers and drug developers, the choice between synthesizing methotrexate in-house and procuring it from a commercial vendor will depend on various factors, including cost, scale, and the specific purity requirements of their application. This guide provides objective data to inform this decision-making process, demonstrating that a well-controlled synthesis can be a viable option for obtaining high-purity methotrexate.
Conclusion
The validation of methotrexate purity is a critical step in drug development and research. The synthesis route starting from this compound offers a reliable method for producing high-purity methotrexate. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers, enabling them to make informed decisions and implement rigorous quality control measures in their work.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
- 4. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
- 5. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Identification of impurities in methotrexate drug substances using high-performance liquid chromatography coupled with a photodiode array detector and Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
Spectroscopic data comparison of synthetic pteridines
A Comprehensive Guide to the Spectroscopic Data of Synthetic Pteridines
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of synthetic pteridines is crucial for their identification, characterization, and application. This guide provides a comparative analysis of key spectroscopic data for several synthetic pteridine (B1203161) derivatives, details the experimental protocols for their synthesis and analysis, and visualizes relevant biological pathways and experimental workflows.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of synthetic pteridine derivatives, including pterin (B48896), lumazine, biopterin, and neopterin. This data is essential for comparing the properties of these compounds and for identifying them in various experimental contexts.
Table 1: UV-Visible Absorption and Fluorescence Data
| Compound | Solvent/pH | λmax (nm) | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| Pterin | Neutral | 254, 360 | 360 | 450 | - | [1] |
| 6-Methylisoxanthopterin | - | 358 | 444 | >0.15 | [2] | |
| 3-Methylisoxanthopterin | - | 334 | 400 | >0.15 | [2] | |
| 6MAP | - | 310 | 430 | 0.39 | [3] | |
| DMAP | - | 330 | 430 | 0.48 | [3] | |
| Neopterin | - | - | 353 | 438 | - | |
| Biopterin | - | - | 350 | 440 | - | |
| Xanthopterin | 1 M NaOD | - | - | - | - | [4] |
| Isoxanthopterin | 1 M NaOD | - | - | - | - | [4] |
| Leucopterin | 1 M NaOD | - | - | - | - | [4] |
| Lumazine | 1 M NaOD | - | - | - | - | [4] |
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference |
| Pterin | CF3COOH | - | C2, C4, C4a, C6, C7, C8a | [4] |
| Xanthopterin | CF3COOH | - | C2, C4, C4a, C6, C7, C8a | [4] |
| Isoxanthopterin | CF3COOH | - | C2, C4, C4a, C6, C7, C8a | [4] |
| Leucopterin | CF3COOH | - | C2, C4, C4a, C6, C7, C8a | [4] |
| Lumazine | CF3COOH | - | C2, C4, C4a, C6, C7, C8a | [4] |
Note: Specific chemical shift values are highly dependent on the solvent and pH. The referenced study provides detailed data under various acidic and basic conditions.
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference |
| Neopterin | ESI+ | 254.0884 | - | [5][6] |
| 7,8-Dihydroneopterin | ESI+ | 256.1040 | - | [5][6] |
| 6-Hydroxymethylpterin | ESI+ | 192.0622 | - | [5][6] |
| Pterin-6-carboxylic acid | ESI+ | 208.0411 | - | [5][6] |
| Biopterin | ESI+ | 238.0935 | - | |
| Sepiapterin (B94604) | ESI+ | 237.0880 | - |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative protocols for the synthesis of a pteridine derivative and its subsequent spectroscopic analysis.
Synthesis of Pterin-6-carboxylic Acid
This protocol is a generalized procedure based on common pteridine syntheses.
Materials:
-
2,5,6-Triamino-4(3H)-pyrimidinone sulfate (B86663)
-
Diketone or α-keto acid (e.g., pyruvic acid)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 2,5,6-Triamino-4(3H)-pyrimidinone sulfate in a minimal amount of 1 M NaOH.
-
In a separate flask, dissolve the chosen diketone or α-keto acid in deionized water.
-
Slowly add the pyrimidine (B1678525) solution to the dicarbonyl solution with constant stirring at room temperature.
-
Adjust the pH of the reaction mixture to 3-4 with HCl to initiate the condensation and cyclization.
-
Heat the mixture at 80-90°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water, followed by cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the purified pterin derivative.
-
Dry the final product under vacuum.
Spectroscopic Analysis
2.2.1 UV-Visible Spectroscopy
-
Prepare a stock solution of the synthetic pteridine in a suitable solvent (e.g., deionized water, with a few drops of 1 M NaOH to aid dissolution if necessary, followed by neutralization).[5][6]
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.[7]
-
Calibrate the instrument using a cuvette filled with the same solvent as the sample, which serves as a blank.[7]
-
Prepare a dilute solution of the pteridine from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
Record the absorption spectrum over a wavelength range of 200-500 nm.[7]
-
Identify the wavelength(s) of maximum absorbance (λmax).
2.2.2 Fluorescence Spectroscopy
-
Prepare a dilute solution of the pteridine derivative in a suitable solvent in a fluorescence cuvette.
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to one of the absorption maxima determined by UV-Vis spectroscopy and scan the emission spectrum over a range of approximately 20 nm above the excitation wavelength to 600 nm.
-
Identify the wavelength of maximum emission (λem).
-
Set the emission monochromator to the determined λem and scan the excitation spectrum to determine the optimal excitation wavelength (λex).
-
Record the final emission spectrum by exciting the sample at the optimal λex.
2.2.3 NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the synthetic pteridine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CF₃COOD) in an NMR tube.[4]
-
Acquire a ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. To obtain quantitative data, use a 90° pulse angle and a longer relaxation delay (e.g., 5-10 seconds) with proton decoupling.[8]
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.[9]
-
Process the spectra using appropriate software to identify chemical shifts (δ), coupling constants (J), and integration values.
2.2.4 Mass Spectrometry (LC-MS)
-
Prepare a stock solution of the pteridine derivative and dilute it to an appropriate concentration (e.g., 1 µg/mL) in the mobile phase.[5][6]
-
Set up the HPLC system with a suitable column (e.g., C18 or a more polar stationary phase like amide) and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[10]
-
Couple the HPLC to an electrospray ionization (ESI) mass spectrometer.[5][6]
-
Optimize the mass spectrometer parameters, including capillary voltage, nebulizer pressure, and fragmentor voltage, in positive ion mode to maximize the signal for the [M+H]⁺ ion.[5][6]
-
Inject the sample and acquire the mass spectrum.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.
Signaling Pathways and Experimental Workflows
Visual diagrams are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
Pteridine Biosynthesis Pathway
This pathway illustrates the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4) and sepiapterin from guanosine (B1672433) triphosphate (GTP).[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Pteridine Synthesis: The Strategic Advantages of 2,4,5,6-Tetraaminopyrimidine Sulfate
For researchers, scientists, and professionals in drug development, the synthesis of pteridines—a class of heterocyclic compounds with profound biological significance—is a cornerstone of innovation. Pteridines, which are composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, are integral to numerous biological functions, acting as enzyme cofactors, pigments, and signaling molecules.[1] Derivatives like folate and biopterin (B10759762) are essential for amino acid metabolism, the synthesis of neurotransmitters, and cell division.[1] Among the various precursors available for pteridine (B1203161) synthesis, 2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) stands out as a versatile and efficient starting material.
This guide provides an objective comparison of 2,4,5,6-Tetraaminopyrimidine sulfate with other synthetic alternatives, supported by experimental data and detailed protocols.
Core Advantages of this compound
The utility of this compound in pteridine synthesis stems from its unique structural and chemical properties. Its stability and water solubility make it a preferred reagent for a variety of applications.[2][3]
-
High Versatility: This compound is a vital building block for creating a diverse array of pteridine derivatives.[1] The primary synthetic route involves the condensation of its 5,6-diamino moiety with a 1,2-dicarbonyl compound, a robust method known as the Gabriel-Isay synthesis.[1][4] This allows for the introduction of various substituents onto the pyrazine ring, driven by the diversity of available dicarbonyl species.[4]
-
Excellent Reactivity and Yield: The adjacent amino groups at the C5 and C6 positions of the pyrimidine ring are highly nucleophilic, facilitating efficient cyclization to form the fused pyrazine ring. This reactivity often translates to high product yields. For instance, processes for preparing this compound itself have been optimized to achieve yields of 82.5-88.5% with a purity of approximately 99.5%.[5]
-
Controlled Regioselectivity: In condensations with unsymmetrical 1,2-dicarbonyl compounds, the regioselectivity of the reaction to form either the 6- or 7-substituted pteridine can often be controlled by adjusting the reaction pH.[1][4] This is a significant advantage for targeting specific isomers.
Comparison with Alternative Synthetic Routes
While the Gabriel-Isay condensation using 2,4,5,6-Tetraaminopyrimidine is a mainstay, other methods for pteridine synthesis exist, each with its own set of advantages and limitations.
| Synthesis Method | Precursors | Key Advantages | Potential Limitations |
| Gabriel-Isay Synthesis | 2,4,5,6-Tetraaminopyrimidine; 1,2-dicarbonyl compound | Wide precursor availability; high yields; pH-controllable regioselectivity.[1][4] | Potential for regioisomeric mixtures if pH is not optimized.[4] |
| Timmis Reaction | 5-Nitroso-6-aminopyrimidine; Compound with an active methylene (B1212753) group | Excellent regioselectivity, affording a specific isomer.[1][4] | May require more specialized starting materials; reaction conditions can be base-sensitive. |
| Taylor Method | Substituted pyrazine precursor (e.g., aminopyrazinecarbonitrile); Guanidine | Alternative pathway when pyrimidine-based routes are inefficient.[4][6] | Functionalization on the starting pyrazine ring can be limited.[4][6] |
| Polonovski–Boon Cyclization | 6-amino-5-nitrosopyrimidine; α-picoline N-oxide | A historical method for certain pteridine syntheses. | Less commonly used now due to harsher conditions and lower yields compared to modern methods. |
Quantitative Data on Pteridine Synthesis
The following table summarizes reported yields for the synthesis of the precursor and a key pteridine derivative, illustrating the efficiency of using 2,4,5,6-Tetraaminopyrimidine salts.
| Product | Starting Materials | Method | Yield | Purity | Reference |
| This compound | 5-Nitroso-2,4,6-triaminopyrimidine (B18466), Zinc dust | Zinc Reduction | 82.5-88.5% | ~99.5% | [5] |
| 2,4,5,6-Tetraaminopyrimidine bisulfite | 5-Nitroso-2,4,6-triaminopyrimidine, Sodium dithionite (B78146) | Dithionite Reduction | 54% | Not specified | J.A.C.S. 69, 1814 (1947)[5] |
| 2,4-Diamino-6-hydroxymethylpteridine | 2,4,5,6-Tetraaminopyrimidine dihydrochloride (B599025), Dihydroxyacetone | pH-controlled Condensation | 95.5 g (from 113 g start) | 96% | [1][7] |
| 7-Aryl-pteridine derivatives | 4,6-Diamino-5-nitrosopyrimidine, Dimethylphenacylsulfonium bromides | Timmis Reaction Variant | Good yields | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are established protocols for the synthesis of this compound and its subsequent use in pteridine synthesis.
Protocol 1: Synthesis of this compound
This protocol is based on the reduction of 5-nitroso-2,4,6-triaminopyrimidine using zinc dust, which offers improved yield and purity over older methods like dithionite reduction.[5]
Materials:
-
5-Nitroso-2,4,6-triaminopyrimidine (NTAP)
-
Zinc dust
-
Hydrochloric acid (or another suitable acid)
-
Sulfuric acid
-
Water
Procedure:
-
In a reaction vessel, suspend one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water.
-
Concurrently add approximately 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., HCl) to the suspension.[5] Maintain the temperature between 20°C and 65°C.[5] The pH of the reaction mixture should remain below 7.
-
After the reduction is complete, adjust the pH of the solution to 2.0-2.5 with the same acid to dissolve the product as its acid salt.[5]
-
Filter the mixture to remove insoluble materials.
-
To the filtrate, add sulfuric acid to adjust the pH to approximately 0.2-0.5, while keeping the temperature between 20°C and 60°C.[5]
-
Cool the resulting mixture to 0°C to 10°C to precipitate the this compound.[5]
-
Collect the precipitate by filtration and dry to obtain the final product.
Protocol 2: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This protocol details the condensation of a 2,4,5,6-Tetraaminopyrimidine salt with dihydroxyacetone, a classic example of the Gabriel-Isay synthesis.[1][7]
Materials:
-
2,4,5,6-Tetraaminopyrimidine dihydrochloride
-
Dihydroxyacetone
-
50% Sodium hydroxide (B78521) solution
-
Sodium chloride
-
Water, Ethanol (B145695)
-
Oxygen (Air) source
Procedure:
-
Dissolve 113 g of 2,4,5,6-Tetraaminopyrimidine dihydrochloride in 1.5 L of water.[1][7]
-
Adjust the pH of the solution to 2.5 using a 50% sodium hydroxide solution.[1][7]
-
While introducing a stream of oxygen (air), slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water over a period of 12 hours.[1][7] It is critical to maintain the reaction temperature between 5°C and 8°C.[1][7]
-
After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.[1][7]
-
Add 200 g of sodium chloride to the mixture and cool to 5°C to facilitate the precipitation of the product.[1][7]
-
Filter the precipitate and wash sequentially with water and ethanol to yield the purified 2,4-diamino-6-hydroxymethylpteridine.[1][7] A yield of 95.5 g with 96% purity can be achieved with this method.[1][7]
Visualized Synthetic Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the chemical transformations and experimental processes.
Caption: Gabriel-Isay synthesis of pteridines.
Caption: Workflow for pteridine synthesis and isolation.
Caption: Comparison of Gabriel-Isay and Timmis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Analysis of Pteridine Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of the pteridine (B1203161) core is a critical step in the development of novel therapeutics and biological probes. This guide provides a comprehensive comparison of five key methods for pteridine synthesis, offering a side-by-side analysis of their yields, experimental protocols, and underlying mechanisms.
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. They are of significant biological importance, forming the core structure of essential cofactors such as folate and biopterin, which are involved in a myriad of cellular processes including amino acid metabolism, neurotransmitter synthesis, and cell division. The versatility of the pteridine scaffold has made it a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.
This guide focuses on a comparative yield analysis of the following widely used pteridine synthesis methods:
-
Gabriel-Isay Condensation
-
Timmis Reaction
-
Viscontini Reaction
-
Polonovski-Boon Cyclization
-
Taylor Synthesis
Comparative Yield Analysis
The yield of a pteridine synthesis method is highly dependent on the specific substrates and reaction conditions employed. However, a general comparison based on reported examples from the literature can provide valuable insights for selecting the most appropriate method for a given target molecule.
| Synthesis Method | Typical Reported Yields | Key Advantages | Key Disadvantages |
| Gabriel-Isay Condensation | 48% - 93%[1][2] | Versatile, applicable to a wide range of 1,2-dicarbonyl compounds.[3][4] Microwave-assisted variations can significantly reduce reaction times.[5] | Potential for the formation of regioisomers with unsymmetrical dicarbonyls.[5] |
| Timmis Reaction | Generally moderate, but can be high in specific cases. | Regioselective, offering control over substituent placement.[4][5] | Often requires the pre-synthesis of 5-nitrosopyrimidines; yields can be poor in some cases.[6] |
| Viscontini Reaction | Good yields for specific sugar-derived pterins. | Regioselective synthesis of pterins from sugar precursors.[4] | Primarily limited to the synthesis of sugar-substituted pteridines. |
| Polonovski-Boon Cyclization | Good yields reported. | Provides access to dihydropterin derivatives.[4][5] | Involves the use of 6-chloro-5-nitropyrimidines.[5] |
| Taylor Synthesis | Can provide good yields. | Builds the pyrimidine ring onto a pre-existing pyrazine, offering an alternative synthetic strategy.[4][5] | Limited by the availability of appropriately substituted pyrazine precursors.[4] |
Experimental Protocols
Detailed methodologies for the key synthesis reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Gabriel-Isay Condensation
The Gabriel-Isay condensation involves the reaction of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound.[3][4]
General Protocol:
-
Dissolve the 4,5-diaminopyrimidine in a suitable solvent (e.g., water, ethanol, or a mixture).
-
Add an equimolar amount of the 1,2-dicarbonyl compound (e.g., glyoxal (B1671930), diacetyl, benzil).
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few minutes to several hours.
-
The pteridine product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.
-
Further purification can be achieved by recrystallization.
A specific example for the synthesis of pteridine with a reported yield of 93% involves reacting pyrimidine-4,5-diamine with hydrated polymeric glyoxal in ethanol.[1]
Timmis Reaction
The Timmis reaction provides a regioselective route to pteridines through the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group.[4][5][6]
General Protocol:
-
The 5-nitroso-6-aminopyrimidine and the active methylene compound (e.g., a ketone, ester, or nitrile) are typically reacted in the presence of a base.
-
The reaction involves an initial condensation between the amino group and the carbonyl moiety, followed by cyclization involving the nitroso group and the active methylene.[4]
-
The specific base and solvent system can influence the reaction outcome.
Viscontini Reaction
The Viscontini reaction is a specialized method for the synthesis of pterins from sugar derivatives.[4] It involves the condensation of a 4,5-diaminopyrimidine with a sugar phenylhydrazone.[4]
General Protocol:
-
A 2,5,6-triaminopyrimidin-4(3H)-one is condensed with a sugar-derived phenylhydrazone in a mildly acidic solution.[5]
-
The reaction proceeds via an Amadori rearrangement, which dictates the regioselectivity of the final pterin (B48896) product.[4]
Polonovski-Boon Cyclization
This method allows for the synthesis of dihydropterin derivatives by reacting a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound.[4][5]
General Protocol:
-
Condensation of the 6-chloro-5-nitropyrimidine with the α-amino carbonyl compound.[7]
-
This is followed by a reductive cyclization to form the dihydropterin ring system.[8]
-
The resulting dihydropterin can be oxidized to the fully aromatic pterin if desired.[5]
Taylor Synthesis
The Taylor synthesis offers a different approach by constructing the pyrimidine ring onto a pre-functionalized pyrazine.[4][5]
General Protocol:
-
This method typically involves the reaction of a substituted aminocyanopyrazine with a reagent that provides the remaining atoms for the pyrimidine ring, such as guanidine.[9]
-
The reaction often involves a ring cleavage of a pre-formed pteridine followed by re-closure to introduce new substituents.[10]
Signaling Pathways and Logical Relationships
The biological significance of pteridines is intrinsically linked to their role in various metabolic and signaling pathways. A crucial pathway is the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several enzymes.
Pteridine Biosynthesis and Tetrahydrobiopterin (BH4) Pathway
The de novo synthesis of pteridines begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps to produce various pteridine derivatives, including the vital cofactor tetrahydrobiopterin (BH4). This pathway is highly conserved across many species.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Confirming Regioselectivity in Pteridine Synthesis: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of regiochemistry is a critical step in the synthesis of pteridine (B1203161) derivatives. The formation of regioisomers, particularly when using unsymmetrical precursors, necessitates robust analytical techniques to ensure the desired molecular architecture. This guide provides a comprehensive comparison of key spectroscopic methods for confirming regioselectivity in pteridine synthesis, supported by experimental data and detailed protocols.
The Gabriel-Isay synthesis, a cornerstone of pteridine chemistry, often yields a mixture of regioisomers when an unsymmetrical dicarbonyl compound is reacted with a 5,6-diaminopyrimidine. A classic example is the reaction with pyruvic aldehyde, which can lead to the formation of both 6-methylpterin and 7-methylpterin (B139059). Differentiating between these two isomers is essential for downstream applications. This guide will use this specific isomeric pair as a case study to compare the efficacy of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography.
Comparative Analysis of Spectroscopic Methods
The choice of spectroscopic method for determining the regioselectivity of pteridine synthesis depends on a variety of factors, including the availability of instrumentation, the amount of sample, and the need for unequivocal structural elucidation. While each technique provides valuable information, a multi-faceted approach combining two or more methods is often the most rigorous strategy.
Key Spectroscopic Data for 6-Methylpterin vs. 7-Methylpterin
| Spectroscopic Method | 6-Methylpterin | 7-Methylpterin | Key Differentiating Features |
| ¹H NMR | H7 proton signal | H6 proton signal | The chemical shift of the lone proton on the pyrazine (B50134) ring is a primary indicator. The electronic environment of H7 in the 6-methyl isomer is different from that of H6 in the 7-methyl isomer. |
| ¹³C NMR | C6 and C7 chemical shifts | C6 and C7 chemical shifts | The chemical shifts of the substituted (C6) and unsubstituted (C7) carbons in the 6-methyl isomer will differ significantly from the unsubstituted (C6) and substituted (C7) carbons in the 7-methyl isomer. The chemical shift for the 6-methylpterin cation has been reported[1]. |
| 2D NMR (NOESY) | Correlation between the methyl protons and the H7 proton. | Correlation between the methyl protons and the H6 proton. | Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations, definitively establishing the proximity of the methyl group to the proton on the pyrazine ring. |
| Mass Spectrometry (LC-MS/MS) | Identical m/z to the 7-methyl isomer. | Identical m/z to the 6-methyl isomer. | While the parent mass is the same, the fragmentation patterns upon collision-induced dissociation (CID) can differ, allowing for differentiation. Separation of the isomers can be achieved using a suitable liquid chromatography method[2]. |
| UV-Vis Spectroscopy | Specific λmax values. | Potentially different λmax values. | The position of the substituent can influence the electronic transitions within the pteridine core, leading to shifts in the maximum absorbance wavelengths (λmax)[3][4][5]. |
| X-ray Crystallography | Provides the absolute molecular structure. | Provides the absolute molecular structure. | This is the gold standard for unambiguous structure determination, providing precise bond lengths and angles. A crystal structure for a 7-methylpteridine (B15052687) derivative has been reported[6][7]. |
Experimental Workflow for Regioselectivity Confirmation
The following diagram illustrates a typical workflow for synthesizing a pteridine that may result in regioisomers and the subsequent steps for their separation and structural confirmation.
Detailed Experimental Protocols
Synthesis of 6- and 7-Methylpterin via Gabriel-Isay Reaction
This protocol is adapted from general procedures for the Gabriel-Isay synthesis and methods for separating the resulting isomers[8][9][10].
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-diamino-4-chloro-6-aminopyrimidine (or a suitable 5,6-diaminopyrimidine precursor) in an appropriate solvent (e.g., water or ethanol).
-
Addition of Dicarbonyl: Add an equimolar amount of pyruvic aldehyde (methylglyoxal), typically as a 40% aqueous solution.
-
pH Adjustment and Reaction: Adjust the pH of the reaction mixture. The pH can influence the ratio of the 6- and 7-methyl isomers formed[8]. The reaction is typically stirred at room temperature or with gentle heating.
-
Isomer Separation via Hydrogensulfite Adducts:
-
Add a solution of sodium hydrogensulfite (NaHSO₃) to the reaction mixture. The 6- and 7-methylpterin isomers exhibit different propensities to form adducts with hydrogensulfite[8].
-
The adduct of the 6-methyl isomer is often less soluble and will precipitate out of the solution.
-
Filter the mixture to isolate the solid, which is predominantly the 6-methylpterin hydrogensulfite adduct.
-
The 7-methyl isomer remains in the filtrate and can be isolated by further purification, such as cation exchange chromatography[8].
-
-
Liberation of Free Pterin (B48896): Treat the isolated adducts with a mild base to regenerate the free pterin for subsequent analysis.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pteridine isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a trace of NaOD or DCl for solubility). The choice of solvent is critical as pteridines can be sparingly soluble[11][12][13][14].
-
Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.
-
Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
-
1D NMR (¹H and ¹³C) Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals. Pay close attention to the aromatic region to identify the signal corresponding to H6 or H7.
-
Acquire a ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments, to identify the chemical shifts of the methyl, methine (C6 or C7), and quaternary carbons.
-
-
2D NMR (COSY, HSQC, HMBC, and NOESY) Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C. This is particularly useful for correlating the methyl protons to the carbons of the pyrazine ring (C6 and C7).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity. A cross-peak between the methyl protons and the lone pyrazine ring proton (H6 or H7) provides definitive evidence of their spatial relationship and thus confirms the regiochemistry.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Prepare a stock solution of the purified pteridine isomer in a suitable solvent (e.g., methanol/water).
-
Dilute the stock solution to an appropriate concentration for LC-MS/MS analysis (typically in the ng/mL to µg/mL range).
-
The final sample should be in a solvent compatible with the mobile phase.
-
-
LC-MS/MS Method:
-
Chromatographic Separation: Use a suitable HPLC or UHPLC column to separate the 6- and 7-methylpterin isomers. An amino column has been shown to be effective for separating positional isomers of pteridines[2].
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component with a small amount of formic acid and an organic modifier like acetonitrile.
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform a full scan to determine the m/z of the protonated molecule [M+H]⁺.
-
Conduct product ion scans (MS/MS) on the parent ion to generate fragmentation patterns. The differences in the fragmentation of the 6- and 7-methyl isomers can be used for their identification.
-
-
3. UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the purified pteridine isomer in a UV-transparent solvent (e.g., water, methanol, or a buffered aqueous solution).
-
The concentration should be adjusted to give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Data Acquisition:
-
Record the UV-Vis spectrum over a range of approximately 200-500 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Compare the spectra of the two isomers. Subtle differences in the λmax values or the overall shape of the spectra can be indicative of the different substitution patterns[3][4][5].
-
4. X-ray Crystallography
-
Crystal Growth:
-
Growing single crystals of sufficient quality for X-ray diffraction can be a significant challenge.
-
Various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution, may be employed with a range of solvents and solvent mixtures.
-
-
Data Collection and Structure Solution:
-
Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
Process the diffraction data and solve the crystal structure using appropriate software. The resulting electron density map will reveal the precise positions of all atoms in the molecule, providing an unambiguous determination of the regiochemistry[6][7].
-
Conclusion
The confirmation of regioselectivity in pteridine synthesis is a critical analytical challenge that can be effectively addressed through a combination of modern spectroscopic techniques. While 1D NMR and mass spectrometry can provide strong initial indications, 2D NMR techniques, particularly NOESY, offer a more definitive solution for determining the substitution pattern. For unequivocal proof of structure, X-ray crystallography remains the ultimate method, provided that suitable crystals can be obtained. By employing the systematic workflow and detailed protocols outlined in this guide, researchers can confidently establish the regiochemical outcome of their pteridine syntheses, ensuring the integrity of their subsequent studies in drug discovery and other scientific disciplines.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hou.usra.edu [hou.usra.edu]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of (2-amino-7-methyl-4-oxidopteridine-6-carboxylato-κ3 O 4,N 5,O 6)aqua(1,10-phenanthroline-κ2 N,N′)copper(II) trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
- 12. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 13. sites.bu.edu [sites.bu.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
Comparative Guide to the Analytical Validation of 2,4,5,6-Tetraaminopyrimidine Sulfate Derivatives
This guide provides a comprehensive comparison of analytical methodologies for the validation of compounds derived from 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663). It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance and supporting experimental data to aid in method selection and development.
Executive Summary
2,4,5,6-Tetraaminopyrimidine sulfate and its derivatives are crucial building blocks in the synthesis of biologically active molecules, including pharmaceuticals targeting cancer and infectious diseases.[1] The analytical validation of these compounds is paramount to ensure the quality, safety, and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier techniques for this purpose. This guide details and compares these methods, providing performance data from analogous pyrimidine (B1678525) compounds to establish a baseline for method validation and performance expectations.
Comparison of Analytical Methods
The primary methods for the analytical validation of pyrimidine derivatives are HPLC with UV detection and LC-MS. While HPLC-UV offers robust and cost-effective quantification, LC-MS provides superior sensitivity and specificity, making it ideal for the detection of trace-level impurities and for complex biological matrices.[2]
Table 1: Performance Comparison of HPLC-UV and LC-MS/MS for the Analysis of Pyrimidine Derivatives (Note: Data is based on validated methods for structurally related pyrimidine compounds due to limited publicly available data on this compound derivatives.)
| Parameter | HPLC-UV[3] | LC-MS/MS[4] |
| Linearity Range | 0.1 - 100 µg/mL (Typical) | 0.03 ppm - 12.78 ppm |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 92.25 - 102.25% | 97.35% (for a DPP derivative) |
| Precision (% RSD) | < 2% | < 15% (Intra- and Inter-day) |
| Limit of Detection (LOD) | ~0.3 mg/kg | 0.03 ppm |
| Limit of Quantification (LOQ) | ~1.0 mg/kg | 0.08 ppm |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This protocol is a generalized method for the purity analysis and quantification of pyrimidine derivatives, based on common practices.
a. Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and are retained longer, allowing for separation. A UV detector is used to quantify the compounds as they elute.
b. Experimental Workflow:
Caption: Experimental workflow for HPLC purity analysis.
c. Materials and Reagents:
-
Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 1.7 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Sample Diluent: Initial mobile phase composition.
-
Analytes: this compound derivative and reference standards.
d. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: Ambient or 35°C.[4]
-
Injection Volume: 2-10 µL.[4]
-
UV Detection Wavelength: 270 nm (or λmax of the specific derivative).
-
Elution: Isocratic (e.g., 80:20 Mobile Phase A:B) or a gradient program.
e. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[3][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive and selective method for the quantification of pyrimidine derivatives, particularly at low concentrations or in complex matrices.
a. Principle: LC separates the compounds, which are then ionized (e.g., by Electrospray Ionization - ESI) and detected by a mass spectrometer. Tandem MS (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions.
b. Experimental Workflow: The sample preparation is similar to HPLC-UV. The key difference is the detection system.
Caption: General workflow for LC-MS/MS analysis.
c. Materials and Reagents:
-
Same as HPLC-UV, but with MS-grade solvents.
d. LC-MS/MS Conditions:
-
LC Conditions: Similar to the HPLC-UV method.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Spectrometer: Triple quadrupole or Q-TOF.[5]
-
Detection: Multiple Reaction Monitoring (MRM) for quantification.
Biological Activity and Signaling Pathways
Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including anticancer effects.[7][8] This is often achieved by inhibiting key enzymes in signaling pathways crucial for cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase pathways.
Table 2: Biological Activity of Various Pyrimidine Derivatives (Illustrative Examples)
| Compound Class | Target | Cell Line | IC50 (µM) |
| Pyrazoline Derivative (4Aiii) | EGFR Kinase | - | 0.19 |
| Pyrimidine Derivative (5Bii) | EGFR Kinase | - | > 0.19 |
| Fused Pyrimidines (3) | MCF7 (Breast) | - | 2.02 |
| Fused Pyrimidines (3) | HepG2 (Liver) | - | 1.61 |
| Fused Pyrimidines (3) | A549 (Lung) | - | 1.89 |
EGFR Signaling Pathway
The EGFR signaling pathway is critical in regulating cell growth, proliferation, and differentiation.[9][10] In many cancers, this pathway is overactive. Pyrimidine-based inhibitors can block the tyrosine kinase domain of EGFR, preventing downstream signaling that leads to uncontrolled cell growth.[10]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Aurora Kinase A Signaling Pathway in Mitosis
Aurora kinases are essential for regulating cell division (mitosis).[11] Aurora Kinase A (AURKA) is involved in centrosome maturation and separation, and the formation of the mitotic spindle.[12] Overexpression of AURKA is common in tumors, making it a key target for anticancer therapies.
Caption: Role of Aurora Kinase A in mitosis and potential inhibition.
Conclusion
The analytical validation of compounds derived from this compound is effectively achieved using RP-HPLC with UV detection for routine purity and content analysis, and LC-MS/MS for high-sensitivity quantification and impurity profiling. The provided protocols and performance data for analogous compounds serve as a robust starting point for method development and validation. Furthermore, the known inhibitory activities of pyrimidine derivatives against key oncogenic pathways like EGFR and Aurora Kinase underscore the therapeutic potential of this class of compounds, reinforcing the need for rigorous analytical characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4,5,6-Tetraaminopyrimidine Sulfate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,4,5,6-Tetraaminopyrimidine sulfate (B86663) (CAS No. 5392-28-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is critical to be aware of the inherent hazards of 2,4,5,6-Tetraaminopyrimidine sulfate and to use appropriate personal protective equipment (PPE). The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.
-
Hand Protection: Use chemical-resistant protective gloves.
-
Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin exposure.
-
Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection is not typically required. For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Clean mouth with water and get medical attention.
Spill Response: In the event of a spill, avoid generating dust. Sweep up the solid material and shovel it into a suitable, labeled container for disposal. Do not flush the substance into surface water or sanitary sewer systems.
Summary of Safety and Handling Data
For quick reference, the following table summarizes the key safety and handling information for this compound.
| Parameter | Value/Instruction | Source(s) |
| CAS Number | 5392-28-9 | [1] |
| Physical State | Powder Solid | [1] |
| Appearance | Light brown | [1] |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [1] |
| Storage Temperature | Store in a dry, cool, and well-ventilated place. | |
| Storage Conditions | Keep container tightly closed. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Recommended PPE | Goggles (EN 166), Protective gloves, Lab coat. | |
| Extinguishing Media | Water spray, Carbon dioxide (CO2), Dry chemical, Chemical foam. |
Step-by-Step Disposal Protocol
The proper disposal of this compound hinges on a correct waste determination. While not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), a hazardous waste determination must be performed by the waste generator. The safest approach is to manage the material as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Characterization
-
Consult Safety Data Sheet (SDS): Review the SDS for any specific disposal information.
-
Contact EHS: The most critical step is to contact your institution's EHS department. They will provide definitive guidance on whether to classify the waste as hazardous or non-hazardous based on local, state, and federal regulations.
-
Assess for Contamination: Determine if the this compound waste has been mixed with any other chemicals, particularly hazardous solvents or listed hazardous wastes. If it is mixed, the entire mixture must be treated as hazardous waste.[2]
Step 2: Segregation and Collection
-
Isolate the Waste: Do not mix this compound waste with other waste streams, especially liquids or incompatible chemicals.
-
Use a Compatible Container: Collect the solid waste in a chemically compatible, leak-proof container with a secure lid. The original product container is often a good choice if it is in good condition.[3]
-
Avoid Contamination: Ensure that no other waste is added to this container to prevent accidental mixing of incompatible materials.
Step 3: Labeling the Waste Container
Proper labeling is crucial for safety and compliance.
-
If Determined to be Hazardous Waste:
-
Use a "Hazardous Waste" label provided by your EHS department.
-
Clearly write the full chemical name: "this compound".
-
List all constituents and their approximate percentages if it is a mixture.
-
Indicate the specific hazards (e.g., "Irritant").
-
Fill in the accumulation start date (the date the first particle of waste was placed in the container).
-
-
If Determined to be Non-Hazardous Waste:
-
Use a "Non-Hazardous Waste" label or as directed by your EHS office.[2]
-
Clearly write the full chemical name: "this compound".
-
Step 4: Storage Pending Disposal
-
Designated Area: Store the labeled waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent the spread of material in case of a leak.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.
Step 5: Arranging for Disposal
-
Contact EHS for Pickup: Once the container is full or you are ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department or their licensed hazardous waste contractor.[4]
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or washed down the drain.[3][5] Even chemicals deemed non-hazardous require proper disposal to prevent environmental pollution.[2]
Step 6: Disposal of Empty Containers
-
A container that held this compound is considered "empty" when all contents have been removed by standard practices.
-
To dispose of the empty container as regular trash, it should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate (the liquid from rinsing) must be collected and managed as chemical waste.[3]
-
After rinsing, deface or remove all labels from the container before placing it in the appropriate recycling or trash receptacle, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4,5,6-Tetraaminopyrimidine sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2,4,5,6-Tetraaminopyrimidine sulfate (B86663). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure. The following PPE is mandatory when handling 2,4,5,6-Tetraaminopyrimidine sulfate, which is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and splashes that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can lead to irritation.[4] |
| Body Protection | Laboratory coat or appropriate protective clothing. | Minimizes contact with skin.[4][5] |
| Respiratory Protection | A NIOSH-approved N95 (or better) respirator. | Required when working outside of a fume hood or when dust may be generated.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.
Pre-Operational Checks
-
Verify Equipment: Ensure a calibrated scale, chemical fume hood, and all necessary glassware are clean and readily accessible.
-
Safety Station Check: Confirm that the eyewash station and safety shower are unobstructed and operational.[1][2]
-
Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound to refamiliarize yourself with its hazards and emergency procedures.[1][2][6]
-
Don PPE: Put on all required PPE as specified in the table above.
Handling Procedure
-
Work in a Ventilated Area: All handling of this compound powder must be conducted in a certified chemical fume hood to avoid inhalation of dust.[6]
-
Weighing: Carefully weigh the required amount of the chemical. Use a spatula to transfer the powder and avoid generating dust.
-
Dissolving: If preparing a solution, add the powder slowly to the solvent.
-
Container Management: Keep the container of this compound tightly closed when not in use.[2][4]
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[4]
Post-Handling Steps
-
Decontamination: Clean all glassware and surfaces that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][4][6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. This substance should be treated as hazardous waste.
Waste Segregation and Containment
-
Solid Waste:
-
Collect any unused or waste this compound powder, as well as any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[1]
-
-
Empty Containers:
-
Rinse empty containers three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of in the regular trash after removing or defacing the label.[7]
-
Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1][4]
Final Disposal
-
Contact EHS: Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocols
This document provides operational and safety guidance. For specific experimental protocols involving this compound, please refer to your institution's approved research protocols and relevant scientific literature.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. rokchem.co.uk [rokchem.co.uk]
- 4. This compound(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
